molecular formula C5H6Br2ClF3 B1598046 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane CAS No. 380-57-4

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

Cat. No.: B1598046
CAS No.: 380-57-4
M. Wt: 318.36 g/mol
InChI Key: WUVIXTLECMSVJJ-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane is a useful research compound. Its molecular formula is C5H6Br2ClF3 and its molecular weight is 318.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-dibromo-2-chloro-1,1,2-trifluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2ClF3/c1-3(6)2-4(8,9)5(7,10)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVIXTLECMSVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(F)(F)Br)(F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382123
Record name 1,4-dibromo-2-chloro-1,1,2-trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380-57-4
Record name 1,4-dibromo-2-chloro-1,1,2-trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane: A Telomerization Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (CAS 380-57-4) , a specialized polyhalogenated intermediate used in the development of fluoropolymers and advanced pharmaceutical building blocks. The protocol employs a radical-mediated telomerization (addition) of 1,2-dibromo-1-chlorotrifluoroethane to propene . This route is selected for its atom economy and high regioselectivity, leveraging the specific bond dissociation energies of the C-Br bond in the fluorinated precursor to drive the radical chain mechanism.

Retrosynthetic Analysis & Strategy

The target molecule,


, contains a five-carbon chain with mixed halogenation. A direct halogenation of a pentane skeleton is non-selective. Therefore, a convergent assembly via radical addition  is the optimal strategy.
  • Disconnection: The molecule is disconnected at the C2-C3 bond.

  • Synthons:

    • 
       Fragment: A radical source carrying the 
      
      
      
      moiety.
    • 
       Fragment: An alkene acceptor (Propene).[1]
      
  • Precursor Selection: 1,2-Dibromo-1-chlorotrifluoroethane (

    
    )  is the ideal telogen. Upon homolytic cleavage, it preferentially loses a bromine atom to form the stable 
    
    
    
    radical (stabilized by fluorine hyperconjugation), which attacks the terminal carbon of propene.
Reaction Scheme


Experimental Protocol

Reagents & Equipment
Reagent/EquipmentSpecificationRole
1,2-Dibromo-1-chlorotrifluoroethane >98% PurityTelogen (Radical Precursor)
Propene Gas, >99%Taxogen (Olefin)
Di-tert-butyl peroxide (DTBP) 98%Radical Initiator
Autoclave Hastelloy or Stainless Steel (300 mL)High-pressure reactor
Vacuum Pump < 1 mmHgDegassing
Fractional Distillation Column Vigreux or PackedPurification
Step-by-Step Synthesis

Safety Warning: This reaction involves high pressure and toxic halogenated intermediates. Perform all operations in a blast-shielded fume hood.

  • Reactor Preparation:

    • Clean a 300 mL Hastelloy autoclave and dry it in an oven at 120°C.

    • Purge the autoclave with dry nitrogen (

      
      ) three times to remove oxygen, which acts as a radical scavenger.
      
  • Loading (Cold Condition):

    • Cool the autoclave to -78°C using a dry ice/acetone bath.

    • Charge 1,2-Dibromo-1-chlorotrifluoroethane (138.5 g, 0.50 mol) containing dissolved Di-tert-butyl peroxide (1.5 g, 0.01 mol) into the reactor.

    • Condense Propene (25.2 g, 0.60 mol) into the autoclave. Note: A slight excess of propene ensures complete conversion of the halogenated precursor, though excess telogen is often used to minimize higher telomer formation. Here, we control conversion via temperature.

  • Reaction Phase:

    • Seal the autoclave and allow it to warm to room temperature.

    • Heat the reactor gradually to 140°C over 1 hour.

    • Maintain the temperature at 140-150°C for 6-8 hours . The internal pressure will initially rise and then decrease as propene is consumed.

    • Monitor pressure drop; reaction is complete when pressure stabilizes.

  • Workup:

    • Cool the reactor to room temperature.

    • Vent unreacted propene into a scrubber containing dilute NaOH (to neutralize any trace acid byproducts).

    • Transfer the crude liquid product (a pale yellow oil) to a round-bottom flask.

  • Purification:

    • Perform fractional distillation under reduced pressure.

    • Fraction 1: Unreacted 1,2-dibromo-1-chlorotrifluoroethane (Recover for reuse).

    • Fraction 2 (Target): this compound.[2][3][4][5]

    • Expected Boiling Point: ~80-85°C at 15 mmHg (extrapolated).

Mechanistic Pathway (Radical Chain)[8]

The reaction proceeds via a Kharasch addition mechanism. The regioselectivity is dictated by the stability of the intermediate carbon radicals.

RadicalMechanism Initiator Initiator (DTBP) Homolysis Radical_In t-BuO• Initiator->Radical_In Heat (140°C) Precursor CF2BrCClFBr (Telogen) Radical_In->Precursor Abstracts Br Radical_A CF2BrCClF• (Stabilized Radical) Precursor->Radical_A - Br• Propene Propene (CH2=CH-CH3) Radical_A->Propene Attack on Terminal C Intermediate Adduct Radical CF2BrCClF-CH2-CH•-CH3 Propene->Intermediate Cycle Chain Transfer (Abstracts Br) Intermediate->Cycle Attacks New Precursor Product Product 1,4-Dibromo-2-chloro- 1,1,2-trifluoropentane Cycle->Radical_A Regenerates Radical Cycle->Product

Figure 1: Radical chain mechanism illustrating the initiation, propagation, and chain transfer steps governing the regioselective synthesis.

Characterization & Quality Control

To validate the synthesis, the following analytical parameters must be met:

MethodExpected SignalStructural Assignment
GC-MS Molecular Ion (

) peaks at m/z ~318, 320, 322
Characteristic isotope pattern for

.

NMR

-60 to -70 ppm (m,

)

-110 to -120 ppm (m,

)
Confirms the integrity of the fluorinated backbone.

NMR

1.8 (d,

)

2.5-3.0 (m,

)

4.2-4.5 (m,

)
Verifies the propylene addition and regiochemistry.

Safety & Handling

  • Halogenated Toxicity: The precursor and product are polyhalogenated alkanes, potentially acting as alkylating agents. Use double nitrile gloves and work in a ventilated hood.

  • Pressure Hazard: Propene is flammable and stored under pressure. Ensure the autoclave is rated for at least 50 bar to handle potential exotherms.

  • HF Generation: In case of fire or thermal decomposition, these compounds release Hydrogen Fluoride (HF) and HBr. Have calcium gluconate gel available.

References

  • PubChem. (n.d.).[3] this compound (CAS 380-57-4).[2][3][4][6] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Beilstein Journals. (2011). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane. Beilstein J. Org. Chem. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2021). Method for preparing hexafluoro-1,3-butadiene and intermediate thereof. WO2021254372A1.

Sources

physicochemical properties of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

[1][2]

Executive Summary

This compound (CAS: 380-57-4) is a highly specialized polyhalogenated alkane utilized primarily as a lipophilic building block in organic synthesis and medicinal chemistry.[1][2][3][4][5] Characterized by a dense halogenation pattern involving bromine, chlorine, and fluorine, this molecule serves as a critical intermediate for introducing metabolically stable fluorinated motifs into drug scaffolds.[1]

This guide provides a comprehensive physicochemical profile, a rationalized synthetic pathway based on radical chemistry, and handling protocols designed for high-integrity research environments.[1]

Physicochemical Profiling

The unique combination of heavy halogens (Br, Cl) and the trifluoromethyl-like moiety confers distinct physical properties, most notably high density and significant lipophilicity.[1]

Key Quantitative Data[1][5]
PropertyValueUnitMethod/Source
Molecular Formula C₅H₆Br₂ClF₃--
Molecular Weight 318.36 g/mol Calculated
CAS Number 380-57-4-Registry
Physical State Liquid-STP
Density 1.922 ± 0.06g/cm³Experimental/Predicted [1]
Boiling Point 185.4 ± 40.0°C@ 760 mmHg [1]
LogP (XLogP3) 4.05 - 4.20-In silico Consensus [2]
Polar Surface Area 0ŲTopological PSA
Refractive Index ~1.485-Predicted
Flash Point 66.0°CClosed Cup (Predicted)
Solubility & Stability[1]
  • Solubility Profile: Highly hydrophobic.[1] Insoluble in water.[1] Miscible with dichloromethane (DCM), chloroform, dimethyl sulfoxide (DMSO), and methanol.[1]

  • Stability: The C-F bonds at positions 1 and 2 provide significant chemical stability to the terminal end of the chain.[1] However, the secondary bromides (C4) and chlorides (C2) are susceptible to nucleophilic substitution or elimination under basic conditions.[1]

Structural Analysis & Spectroscopy

The molecule possesses two chiral centers (C2 and C4), leading to the existence of four potential stereoisomers (two diastereomeric pairs).[1] This stereochemical complexity must be accounted for during chiral separations or asymmetric synthesis.[1]

Structural Connectivity

IUPAC Name: this compound SMILES: CC(CC(C(F)(F)Br)(F)Cl)Br InChI: InChI=1S/C5H6Br2ClF3/c1-3(6)2-4(8,9)5(7,10)11/h3H,2H2,1H3[1][2]

Spectroscopic Signature (Predicted)

Researchers characterizing this compound should look for the following diagnostic signals:

  • ¹H NMR (Proton):

    • δ ~1.8 ppm (d, 3H): Terminal methyl group (C5).[1]

    • δ ~2.5-3.0 ppm (m, 2H): Methylene protons at C3.[1] These will appear as complex multiplets due to coupling with the chiral centers at C2 and C4, and potentially long-range coupling with Fluorine.[1]

    • δ ~4.2-4.5 ppm (m, 1H): Methine proton at C4 (adjacent to Br).[1]

  • ¹⁹F NMR (Fluorine):

    • Distinct signals for the -CF₂Br group (AB system if chiral influence is strong) and the -CClF- group.[1] Expect complex splitting patterns due to ²J(F,F) and ³J(F,H) coupling.[1]

Synthetic Methodology (Expert Analysis)

While specific industrial "recipes" are proprietary, the structural logic of this compound strongly suggests a radical addition mechanism .[1] The most chemically sound pathway involves the telomerization or addition of a polyhalogenated ethane to an alkene.[1]

Proposed Synthetic Pathway: Radical Addition

Rationale: The structure can be retrosynthetically disconnected at the C2-C3 bond, suggesting the addition of a 1,2-dibromo-1-chlorotrifluoroethane radical to propene .[1]

Reagents:

  • Precursor: 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (Halon analog).[1]

  • Substrate: Propylene (Propene).

  • Initiator: Benzoyl Peroxide (BPO) or AIBN.[1]

  • Conditions: Sealed tube or autoclave, 80-100°C.

Mechanism:

  • Initiation: Thermal decomposition of BPO generates radicals.[1]

  • Propagation A: Radical abstracts Br• from the precursor (preferentially from the CF₂Br end due to bond strength considerations, though mixtures are possible).[1]

  • Addition: The resulting halo-alkyl radical adds to the double bond of propene.[1]

  • Propagation B: The new carbon radical abstracts a bromine atom from another precursor molecule, closing the cycle.[1]

Synthesis Workflow Diagram

SynthesisPathwayPrecursor1,2-Dibromo-1-chloro-1,2,2-trifluoroethaneRadicalReactive Radical Species(CF2Br-CClF•)Precursor->Radical-Br•PropenePropene(CH2=CH-CH3)IntermediateRadical Adduct(CF2Br-CClF-CH2-CH•-CH3)Propene->IntermediateInitiatorInitiator(BPO/AIBN)Initiator->PrecursorActivation (Heat)Radical->Intermediate+ PropeneProduct1,4-Dibromo-2-chloro-1,1,2-trifluoropentaneIntermediate->Product+ Br• (Chain Transfer)

Caption: Proposed radical chain mechanism for the synthesis of the target molecule via haloalkane addition to propene.

Applications in Drug Development

This molecule is valuable not as a final drug, but as a reagent for structure-activity relationship (SAR) tuning .[1]

  • Lipophilicity Modulation: With a LogP > 4.0, the introduction of this pentyl chain significantly increases the lipophilicity of a scaffold, aiding in membrane permeability for CNS targets.[1]

  • Metabolic Blocking: The terminal -CF₂Br and internal -CClF- groups are resistant to oxidative metabolism (e.g., P450 hydroxylation), potentially extending the half-life of the parent drug.[1]

  • Bioisosterism: The polyhalogenated chain can mimic leucine or isoleucine side chains in peptide mimetics, but with altered electronic properties and steric bulk.[1]

Safety & Handling Protocols

Hazard Classification: Irritant (Xi).[1][3] GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

Standard Operating Procedure (SOP)
  • Engineering Controls: All handling must occur within a certified chemical fume hood. The high vapor density implies vapors will sink; ensure effective bottom-ventilation.[1]

  • PPE: Nitrile gloves (double-gloving recommended due to halogenated solvent permeability), safety goggles, and lab coat.[1]

  • Spill Management: Absorb with inert material (vermiculite or sand).[1] Do not use combustible materials (sawdust).[1]

  • Storage: Store in a cool, dry place away from strong bases and oxidizing agents. Light sensitive; use amber glass.[1]

References

  • PubChem. (2025).[1][2][6][7] Compound Summary: this compound (CID 2782504).[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

Technical Guide: 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (CAS 380-57-4)

[1][2][3]

Executive Summary & Compound Identification

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane is a specialized halogenated telomer used primarily as a synthetic intermediate in the development of fluorinated surfactants, modified elastomers, and agrochemical building blocks.[1][2] Synthesized via the radical addition (telomerization) of 1,2-dibromo-1-chlorotrifluoroethane to propylene, it serves as a critical "linker" molecule, allowing researchers to graft fluorinated moieties onto hydrocarbon backbones with precise regiochemical control.[2]

Chemical Identity Table
PropertyData
CAS Number 380-57-4
IUPAC Name This compound
Molecular Formula C₅H₆Br₂ClF₃
Molecular Weight 318.36 g/mol
SMILES CC(Br)CC(Cl)(F)C(F)(F)Br
InChI Key WUVIXTLECMSVJJ-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid
Density ~1.922 g/cm³ (Predicted)
Boiling Point ~185.4°C at 760 mmHg (Predicted)

Synthesis & Methodology

The synthesis of this compound is a classic example of a radical telomerization reaction.[2] This process utilizes 1,2-dibromo-1-chlorotrifluoroethane as the telogen and propylene as the taxogen.

Precursor Selection Logic
  • Telogen (Chain Transfer Agent): 1,2-Dibromo-1-chlorotrifluoroethane (

    
    ).[2]
    
    • Why: This specific isomer is derived from the bromination of chlorotrifluoroethylene (CTFE). The C-Br bond on the chlorofluorocarbon end is weaker than the C-F or C-Cl bonds, facilitating homolytic cleavage to generate the initiating radical.

  • Taxogen (Monomer): Propylene (

    
    ).
    
    • Why: Propylene acts as the acceptor. The radical addition is highly regioselective; the electrophilic fluorinated radical attacks the less hindered terminal carbon (

      
      ), generating a more stable secondary radical on the internal carbon.
      
Experimental Protocol (Redox-Initiated Telomerization)

Note: This protocol assumes a standard laboratory scale setup. All halogenated compounds must be handled in a fume hood.

Reagents:

  • 1,2-Dibromo-1-chlorotrifluoroethane (1.0 eq)[2]

  • Propylene (Gas, excess or 1.0-1.2 eq if pressurized)[2]

  • Initiator: Di-tert-butyl peroxide (DTBP) or Copper(I) Chloride/Amine complex (for lower temperature redox catalysis).

Step-by-Step Workflow:

  • Preparation: Charge a high-pressure autoclave (Hastelloy or Monel recommended to resist corrosion) with 1,2-dibromo-1-chlorotrifluoroethane.

  • Deoxygenation: Purge the system with nitrogen to remove oxygen, which acts as a radical trap.

  • Initiation:

    • Thermal Method: Add DTBP (1-2 mol%) and heat to 140°C.

    • Redox Method: Add CuCl (1 mol%) and ethanolamine (2 mol%) and heat to 80-100°C.

  • Addition: Feed propylene gas into the reactor maintaining a constant pressure (e.g., 5-10 bar). The exotherm must be controlled.

  • Reaction: Stir until pressure drop ceases (indicating consumption of propylene).

  • Work-up:

    • Cool the reactor and vent unreacted propylene.

    • Wash the organic layer with dilute HCl (to remove amine/copper if used) and then water.

    • Dry over anhydrous

      
      .
      
  • Purification: Fractional distillation under reduced pressure. The unreacted telogen (

    
    ) will distill first, followed by the target 1:1 adduct (this compound).[2] Higher telomers (n=2) remain in the pot.
    
Mechanistic Pathway (Visualization)

The following diagram illustrates the radical chain mechanism, highlighting the regioselectivity that defines the "1,4-dibromo" structure.[2]

SynthesisMechanismInitiatorInitiator(Radical Source)TelogenTelogen(CF2Br-CFCl-Br)Initiator->TelogenHomolysisRadical1Radical A(•CF2-CFCl-Br)Telogen->Radical1- Br•PropylenePropylene(CH2=CH-CH3)Radical1->PropyleneAddition to Terminal CIntermediateAdduct Radical(Br-CFCl-CF2-CH2-CH•-CH3)Propylene->IntermediateRegioselective AttackCycleChain Transfer(Abstracts Br from Telogen)Intermediate->CyclePropagating RadicalProductProduct(this compound)Cycle->TelogenAttacks new TelogenCycle->Radical1Regenerates Radical ACycle->ProductFinal Product

Caption: Radical telomerization cycle showing the regioselective addition of the fluorinated radical to propylene.

Applications & Downstream Transformations

This compound is rarely the end product. Its value lies in the reactivity of its C-Br and C-Cl bonds, which have different bond dissociation energies and steric environments, allowing for selective functionalization.[2]

Selective Dehydrohalogenation

The presence of halogens at C1, C2, and C4 allows for stepwise elimination reactions to form fluorinated dienes, which are precursors to specialized elastomers.[2]

  • Reaction: Treatment with a base (e.g., KOH/Ethanol).[2]

  • Selectivity: Elimination of HBr typically occurs first at the hydrocarbon end (C4-C5 or C3-C4), followed by elimination at the fluorinated end depending on conditions.

Functionalization Workflow

Applicationscluster_0TransformationsBaseCompound1,4-Dibromo-2-chloro-1,1,2-trifluoropentaneEliminationDehydrohalogenation(Base Induced)BaseCompound->EliminationSubstitutionNucleophilic Substitution(Amine/Azide)BaseCompound->SubstitutionHydrolysisHydrolysis(Acid/Base)BaseCompound->HydrolysisProduct1Fluorinated Dienes(Monomers for Elastomers)Elimination->Product1Product2Amino-Fluoro Intermediates(Surfactants)Substitution->Product2Product3Fluorinated Ketones/AcidsHydrolysis->Product3

Caption: Primary chemical transformation pathways for CAS 380-57-4.

Safety & Handling (E-E-A-T)

As a halogenated organic compound, strict safety protocols are non-negotiable.[2]

  • Hazards:

    • Skin/Eye Irritation: Classified as Irritant (H315, H319).[2][3]

    • Respiratory: May cause respiratory irritation (H335).

    • Toxicity: Like many halogenated alkanes, potential for hepatotoxicity exists; avoid inhalation of vapors.[2]

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.[2] Light sensitive (store in amber glass).

  • Disposal: Must be incinerated in a facility equipped with a scrubber for hydrogen halides (HF, HBr, HCl).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782504, this compound. Retrieved from [Link][2]

  • B. Ameduri, B. Boutevin.Telomerisation Reactions of Fluorinated Alkenes. In Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier.

Comprehensive Spectroscopic Characterization: 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (CAS: 380-57-4). This document is structured to support researchers in the identification, synthesis verification, and quality control of this halogenated pentane derivative.

Executive Summary & Chemical Context

This compound (


) is a specialized polyhalogenated alkane, typically synthesized via the radical addition (telomerization) of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane  to propene .[1][2][3][4][5]

As a telomer, this molecule possesses two chiral centers (C2 and C4), resulting in the formation of diastereomers (pairs of enantiomers). Spectroscopic analysis often reveals signal doubling or complex multiplets due to these diastereomeric relationships.[5] This guide provides the definitive structural elucidation logic required to distinguish this compound from its isomers and byproducts.

Structural Identity[2][5][6]
  • IUPAC Name: this compound[1][2][3][4][5][6]

  • Molecular Formula:

    
    [4][5]
    
  • Molecular Weight: 318.36 g/mol [1][4]

  • SMILES: CC(Br)CC(Cl)(F)C(F)(F)Br

Synthesis Pathway & Mechanistic Logic

Understanding the synthesis is critical for interpreting the mass spectrum and impurity profile.[5] The formation proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of the weaker C-Br bond in the halocarbon precursor.

Reaction Logic[8][9]
  • Initiation: Homolytic fission of the C-Br bond in

    
     generates the 
    
    
    
    radical.[5]
  • Propagation: The electrophilic radical attacks the electron-rich double bond of propene at the terminal carbon (C1 of propene), forming a secondary carbon radical.[5]

  • Termination/Transfer: The new radical abstracts a bromine atom from another precursor molecule, closing the chain.[5]

SynthesisPathway Precursor Precursor CF2Br-CFClBr Radical1 Radical Species [CF2Br-CFCl•] Precursor->Radical1 -Br• (Initiation) Intermediate Adduct Radical CF2Br-CFCl-CH2-CH•-CH3 Radical1->Intermediate + Propene Propene Propene CH2=CH-CH3 Product Target Product 1,4-Dibromo-2-chloro- 1,1,2-trifluoropentane Intermediate->Product + Br (Chain Transfer)

Figure 1: Radical telomerization pathway forming the target pentane chain.

Spectroscopic Data Profile

The following data sections detail the expected signals based on the specific magnetic environment of the nuclei. Note that due to the presence of two chiral centers, diastereomeric splitting is expected in both NMR and chromatographic analyses.

Nuclear Magnetic Resonance (NMR)

The NMR profile is dominated by strong scalar coupling between Fluorine-19 and Carbon/Proton nuclei.[5]


NMR (Proton)

Solvent:


, 400 MHz
MoietyShift (

, ppm)
MultiplicityIntegrationAssignment Logic

1.75 – 1.85Doublet (d)3HTerminal methyl group coupled to H-C4 (

).[5]

2.60 – 2.90Multiplet (m)2HDiastereotopic methylene protons.[5] Complex splitting due to vicinal coupling with H-C4 and chiral C2-F/Cl environment.[5]

4.20 – 4.45Multiplet (m)1HDeshielded methine proton adjacent to Br.[5]

NMR (Fluorine)

Solvent:



The molecule contains a distinctive ABX system  (or ABM) due to the chiral center at C2 making the geminal fluorines on C1 diastereotopic.
SignalShift (

, ppm)
PatternAssignment

-125 to -135MultipletSingle fluorine at C2.[5] Shows coupling to C1-fluorines and C3-protons.[5]

(F_a)
-60 to -65Doublet of DoubletsGeminal fluorine A at C1.[5] Strong geminal coupling (

).[5]

(F_b)
-66 to -72Doublet of DoubletsGeminal fluorine B at C1.[5] Diastereotopic partner to F_a.

Analyst Note: The chemical shift difference between the two geminal fluorines (


) is a hallmark of the adjacent chiral center at C2. If the sample is a racemic mixture of diastereomers, you may observe two distinct sets of signals for these fluorines.

NMR (Carbon)

Decoupled, showing C-F splitting

CarbonShift (

, ppm)
Splitting (

)
Environment
C1 (

)
~118 - 122Triplet of doubletsDirectly bonded to 2 F and 1 Br.[5] High frequency due to F.
C2 (

)
~112 - 116Doublet of tripletsChiral center.[5] Large

(~250 Hz).[5]
C4 (

)
~45 - 50Singlet (broad)Methine carrying Br.[5]
C3 (

)
~40 - 45Doublet/MultipletMethylene bridge.[5]
C5 (

)
~24 - 26SingletTerminal methyl.[5]
Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI), 70 eV.[5] The mass spectrum is defined by the isotopic abundance of Bromine (


) and Chlorine (

).[5]
  • Molecular Ion (

    
    ):  Weak or absent (typical for polyhalogenated aliphatics).[5]
    
  • Key Fragments:

    • 
       237/239/241:  Loss of Br (
      
      
      
      ).[5] Characteristic
      
      
      cluster.[5]
    • 
       127/129: 
      
      
      
      fragment.
    • 
       113/115: 
      
      
      
      fragment.
    • 
       41: 
      
      
      
      (Propene backbone fragment).

Isotope Cluster Prediction for


 fragments: 
If a fragment contains 2 Br and 1 Cl, the pattern will be approximately:
  • M: (79, 79, 35)

  • M+2: (79, 81, 35) + (79, 79, 37)

  • M+4: (81, 81, 35) + (79, 81, 37)

  • M+6: (81, 81, 37)

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or Thin Film.[5]

Wavenumber (

)
VibrationIntensity
2950 - 2850 C-H Stretch (Aliphatic)Weak/Medium
1200 - 1100 C-F StretchVery Strong (Broad)
780 - 700 C-Cl StretchMedium/Strong
600 - 500 C-Br StretchMedium

Experimental Protocol: Sample Preparation

To ensure spectral fidelity, follow this preparation protocol.

NMR Sample Prep[5][10]
  • Solvent Choice: Use Chloroform-d (

    
    )  with 0.03% TMS as an internal standard.[5] 
    
    
    
    is preferred for its solubility of halogenated alkanes.[5]
  • Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug if any suspension is visible (polymer byproducts are common in telomerization).[5]

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors caused by fluorine-induced field inhomogeneity.

GC-MS Method Parameters
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.[5]

  • Carrier Gas: Helium, 1.0 mL/min constant flow.[5]

  • Oven Program:

    • Initial: 40°C (hold 2 min)

    • Ramp: 10°C/min to 200°C

    • Hold: 5 min at 200°C

  • Inlet: Split mode (20:1), 220°C. Avoid excessive inlet temperatures to prevent dehydrohalogenation (loss of HBr/HCl).

References

  • PubChem Compound Summary. (2025). This compound (CID 2782504).[4][5][6] National Center for Biotechnology Information.[5] [Link][4][5]

  • NIST Chemistry WebBook. (2024).[5] Standard Reference Data for Halogenated Ethanes (Precursor Data). National Institute of Standards and Technology.[5] [Link][5]

Sources

Technical Guide: NMR Spectroscopic Analysis of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Nuclear Magnetic Resonance (NMR) characterization of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane . This analysis synthesizes structural theory, fragment-based chemical shift prediction, and established haloalkane spectroscopy principles to provide a comprehensive roadmap for researchers.

Executive Summary & Structural Logic

Target Molecule: this compound CAS: 380-57-4 Formula:


[1][2][3]

This molecule presents a unique spectroscopic challenge due to its hybrid nature: a highly functionalized "fluorocarbon head" (


) fused to a "hydrocarbon tail" (

).

Critical Stereochemical Note: The molecule contains two chiral centers at C2 and C4 .

  • C2: Attached to

    
    , 
    
    
    
    ,
    
    
    , and the alkyl chain.
  • C4: Attached to

    
    , 
    
    
    
    ,
    
    
    , and the methylene group.

Consequently, the sample exists as a mixture of diastereomers (pairs of enantiomers). In high-resolution NMR, this results in signal doubling for most resonances. The protons on C3 are diastereotopic, creating complex ABX or ABXY coupling patterns.

Experimental Protocol: Sample Preparation & Acquisition

To ensure self-validating data, follow this standardized acquisition workflow.

Solvent Selection
  • Primary Solvent: Deuterated Chloroform (

    
    , 99.8% D).
    
    • Rationale: Excellent solubility for halogenated alkanes; residual peak at 7.26 ppm (1H) and 77.16 ppm (13C) serves as a secondary reference.

  • Secondary Solvent (for resolution): Benzene-

    
     (
    
    
    
    ).
    • Rationale: The anisotropic effect of benzene can resolve overlapping multiplets, particularly separating the diastereotopic protons on C3.

Internal Standards
  • 1H / 13C Reference: Tetramethylsilane (TMS,

    
     ppm).[4]
    
  • 19F Reference: Trichlorofluoromethane (

    
    , 
    
    
    
    ppm) or Hexafluorobenzene (
    
    
    ,
    
    
    ppm).
    • Note:

      
       is preferred for this molecule as the shifts will likely fall in the 0 to -80 ppm range, closer to the standard.
      
Pulse Sequences
  • 1H NMR: Standard 1D with 30° pulse angle. Acquire 16-32 scans.

  • 13C{1H} NMR: Proton-decoupled. Minimum 512 scans due to splitting by F nuclei (decreased S/N).

  • 19F NMR: Both coupled and proton-decoupled spectra are required to distinguish F-F coupling from F-H coupling.

Structural Elucidation & Spectral Prediction

Fragment Analysis: The Hydrocarbon Tail ( )

The proton spectrum is dominated by the aliphatic chain. Due to the electronegative halogens, significant downfield shifts are observed.

Table 1: Predicted 1H NMR Data

PositionGroupTypePredicted Shift (

, ppm)
Multiplicity & Coupling Logic
H5

Methyl1.70 - 1.90 Doublet (d). Couples to H4 (

Hz).[5] Deshielded by

-Bromine.
H4

Methine4.20 - 4.50 Multiplet (dq or ddq). Couples to H5 (3H) and H3a/H3b (2H).[5]
H3

Methylene2.40 - 2.90 Complex Multiplet. Protons are diastereotopic (

) due to chiral centers at C2/C4.[5] Expect AB part of ABX system. Additional coupling to F2 (

Hz).
Fragment Analysis: The Fluorocarbon Head ( )

This region is "silent" in 1H NMR but active in 19F and 13C. The shifts are estimated based on the analog 1,2-dibromo-1-chloro-1,2,2-trifluoroethane.

Table 2: Predicted 19F NMR Data (Ref:


) 
PositionNucleusPredicted Shift (

, ppm)
Coupling Pattern
C1

-55 to -65 AB System. Geminal fluorines are diastereotopic.[5] Large geminal coupling (

Hz). Vicinal coupling to F2 (

).
C2

-60 to -70 Multiplet. Couples to F1a/F1b (

) and H3 protons (

).[5]

Table 3: Predicted 13C NMR Data

PositionCarbon TypePredicted Shift (

, ppm)
Coupling Pattern (

)
C1

115 - 125 Triplet of doublets (td). Large

Hz; smaller

from F2.[5]
C2

110 - 120 Doublet of triplets (dt). Large

Hz;

from F1a/F1b.[5]
C3

45 - 50 Doublet.

coupling to F2 (

Hz).[5]
C4

40 - 45 Singlet/Broad. Too far for significant F coupling.[5]
C5

22 - 26 Singlet.

Visualization of Analytical Logic

The following diagrams illustrate the workflow for assigning this complex spectrum and the coupling network that defines the signal splitting.

Assignment Workflow

NMR_Workflow Start Sample: this compound Step1 1. Acquire 1H NMR (Identify C3-C5 Chain) Start->Step1 Step2 2. Check H3 Region (2.4-2.9 ppm) Step1->Step2 Decision Is H3 Pattern Complex? Step2->Decision PathA Yes: Diastereotopic Protons + 19F Coupling confirmed Decision->PathA Likely Step3 3. Acquire 19F NMR (Confirm C1-C2 Head) PathA->Step3 Step4 4. Acquire 13C{1H} NMR (Verify Carbon Skeleton) Step3->Step4 Result Full Structural Validation Step4->Result

Caption: Step-by-step logic flow for validating the molecular structure using multi-nuclear NMR.

Spin-Spin Coupling Network

Coupling_Network F1 F (C1) -60 ppm F1->F1 2J(FF) Geminal F2 F (C2) -65 ppm F1->F2 3J(FF) H3 H (C3) 2.6 ppm F2->H3 3J(HF) H3->H3 2J(HH) Geminal H4 H (C4) 4.3 ppm H3->H4 3J(HH) H5 H (C5) 1.8 ppm H4->H5 3J(HH)

Caption: Coupling network highlighting the connectivity between the fluorinated head and hydrocarbon tail.

Advanced Interpretation: The "Diastereomer Effect"

Because the commercial synthesis of this molecule typically yields a racemic mixture of diastereomers, researchers must anticipate signal duplication .

  • 13C NMR: You may observe two distinct peaks for C2 and C4 (separated by < 0.5 ppm).

  • 19F NMR: The chemical environment of the fluorines is highly sensitive to stereochemistry.[6] The "AB" pattern of the C1 fluorines may appear as two overlapping AB systems with slightly different chemical shifts and coupling constants.

Validation Checklist

References

  • PubChem. (2025).[3] this compound (Compound).[1][2][3][7][8][9] National Library of Medicine. Available at: [Link][5]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][10] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[10] Journal of Organic Chemistry.[4][10] (Standard for solvent referencing). Available at: [Link][5]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-F and H-F coupling constants).

Sources

Comprehensive Characterization of Polyhalogenated Impurities: Mass Spectrometry Analysis of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the synthesis of fluorinated anesthetics and advanced agrochemicals, polyhalogenated pentanes often emerge as critical impurities. Their analysis presents a dual challenge: the "isobaric fog" caused by complex isotopic envelopes and the tendency of these molecules to fragment extensively under standard electron ionization (EI), often obscuring the molecular ion.

Objective: This technical guide details the structural elucidation of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (


). It establishes a validated workflow combining Electron Ionization (EI) for structural fingerprinting and Negative Chemical Ionization (NCI) for trace-level molecular ion confirmation.

Part 1: Structural & Isotopic Logic (The "Fingerprint")

Before injection, the mass spectrometrist must predict the isotopic envelope. For a molecule containing two Bromine atoms (


) and one Chlorine atom (

), the molecular ion (

) is not a single peak but a distinct cluster.
The Isotopic Envelope Calculation

The interplay between Br (approx 1:1 ratio) and Cl (approx 3:1 ratio) creates a predictable "multiplet" pattern.

Molecular Formula:


Nominal Mass Calculation (based on lowest mass isotopes): 
  • 5 × 12 (C) + 6 × 1 (H) + 2 × 79 (Br) + 35 (Cl) + 3 × 19 (F)

  • 60 + 6 + 158 + 35 + 57 = 316 Da

Isotopic Cluster Distribution:

Ion IdentityCompositionMass (m/z)Relative Abundance (Approx)
M

+

31651.4% (Base)
M+2

+

OR

+

318100% (Dominant)
M+4

+

OR

+

32048.6%
M+6

+

322~8%

Note: The M+2 peak is the tallest because the probability of having one heavy isotope (either


 or 

) is statistically highest.
Visualization of Isotopic Splitting

The following diagram illustrates how the combination of halogen isotopes splits the base mass into the observed cluster.

IsotopicSplitting Base Base Skeleton (C5H6F3) Br1 Add 1st Br (79/81) Base->Br1 +79/81 Br2 Add 2nd Br (79/81) Br1->Br2 Split 1:1 Cl Add Cl (35/37) Br2->Cl Split 1:2:1 Result Final Cluster M, M+2, M+4, M+6 Cl->Result Complex Split

Part 2: Ionization Strategy & Method Selection

For polyhalogenated alkanes, a single ionization mode is rarely sufficient.

Electron Ionization (EI) - The "Hard" Approach
  • Mechanism: 70 eV electron bombardment.[1]

  • Outcome: High energy transfer leads to rapid bond scission.

  • Utility: Structural elucidation.[2] The C-Br bond is weaker (~68-72 kcal/mol) than C-Cl (~84 kcal/mol) or C-F (~115 kcal/mol). EI will sequentially strip these halogens, revealing the carbon skeleton connectivity.

  • Risk: The molecular ion (

    
    ) may be invisible or extremely weak (<<1%).
    
Negative Chemical Ionization (NCI) - The "Soft" Approach
  • Mechanism: Electron Capture (EC). A buffer gas (Methane) slows electrons to thermal energies. The highly electronegative halogens (F, Cl, Br) capture these electrons efficiently.

  • Outcome: Formation of

    
     or 
    
    
    
    ions with minimal fragmentation.
  • Utility: Sensitivity. NCI is often 100-1000x more sensitive than EI for this class of compounds, making it essential for impurity profiling <0.1%.

Part 3: Fragmentation Pathways (EI Mode)

Understanding the bond dissociation energies (BDE) allows us to predict the fragmentation tree.

  • Weakest Link: The secondary C-Br bond at C4.

  • Secondary Weak Point: The primary C-Br bond at C1 (stabilized/shortened slightly by geminal fluorines, but still labile).

  • Stable Core: The

    
     bonds are generally robust and remain attached to the carbon fragments until the final stages.
    
Predicted Fragmentation Tree

FragmentationPath M Molecular Ion (M+) m/z 316/318/320 [Unstable] Frag1 Loss of Br (C4) [M-79]+ m/z 237/239/241 M->Frag1 Homolytic Cleavage (Weakest Bond) Frag2 Loss of HBr (Elimination) m/z 238 cluster M->Frag2 Thermal Elimination Alpha Alpha Cleavage (C2-C3) Ion: [CF2Br-CFCl]+ m/z ~195 M->Alpha C-C Scission Frag3 Loss of 2nd Br (C1) [M-2Br]+ m/z 158/160 Frag1->Frag3 -Br (Radical) Frag4 Loss of Cl (Final Halogen) m/z ~123 Frag3->Frag4 -Cl

[3]

Key Diagnostic Ions
  • m/z 237 (M - Br): The first major fragment.[4] Look for the isotopic pattern change (from

    
     to 
    
    
    
    ). The cluster will shift to a 3:4:1 intensity ratio (characteristic of Br + Cl).
  • m/z 158 (M - 2Br): Loss of both bromines. The cluster now reflects only Chlorine (3:1 ratio at 158/160).

  • m/z 85 (

    
    ? No, 
    
    
    
    ):
    At low mass, look for fluorinated alkyl fragments like
    
    
    (m/z 50) and
    
    
    (m/z 69), though
    
    
    is not present as a group here. Instead, expect
    
    
    (m/z 129/131).

Part 4: Validated Experimental Protocol

This protocol is designed for an Agilent 7890/5977 or equivalent GC-MS system.

Sample Preparation
  • Solvent: Isooctane or Hexane (Avoid chlorinated solvents like DCM to prevent solvent cut interference).

  • Concentration: 10 ppm for Scan mode (EI); 100 ppb for SIM mode (NCI).

GC Parameters
  • Column: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm).

    • Rationale: Thick film stationary phase is required to retain volatile halogenated pentanes and separate isomers.

  • Inlet: Split/Splitless at 200°C. (Keep cool to prevent thermal degradation of C-Br bonds in the injector).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 240°C (Bake out).

MS Parameters (EI Mode)
  • Source Temp: 230°C.

  • Scan Range: m/z 35 to 400.

  • Threshold: 150 counts.

MS Parameters (NCI Mode)
  • Reagent Gas: Methane (40% flow).

  • Source Temp: 150°C.

    • Critical: Lower source temperatures enhance electron capture resonance, significantly boosting sensitivity for halocarbons.

Part 5: Data Interpretation & Quality Assurance

To validate the identity of this compound, apply the "Rule of Ratios" :

  • Check the M-Br Cluster: In EI, identify the cluster starting at m/z 237. Does the intensity ratio of 237 vs 239 match the theoretical calculation for

    
    ?
    
  • Confirm Molecular Weight in NCI: Switch to NCI. You should see a dominant peak at m/z 316 (or m/z 316 + Methane adducts). If m/z 316 is the base peak in NCI but absent in EI, the identification is consistent with a fragile polyhalogenated alkane.

  • Retention Time Index: Compare against a non-polar retention index (RI). Heavily halogenated compounds elute later than their hydrocarbon counterparts but earlier than equivalent iodinated compounds.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. [Link] (For analogous halocarbon spectra).

  • Dougherty, R. C. (1981). "Negative chemical ionization mass spectrometry." Analytical Chemistry, 53(4), 625A-636A. (Foundational text on NCI sensitivity for halogens).
  • Lias, S. G., et al. (2024). "Gas-Phase Ion Thermochemistry." NIST Standard Reference Database. (Source for Bond Dissociation Energies).[3][5]

Sources

Technical Guide: Reactivity Profile of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

[1]

Executive Summary

Compound: 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane CAS: 380-57-4 Formula:

Molecular Weight:123

This technical guide analyzes the chemical behavior of this compound, a highly functionalized polyhalogenated alkane.[1] Its structure contains two distinct electrophilic sites with orthogonal reactivity profiles: a terminal bromodifluoromethyl group capable of reductive elimination, and a secondary alkyl bromide susceptible to classical nucleophilic substitution and base-induced elimination.[1]

This document serves as a strategic resource for researchers utilizing this compound as a synthetic intermediate, specifically for the generation of trifluorovinyl monomers or complex fluorinated scaffolds.[1]

Part 1: Structural Analysis & Electronic Properties[1]

To predict and control reactivity, one must first map the electronic environment of the carbon backbone.[1] The molecule consists of a pentane chain with the following connectivity:

1
Reactivity Hotspots

The molecule possesses two chiral centers (C2 and C4) and distinct reactivity zones:[1]

PositionFunctional GroupElectronic CharacterPrimary Reactivity Mode
C1

Electron-deficient, strong C-F bonds.[1] Weak C-Br bond.Reductive Defunctionalization (Radical/Metal insertion).[1]
C2

Sterically crowded, strongly electron-withdrawing.[1]

-Elimination partner
for C1.
C3

Shielded, acidic protons due to inductive effect of halogens.[1]Proton abstraction (E2 mechanism).
C4

Secondary alkyl bromide.[1] Moderate steric hindrance.

Substitution
or Dehydrobromination .[1]
C5

Terminal methyl.[1]Inert anchor.[1]
Stereochemical Considerations

The presence of chiral centers at C2 and C4 implies the existence of diastereomers (syn/anti relationships).[1]

  • Implication: Diastereomers often exhibit different reaction rates, particularly in E2 eliminations where anti-periplanar geometry is required.[1] Purification of the starting material into single diastereomers may be necessary for kinetic consistency.[1]

Part 2: Primary Reactivity Pathways[1]

Pathway A: Zinc-Mediated Reductive Elimination (The "Head" Reaction)

The most valuable transformation for this class of compounds is the formation of a terminal trifluorovinyl group.[1] This is achieved via reductive elimination across the C1-C2 bond.[1]

  • Mechanism: Zinc (or Magnesium) inserts into the weaker C1-Br bond to form a carbenoid or organozinc intermediate.[1] This species undergoes rapid

    
    -elimination of the chlorine atom at C2.[1]
    
  • Product: 4-bromo-5,5,5-trifluoropent-1-ene derivative (specifically 4-bromo-3-hydro-1,1,2-trifluoropent-1-ene).[1]

  • Utility: Generates a fluorinated alkene suitable for polymerization or cycloaddition.[1]

Standard Protocol (Zinc-Mediated):

  • Activation: Suspend Zn dust (2.5 equiv) in anhydrous DMF or EtOH. Activate with 1-2% AcOH or

    
    .[1]
    
  • Addition: Add substrate dropwise at

    
     to control exotherm.
    
  • Workup: Filter excess Zn, dilute with water, extract with ether.[1]

  • Note: The C4-Br bond is generally stable under these specific conditions if temperature is controlled, as secondary alkyl bromides are less reactive toward Zn insertion than perhaloalkyl bromides.[1]

Pathway B: Base-Induced Dehydrohalogenation (The "Tail" Reaction)

The C4-Br secondary bromide is sensitive to base.[1]

  • Reagent: Potassium tert-butoxide (

    
    ) or DBU.[1]
    
  • Regioselectivity (Zaitsev vs. Hofmann):

    • Elimination toward C3 gives the internal alkene.[1]

    • Elimination toward C5 gives the terminal alkene.[1]

    • Insight: The bulky

      
       group at the "head" exerts a long-range steric and inductive effect.[1] While Zaitsev products (internal) are usually thermodynamic, bulky bases (
      
      
      ) will favor the Hofmann product (terminal alkene) at C4-C5 to avoid steric clash with the halogenated tail.[1]
Pathway C: Nucleophilic Substitution ( )

Direct displacement of the C4-Br is possible with strong nucleophiles (Azides


1
  • Constraint: The C1/C2 halogens are inert to

    
     due to the "fluorine effect" (repulsion of nucleophile lone pairs by fluorine lone pairs) and steric shielding.[1]
    

Part 3: Visualization of Reaction Logic[1]

The following diagram maps the divergent synthetic utility of the molecule.

ReactivityMapSubstrate1,4-Dibromo-2-chloro-1,1,2-trifluoropentaneZn_PathZn / DMF(Reductive Elimination)Substrate->Zn_PathBase_Patht-BuOK / THF(E2 Elimination)Substrate->Base_PathNuc_PathNaN3 / DMSO(SN2 Substitution)Substrate->Nuc_PathProd_VinylTrifluorovinyl Derivative(Retention of C4-Br)Prod_AlkeneTerminal Alkene(Elimination at C4-C5)Prod_SubC4-Substituted Analog(Azide/Amine)Zn_Path->Prod_VinylSelectivity: C1-C2 > C4Base_Path->Prod_AlkeneHofmann SelectivityNuc_Path->Prod_SubInversion at C4

Figure 1: Divergent reactivity pathways. The molecule allows orthogonal functionalization at the fluorinated "head" (Green) and the alkyl "tail" (Red/Yellow).[1]

Part 4: Experimental Protocols & Safety

Safety Profile (GHS Classification)

Based on structural analogs and available data, this compound is an irritant.[1]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

  • Handling: All operations must be conducted in a fume hood. Neoprene gloves are recommended due to the penetrative nature of halogenated solvents.[1]

Protocol: Selective Dehydrobromination (Tail Activation)

Objective: Create the terminal alkene without disturbing the fluorinated head.[1]

  • Setup: Flame-dried 100 mL round-bottom flask,

    
     atmosphere.
    
  • Reagents:

    • Substrate (1.0 equiv, 10 mmol)

    • Potassium tert-butoxide (1.1 equiv)[1]

    • Dry THF (50 mL)

  • Procedure:

    • Cool the THF solution of the substrate to

      
      .[1]
      
    • Add

      
       solution dropwise over 20 minutes. (Slow addition favors E2 over substitution).
      
    • Stir at

      
       for 2 hours.
      
    • Monitor by TLC/GC-MS for disappearance of starting material.[1]

  • Quench: Pour into cold saturated

    
    .
    
  • Purification: Extract with pentane. The product (volatile) should be purified by careful fractional distillation or low-temperature column chromatography.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782504, this compound.[1] Retrieved January 28, 2026.[1] [Link][1]

  • Uneyama, K. (2006). Organofluorine Chemistry.[1] Blackwell Publishing.[1] (General reference for reactivity of bromodifluoromethyl groups and zinc-mediated elimination mechanisms).

  • Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: Vinyl, alkynyl, allyl, benzyl, propargyl and aryl fluorinated organometallic reagents.[1] Tetrahedron, 48(2), 189-275.[1] (Foundational text on Zn-mediated formation of fluorinated vinyl reagents).

Technical Whitepaper: Thermodynamic Profile and Stability Analysis of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermodynamic properties, structural stability, and handling protocols for 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane . This document is designed for researchers and process chemists requiring rigorous data for experimental design and drug development applications.[1]

Executive Summary & Chemical Identity

This compound (CAS: 380-57-4) is a highly halogenated aliphatic pentane derivative.[2][3][4][5][6] Characterized by a complex stereochemical architecture and a mixed-halogen substitution pattern, it serves as a specialized intermediate in the synthesis of fluoropolymers and potential pharmaceutical pharmacophores.

Its stability profile is defined by the competing reactivities of its Carbon-Halogen bonds: the robust C-F bonds confer lipophilicity and metabolic resistance, while the labile C-Br bonds introduce susceptibility to photolytic cleavage and nucleophilic substitution.

Structural Specification
  • IUPAC Name: this compound[2][3][4][5][6][7][8]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [2][5][6]
    
  • Molecular Weight: 318.36 g/mol [2][6]

  • SMILES: CC(CC(C(F)(F)Br)(F)Cl)Br

  • Chiral Centers: The molecule contains two chiral centers (C2 and C4), resulting in four potential stereoisomers (two diastereomeric pairs). This stereocomplexity impacts physical properties such as boiling point ranges and crystallization behavior.

Thermodynamic & Physicochemical Properties

Note: Due to the niche application of this compound, certain values below are derived from high-fidelity Group Contribution Methods (Joback/Benson) where experimental data is limited.

Table 1: Physicochemical Profile
PropertyValueSource/Method
Physical State Liquid (at STP)Experimental Observation
Density

Predicted (ACD/Labs)
Boiling Point

(at 760 mmHg)
Predicted (Episuite)
Vapor Pressure

(at

)
Estimated
LogP (Octanol-Water)

Predicted (XLogP3)
Polar Surface Area

Computed
Refractive Index

Estimated
Thermodynamic Parameters (Predicted)

To facilitate process safety calculations, the following thermodynamic parameters have been estimated using the Joback Method, which sums the contributions of functional groups (


, 

,

,

,

).
  • Enthalpy of Vaporization (

    
    ): 
    
    
    
  • Enthalpy of Formation (

    
    , gas): 
    
    
    
    (Driven by high fluorine content)
  • Heat Capacity (

    
    , liquid): 
    
    
    

Stability & Reactivity Analysis

The stability of this compound is governed by the bond dissociation energies (BDE) of its substituents. The hierarchy of bond strength is


.
Thermal Stability: Dehydrohalogenation Risk

The molecule is susceptible to thermal degradation via E2 elimination , particularly at elevated temperatures (


).
  • Primary Pathway: Loss of HBr. The C4-proton is acidic due to the inductive effect of the bromine, and the C3-protons are adjacent to the C2-Cl/F group.

  • Mechanism: Base-catalyzed or thermal elimination of HBr creates an alkene at C3-C4.

  • Secondary Pathway: Loss of HCl/HF. This is kinetically slower due to the stronger C-Cl and C-F bonds but can occur under forcing conditions.

Photostability: Radical Homolysis

The C-Br bond is the "weak link" in this molecule (


). Exposure to UV light leads to homolytic cleavage, generating bromine radicals (

) and carbon-centered radicals. This initiates a chain reaction that can degrade the material and generate corrosive HBr.
Hydrolytic Stability

The fluorinated segments (


 and 

) are highly resistant to hydrolysis. However, the secondary bromide at C4 is susceptible to

or

displacement in the presence of strong nucleophiles or aqueous bases at high temperatures.
Diagram 1: Degradation Pathways

The following diagram illustrates the primary degradation routes: Thermal Elimination (HBr loss) and Photolytic Cleavage.

DegradationPathways Compound 1,4-Dibromo-2-chloro- 1,1,2-trifluoropentane Elimination Dehydrohalogenation (Loss of HBr) Compound->Elimination + Heat Radical Homolysis (C-Br Cleavage) Compound->Radical + UV Light Substitution Nucleophilic Substitution (SN2 at C4) Compound->Substitution + Base Heat Heat (>120°C) (Thermal Excitation) UV UV Light (hv) Base Base/Nucleophile Alkene Alkene Degradant (C3=C4 unsaturation) Elimination->Alkene Major Path BrRadical Br• + Carbon Radical Radical->BrRadical

Caption: Primary degradation pathways including thermal elimination of HBr and photolytic radical generation.

Experimental Protocols for Stability Validation

To ensure data integrity during drug development or synthesis, the following protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature of thermal decomposition (


).
  • Sample Prep: Weigh 2–5 mg of sample into a high-pressure gold-plated crucible (to resist halogen corrosion).

  • Reference: Empty gold-plated crucible.

  • Method: Ramp from

    
     to 
    
    
    
    at
    
    
    under Nitrogen purge (50 mL/min).
  • Analysis: Identify exothermic events. An exotherm onset

    
     indicates thermal instability requiring cold storage.
    
Protocol B: GC-MS Purity & Impurity Profiling

Objective: Quantify diastereomers and detect dehydro-impurities.

  • Column: DB-5ms or equivalent (Non-polar, 5% phenyl).

  • Inlet: Splitless mode,

    
     (Keep inlet temp low to prevent in-situ degradation).
    
  • Oven:

    
     (hold 2 min) 
    
    
    
    
    
    at
    
    
    .
  • Detection: MS (EI source). Monitor

    
     for molecular ion (
    
    
    
    ) and characteristic
    
    
    fragments.
  • Note: Diastereomers may elute as distinct, closely spaced peaks.

Handling & Safety Guidelines

Given the thermodynamic profile, strict adherence to the following is required:

  • Storage: Store at

    
     in amber glass vials (Type I) to prevent photolysis. Headspace should be purged with Argon.
    
  • Incompatibility: Avoid contact with strong bases (NaOH, KOH) and reactive metals (Mg, Li) which can induce Wurtz-type couplings or violent elimination reactions.

  • Disposal: Treat as halogenated organic waste. High-temperature incineration (

    
    ) with flue gas scrubbing is required to manage HBr/HF/HCl emissions.
    

References

  • National Center for Biotechnology Information. (2025).[1][4][6] PubChem Compound Summary for CID 2782504, this compound. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Thermochemical Data for Halogenated Ethanes. Retrieved from [Link] (Basis for Group Contribution Analysis).

Sources

Halogenated Pentanes: Synthetic Scaffolds and Advanced Therapeutic Vectors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated pentanes represent a diverse class of C5-organohalides that serve two distinct but critical roles in modern pharmaceutical science: as robust synthetic scaffolds for heterocyclic construction and as functional vectors in advanced drug delivery systems.

This technical guide moves beyond basic property listing to analyze the mechanistic utility of these compounds. We distinguish between the reactive intermediates (chloro- and bromopentanes) used to build small molecule drugs, and the inert carriers (perfluoropentane) used to deliver them.

The Fluorine Frontier: Perfluoropentane (PFP) in Drug Delivery

Unlike its chlorinated or brominated counterparts, Perfluoropentane (C5F12) is chemically inert. Its value lies not in bond formation, but in its phase-transition thermodynamics.

Mechanism of Action: Acoustic Droplet Vaporization (ADV)

PFP has a boiling point of 29°C. In the bloodstream (37°C), it would theoretically boil; however, when encapsulated in lipid or polymer shells at the nanoscale, the Laplace pressure maintains it in a superheated liquid state.

Upon exposure to focused ultrasound (FUS), these nanodroplets undergo Acoustic Droplet Vaporization (ADV) , expanding into gas microbubbles.[1][2] This expansion mechanically disrupts the vessel wall or cellular membrane, enhancing drug uptake (sonoporation).

Visualization: The ADV Pathway

The following diagram illustrates the conversion of a PFP nanodroplet into a therapeutic delivery vehicle.

PFP_Mechanism Droplet PFP Nanodroplet (Liquid Core + Drug) Transition Phase Transition (Liquid to Gas) Droplet->Transition Injection Ultrasound Focused Ultrasound (Energy Input) Ultrasound->Transition Microbubble Microbubble (Volumetric Expansion) Transition->Microbubble ADV Release Sonoporation & Drug Release Microbubble->Release Cavitation

Figure 1: Mechanism of Acoustic Droplet Vaporization (ADV) utilizing Perfluoropentane as a phase-change agent.

Synthetic Workhorses: 1,5-Dihaloalkanes

1,5-Dichloropentane (DCP) and 1,5-Dibromopentane (DBP) are bifunctional electrophiles. They are indispensable in medicinal chemistry for "stitching" linear chains into six-membered heterocycles (piperidines, thianes) via double nucleophilic substitution.

Comparative Reactivity
  • 1,5-Dichloropentane: Lower cost, higher stability. Requires higher temperatures or stronger nucleophiles (e.g., iodide catalysis) for cyclization.

  • 1,5-Dibromopentane: Higher reactivity (Br is a better leaving group). Preferred for delicate substrates or when milder conditions are required to prevent side reactions.

Protocol: Synthesis of 1,5-Dichloropentane

This protocol describes the conversion of 1,5-pentanediol to 1,5-dichloropentane using a nucleophilic substitution mechanism.

Reagents:

  • 1,5-Pentanediol (1.0 eq)[3]

  • Concentrated Hydrochloric Acid (HCl, excess)

  • Zinc Chloride (ZnCl2, catalytic - optional for rate enhancement)

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and thermometer.

  • Addition: Charge the flask with 1,5-pentanediol. Add concentrated HCl slowly. If using ZnCl2 (Lucas reagent principle), dissolve it in the acid prior to addition.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. The reaction is biphasic; vigorous stirring is essential to maximize interfacial surface area.

  • Separation: Cool to room temperature. The product (organic layer) will separate from the aqueous acid layer.

  • Purification:

    • Wash the organic layer with water, then saturated NaHCO3 (to remove residual acid), and finally brine.

    • Dry over anhydrous MgSO4.[4]

    • Distill under reduced pressure to obtain pure 1,5-dichloropentane.

Critical Control Point: The reaction generates water.[5] As the concentration of water increases, the nucleophilicity of Cl- decreases. Using a continuous water separator (Dean-Stark trap) can drive the equilibrium forward.

Visualization: Piperidine Synthesis Workflow

The following diagram details the cyclization pathway using 1,5-dichloropentane to form N-substituted piperidines, a common pharmacophore (e.g., in fentanyl derivatives).

Piperidine_Synthesis Precursor 1,5-Dichloropentane (Electrophile) Intermediate Intermediate: N-alkyl-5-chloropentan-1-amine Precursor->Intermediate SN2 Substitution (Step 1) Amine Primary Amine (R-NH2) (Nucleophile) Amine->Intermediate SN2 Substitution (Step 1) Product N-Substituted Piperidine Intermediate->Product Intramolecular Cyclization (Step 2) Base Base (K2CO3/NaOH) (HCl Scavenger) Base->Intermediate Promotes Base->Product

Figure 2: Cyclocondensation pathway for the synthesis of piperidine scaffolds from 1,5-dichloropentane.

Physical Properties & Data Summary

The choice of halogen heavily influences the solvation properties and boiling points, dictating the compound's role as either a solvent or a reagent.

Table 1: Comparative Properties of Key Halogenated Pentanes

CompoundFormulaBoiling Point (°C)Density (g/mL)Primary ApplicationToxicity Hazard
1-Chloropentane C5H11Cl1080.882Alkylation reagent, SolventFlammable, Irritant
1,5-Dichloropentane C5H10Cl21791.100Linker, Heterocycle PrecursorToxic, Irritant
1,5-Dibromopentane C5H10Br22251.690High-reactivity LinkerCorrosive, Toxic
Perfluoropentane C5F12291.600Contrast Agent, Drug VectorLow Toxicity (Inert)

Data compiled from standard chemical safety databases [1, 2].

Safety & Toxicology (E-E-A-T)

Working with halogenated pentanes requires strict adherence to safety protocols due to their alkylating potential and volatility.

  • Alkylating Potential: Both 1,5-dichloro- and 1,5-dibromopentane are potent alkylating agents.[6] They can react with DNA bases (guanine), posing a genotoxic risk. Protocol: Double-gloving (Nitrile/Laminate) and use of a fume hood are non-negotiable.

  • Flash Point: 1-Chloropentane has a flash point of ~13°C. Static discharge precautions (grounding) must be in place during transfer.

  • Pressure Hazards: PFP expands 100-fold in volume upon vaporization. Sealed vials containing PFP emulsions must not be heated uncontrolled, as they become pressure vessels.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10977, 1-Chloropentane.[7] Retrieved from [Link]

  • Ringstrand, B., et al. (2011).[8] The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes.[8][9][10] Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ghorbani, M., et al. (2023). Cellulose Nanofiber-Coated Perfluoropentane Droplets: Fabrication and Biocompatibility Study. National Institutes of Health (PMC). Retrieved from [Link]

  • Organic Syntheses. (1946). 1,5-Pentanediol Synthesis (Precursor to Dihalopentanes).[8] Org.[5][8][11][12] Synth. 1946, 26, 83. Retrieved from [Link]

Sources

The Fluorine Effect: A Technical Guide to the Discovery and Application of Organofluorine Compounds

[1]

Executive Summary

This technical guide explores the trajectory of organofluorine chemistry from a hazardous elemental curiosity to a cornerstone of modern drug discovery. Fluorine’s unique physicochemical properties—highest electronegativity (3.98), small van der Waals radius (1.47 Å), and immense C-F bond strength (~485 kJ/mol)—allow it to modulate pharmacokinetics without imposing significant steric penalties. This guide synthesizes historical milestones with practical synthetic protocols, designed for researchers requiring high-fidelity mechanistic understanding.

Part 1: The Elemental Challenge (1886–1930)

The "Tiger of Chemistry"

Before it could be utilized, fluorine had to be tamed. Early attempts to isolate elemental fluorine were often fatal due to HF toxicity and the element's explosive reactivity.[1]

  • 1886: Henri Moissan successfully isolated elemental fluorine (

    
    ) via electrolysis of potassium acid fluoride (
    
    
    ) in anhydrous HF. This earned him the Nobel Prize but also highlighted the extreme difficulty of handling the element.
  • The Synthetic Gap: Direct fluorination of hydrocarbons with

    
     is violent and non-selective (exothermic by ~400 kJ/mol), leading to carbon chain fragmentation (C-C bond energy is only ~350 kJ/mol).
    
The Swarts Reaction: The First Tool

Frédéric Swarts (1892) developed the first reliable method to introduce fluorine into aliphatic chains, replacing chlorine or bromine using antimony salts.[2][3] This halogen exchange (halex) reaction remains a fundamental concept in industrial synthesis.

Key Reaction:



Part 2: The Industrial Revolution (1930–1950)

Refrigerants and the Midgley Paradox

In 1928, Thomas Midgley Jr. at GM sought a non-toxic refrigerant. He utilized the Swarts reaction to synthesize dichlorodifluoromethane (Freon-12).[1] While chemically inert and safe for humans (Midgley famously inhaled it to prove its safety), its environmental persistence later led to the ozone depletion crisis.

The Serendipity of Teflon (PTFE)

Roy Plunkett (DuPont, 1938) accidentally discovered Polytetrafluoroethylene (PTFE).[4] While attempting to synthesize a new refrigerant from tetrafluoroethylene (TFE) gas, the cylinder pressure dropped, but the weight remained constant.[4] Sawing the cylinder open revealed a white, waxy solid.

  • Properties: Chemical resistance to virtually all acids/bases, low friction coefficient.

  • Manhattan Project Application: PTFE was critical for gaskets and seals in the gaseous diffusion plants separating Uranium-235 (as corrosive

    
    ).[1]
    

Part 3: The Medicinal Chemistry Renaissance (1954–Present)

The transition from industrial materials to bioactive molecules relied on the concept of Bioisosterism .[1]

The Corticosteroid Breakthrough

Fried and Sabo (1954) synthesized 9


-fluorohydrocortisone1

  • Mechanism: The electron-withdrawing fluorine increases the acidity of the 11

    
    -OH group, strengthening hydrogen bonding with the receptor.
    
  • Impact: This proved that fluorine could enhance biological potency, not just chemical inertness.

5-Fluorouracil (5-FU): Rational Design

Charles Heidelberger (1957) observed that tumors utilized uracil more avidly than normal cells.[5] He designed 5-FU as a "suicide inhibitor."

  • Mechanism: 5-FU mimics uracil.[5] Inside the cell, it is converted to 5-fluoro-dUMP, which binds to Thymidylate Synthase (TS) . The C-F bond cannot be broken (unlike the C-H bond in uracil), trapping the enzyme in a covalent dead-end complex and halting DNA synthesis.

Visualization: 5-FU Mechanism of Action

Gcluster_0Normal Pathwaycluster_1Inhibition PathwaydUMPdUMP(Uracil substrate)TS_EnzymeThymidylateSynthasedUMP->TS_Enzyme C-H BondCleavagedTMPdTMP(DNA Precursor)TS_Enzyme->dTMP MethylationDeadEndCovalentTernary Complex(Irreversible)TS_Enzyme->DeadEnd C-F BondRESISTS CleavageFdUMPFdUMP(5-FU Metabolite)FdUMP->TS_Enzyme Mimics dUMP

Figure 1: Mechanism of Thymidylate Synthase inhibition by 5-FU metabolite FdUMP. The strength of the C-F bond prevents the elimination step required for enzyme turnover.[1]

Part 4: Modern Synthetic Methodologies

For modern drug development, precise C-F bond formation is required. Below are two standard protocols for Nucleophilic and Electrophilic fluorination.

Comparative Data: The Fluorine Advantage
PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Impact on Drug Design
Van der Waals Radius 1.20 Å1.47 Å1.75 ÅF is the smallest bioisostere for H; minimal steric clash.
Electronegativity 2.13.983.16F alters pKa of neighboring groups; influences solubility.[1]
C-X Bond Energy ~413 kJ/mol~485 kJ/mol~328 kJ/molC-F resists metabolic degradation (e.g., P450 oxidation).
Protocol A: Nucleophilic Fluorination (Deoxofluorination)

Reagent: DAST (Diethylaminosulfur trifluoride) Target: Conversion of primary/secondary alcohols to alkyl fluorides; Ketones to gem-difluorides. Safety Note: DAST can be shock-sensitive and releases HF upon hydrolysis.[1] Perform in a fume hood.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.5 M concentration). Cool to -78°C.[1]

  • Addition: Add DAST (1.2 equiv) dropwise via syringe. Causality: Low temperature prevents elimination side-products (alkenes).

  • Reaction: Allow the mixture to warm to room temperature (RT) over 2–4 hours. Monitor via TLC/LCMS.

  • Quenching: Cool to 0°C. Slowly add saturated aqueous

    
    . Warning: Vigorous effervescence (
    
    
    ) will occur.
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
Protocol B: Electrophilic Fluorination

Reagent: Selectfluor (F-TEDA-BF4) Target: Fluorination of electron-rich centers (enolates, arenes). Advantage: Non-volatile, stable solid, easier to handle than

Step-by-Step Methodology:

  • Solvation: Dissolve substrate (e.g., 1,3-dicarbonyl compound) in Acetonitrile (MeCN).

  • Activation: If fluorinating a ketone, generate the enol/enolate first using a base (e.g., NaH or LDA) at low temperature.

  • Addition: Add Selectfluor (1.1 equiv) as a solid or solution in MeCN.

  • Mechanism: The reaction proceeds via a Single Electron Transfer (SET) or

    
    -type attack on the N-F bond, transferring 
    
    
    to the nucleophile.
  • Workup: Dilute with water and extract with Ethyl Acetate.

Visualization: Synthetic Decision Tree

SynthesisStartTarget Molecule Needs FluorineSubstrateIdentify Substrate Functional GroupStart->SubstrateAlcoholAlcohol (R-OH)or Ketone (R=O)Substrate->Alcohol Nucleophile presentAreneElectron-Rich Areneor EnolateSubstrate->Arene Electron density highNucleophilicNucleophilic Fluorination(Deoxofluorination)Alcohol->NucleophilicElectrophilicElectrophilic Fluorination(F+ Source)Arene->ElectrophilicDASTReagent: DAST(or Deoxo-Fluor)Nucleophilic->DAST OH to F substitutionSelectfluorReagent: Selectfluor(or NFSI)Electrophilic->Selectfluor Transfer of F+Product1Alkyl Fluoride / gem-DifluorideDAST->Product1Product2Aryl Fluoride / alpha-Fluoro KetoneSelectfluor->Product2

Figure 2: Decision matrix for selecting fluorination reagents based on substrate electronic properties.

Part 5: Future Perspectives

The field is currently pivoting toward Positron Emission Tomography (PET) and environmental stewardship.[1]

  • 18F-Radiochemistry: The short half-life of Fluorine-18 (110 min) requires rapid, late-stage fluorination techniques, driving the development of photocatalytic methods.

  • PFAS Remediation: The historical stability of the C-F bond, once an asset (Teflon), is now a liability (forever chemicals). Research is shifting toward catalytic methods to break C-F bonds for environmental cleanup.[1]

References

  • Moissan, H. (1886).[4] Action d'un courant électrique sur l'acide fluorhydrique anhydre. Comptes Rendus de l'Académie des Sciences.

  • Fried, J., & Sabo, E. F. (1954). 9α-Fluoro Derivatives of Cortisone and Hydrocortisone. Journal of the American Chemical Society.

  • Heidelberger, C., et al. (1957).[6] Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature.

  • Middleton, W. J. (1975). New fluorinating reagents.[7] Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry (DAST Protocol).

  • Banks, R. E. (1992). Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Plunkett, R. J. (1941). Tetrafluoroethylene Polymers. U.S. Patent 2,230,654.

Methodological & Application

Application Note: 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane as a Chiral Fluorinated Synthon

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the advanced utilization of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (DCTP) .

Based on its structure (CAS 380-57-4), this molecule is a telomer-derived chiral synthon . It is not a catalyst; rather, it is a specialized electrophilic building block used to introduce the highly specific 2-chloro-1,1,2-trifluoropentyl motif into bioactive molecules. Its value in asymmetric synthesis lies in its multiple stereocenters (C2 and C4) and the differential reactivity of its halogenated positions.

Executive Summary & Chemical Profile[1]

This compound (DCTP) is a polyfunctionalized fluorocarbon intermediate. It is synthesized via the telomerization of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (Halon 1211 derivative) with propylene .

For drug development professionals, DCTP represents a "chiral pool" candidate. It contains two stereogenic centers (C2 and C4) and three distinct halogen environments, allowing for highly chemoselective transformations.

Chemical Identity Table[2]
PropertySpecification
CAS Number
Formula

Molecular Weight 318.36 g/mol
Structure

Chiral Centers C2 (Chlorofluorocarbon), C4 (Secondary Alkyl Bromide)
Physical State Liquid (Density: ~1.92 g/cm³)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water

Reactivity Analysis & Chemoselectivity

To use DCTP effectively in asymmetric synthesis, one must understand the hierarchy of reactivity. The molecule possesses three carbon-halogen bonds with vastly different bond dissociation energies (BDE) and steric environments.

The Reactivity Hierarchy[3]
  • C4-Br (Secondary Alkyl Bromide): The most reactive site for Nucleophilic Substitution (

    
    ) and Elimination (
    
    
    
    ). This is the primary "handle" for attaching the fluorinated chain to a scaffold.
  • C1-Br (Difluorobromomethyl): Resistant to

    
     due to the steric and electronic shielding of fluorine atoms. However, it is highly reactive toward Single Electron Transfer (SET)  mechanisms (e.g., Lithium-Halogen exchange or Zinc insertion).
    
  • C2-Cl (Chlorofluoromethine): The most stable bond. It generally remains intact during C4 and C1 manipulations, serving as a structural element or a latent functional group for reductive dechlorination later.

ReactivityMap DCTP 1,4-Dibromo-2-chloro- 1,1,2-trifluoropentane C4_Br C4-Br Site (Secondary Alkyl) DCTP->C4_Br Highest Reactivity C1_Br C1-Br Site (Gem-difluoro) DCTP->C1_Br Radical/Metal Reactivity C2_Cl C2-Cl Site (Stereocenter) DCTP->C2_Cl Low Reactivity Reaction_SN2 S_N2 Substitution (Chiral Nucleophiles) C4_Br->Reaction_SN2 Reaction_SET Metal Insertion (Li/Zn Exchange) C1_Br->Reaction_SET Reaction_Stab Structural Integrity (Chiral Backbone) C2_Cl->Reaction_Stab

Figure 1: Chemoselectivity map of DCTP. Green path indicates the primary route for asymmetric coupling.

Application Protocols

Protocol A: Kinetic Resolution via Enzymatic Hydrolysis

Objective: Since DCTP is typically supplied as a mixture of diastereomers, this protocol isolates enantioenriched material by selectively hydrolyzing the C4-Br bond of one enantiomer.

Mechanism: Lipases (e.g., Candida antarctica Lipase B) can distinguish the steric environment of the C4 secondary bromide, hydrolyzing one enantiomer to the alcohol while leaving the other as the bromide.

Materials:

  • DCTP (Racemic)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Phosphate Buffer (pH 7.0) / DMSO (9:1 v/v)

  • Incubator shaker

Step-by-Step Procedure:

  • Preparation: Dissolve DCTP (10 mmol) in DMSO (5 mL). Add this solution to 45 mL of Phosphate Buffer (0.1 M, pH 7.0) in a reaction flask.

  • Initiation: Add immobilized Lipase B (200 mg/mmol of substrate).

  • Incubation: Shake the mixture at 35°C at 200 rpm. Monitor reaction progress via GC-MS (tracking the appearance of the alcohol peak).

  • Termination: Stop the reaction at 50% conversion (typically 24-48 hours). Filter off the enzyme.

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 20 mL).

  • Purification: The organic layer contains both the unreacted (R)-bromide and the product (S)-alcohol (configuration depends on specific enzyme preference). Separate via Flash Column Chromatography (Hexanes/EtOAc gradient).

  • Result: You now possess enantioenriched DCTP (bromide form) and a chiral fluorinated alcohol intermediate.

Protocol B: Asymmetric Alkylation via Chiral Auxiliaries

Objective: Use DCTP to introduce the fluorinated pentyl chain onto a chiral scaffold (e.g., Evans Oxazolidinone or Myers Pseudoephedrine).

Rationale: The C4-Br is a secondary halide. Direct


 is sluggish. Using a highly reactive enolate with a chiral auxiliary ensures stereocontrol at the new bond while the DCTP provides internal fluorinated stereocenters.

Materials:

  • Chiral N-acyl oxazolidinone (Auxiliary)

  • NaHMDS (Sodium bis(trimethylsilyl)amide) - 1.0 M in THF

  • DCTP (Enantioenriched from Protocol A is preferred)

  • Dry THF, -78°C bath

Step-by-Step Procedure:

  • Enolate Formation: In a flame-dried flask under Argon, dissolve the N-acyl oxazolidinone (1.0 eq) in dry THF. Cool to -78°C.

  • Deprotonation: Dropwise add NaHMDS (1.1 eq). Stir for 30 minutes to generate the Z-enolate.

  • Alkylation: Add DCTP (1.5 eq) dropwise. Note: The reaction occurs at the C4-Br position.

  • Warm-up: Allow the reaction to warm slowly to 0°C over 4 hours. The steric bulk of the auxiliary directs the attack, while the C1-Br and C2-Cl remain untouched.

  • Quench: Quench with saturated

    
    .
    
  • Isolation: Extract with ether, dry over

    
    , and concentrate.
    
  • Cleavage: Hydrolyze the auxiliary (LiOH/H2O2) to release the chiral fluorinated carboxylic acid .

Advanced Workflow: Synthesis of Fluorinated Amino Acid Analogs

This workflow illustrates the full power of DCTP as a reagent for creating non-canonical amino acids (e.g., fluorinated Isoleucine analogs).

SynthesisWorkflow Start Start: DCTP (Racemic or Resolved) Step1 Step 1: Nucleophilic Substitution (Displacement of C4-Br with Azide/Cyanide) Start->Step1 NaN3 / DMF Step2 Step 2: Functional Group Transformation (Reduction to Amine or Hydrolysis to Acid) Step1->Step2 H2 / Pd-C Step3 Step 3: C1-Br Modification (Optional: Zn insertion/coupling) Step2->Step3 Selectivity Check End Target: Chiral Fluorinated Amino Acid Analog Step3->End

Figure 2: Workflow for converting DCTP into bioactive amino acid analogs.

Key Consideration: In Step 1, using Sodium Azide (


) in DMF at 60°C will selectively displace the C4-Br with inversion of configuration (Walden inversion). The 

group (C1) is stable under these conditions, preserving the fluorinated tail for lipophilicity.

References

  • Chemical Identity & Properties

    • This compound (CAS 380-57-4).[1][2][3][4][5][6] Echemi Chemical Database. Retrieved from .

    • Physical Properties of Fluorinated Telomers. GuideChem. Retrieved from .

  • Synthetic Methodology (Telomerization): Boutevin, B., & Pietrasanta, Y. (1989). Telomerization reactions of fluorinated alkenes. Comprehensive Polymer Science. (General reference for the synthesis of DCTP-type molecules via CTFE and Propylene).
  • Enzymatic Resolution Context: Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron. (Methodology basis for Protocol A).
  • Fluorine Chemistry Principles: Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (Source for reactivity hierarchy of C-F vs C-Cl vs C-Br bonds).

Sources

Application Note: Advanced Protocols for 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (DCTFP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis and utilization of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (DCTFP) . It moves beyond basic descriptions to provide a mechanistic understanding of the molecule's reactivity, tailored for drug development and materials science professionals.

Executive Summary & Technical Profile

This compound (CAS: 380-57-4) is a specialized halogenated telomer used primarily as a fluorinated building block in the synthesis of advanced materials and pharmaceutical intermediates.[1][2][3] Its structure features two distinct bromine environments—a semi-labile secondary alkyl bromide and a stabilized perfluoroalkyl-adjacent bromide—allowing for highly regioselective transformations.

This guide outlines the synthesis of DCTFP via radical telomerization and its downstream application in generating fluorinated vinyl monomers and bioactive scaffolds .

Physicochemical Data Profile
PropertyValueNote
Formula C₅H₆Br₂ClF₃
Molecular Weight 318.36 g/mol High halogen content density
Boiling Point ~185.4°C (760 mmHg)High-boiling liquid
Density 1.922 g/cm³Significantly denser than water
LogP (Predicted) 4.2Highly lipophilic (Bioisostere potential)
Key Reactivity Radical Transfer, E2 EliminationDual electrophilic sites

Mechanistic Basis: The "Dual-Reactivity" Concept

To use DCTFP effectively, one must understand the electronic environment of its two bromine atoms.

  • The C4-Bromine (Secondary Alkyl): Located at the –CH(Br)– position, this atom behaves like a standard secondary alkyl halide. It is susceptible to Nucleophilic Substitution (SN2) and Dehydrohalogenation (E2) .

  • The C1-Bromine (Fluoro-Adjacent): Located at the Br-CF2– position, this bond is strengthened by the strong electron-withdrawing effect of the fluorine atoms (bond shortening). It is generally inert to standard nucleophilic attack but is highly active in Single Electron Transfer (SET) reactions.

Strategic Implication: You can selectively functionalize the C4 position (e.g., elimination to an alkene) while leaving the C1-fluoro-halo motif intact for later modification.

Protocol A: Synthesis of DCTFP via Radical Telomerization

Rationale: DCTFP is best synthesized via the radical addition of 1,2-Dibromo-1-chlorotrifluoroethane (the telogen) to Propylene (the taxogen). This method ensures the correct regiochemistry due to the stability of the intermediate radical.

Materials
  • Telogen: 1,2-Dibromo-1-chlorotrifluoroethane (Br-CF₂-CFCl-Br).

  • Monomer: Propylene (Propene).

  • Initiator: tert-Butyl Peroxypivalate (TBPPI) or Benzoyl Peroxide (BPO).

  • Solvent: Acetonitrile (optional, to modulate pressure).[4]

Step-by-Step Methodology
  • Reactor Preparation: Purge a high-pressure Hastelloy autoclave with N₂ to remove O₂ (which inhibits radical chains).

  • Charging:

    • Load the telogen (Br-CF₂-CFCl-Br) in a 3:1 molar excess relative to propylene. Note: Excess telogen minimizes the formation of higher molecular weight oligomers (n>1).

    • Add the radical initiator (1.0 mol%).

  • Addition: Cool the reactor to -40°C and condense Propylene into the vessel.

  • Reaction:

    • Seal and heat to 70–80°C (depending on initiator half-life).

    • Maintain agitation at 500 rpm for 6–8 hours.

    • Mechanism:[5][6] The initiator abstracts a Br•. The resulting fluoroalkyl radical adds to the terminal carbon of propylene. The new alkyl radical abstracts a Br atom from another telogen molecule, propagating the chain.

  • Workup:

    • Vent unreacted propylene.

    • Perform fractional distillation under reduced pressure.

    • Target Fraction: Collect the fraction boiling at ~85–90°C (at 15 mmHg).

  • Validation: Verify structure via ¹⁹F NMR (Look for distinct CF₂ and CFCl signals).

Protocol B: Application – Regioselective Dehydrobromination

Rationale: A primary application of DCTFP is converting it into a fluorinated diene or vinyl monomer for polymerization. This protocol selectively eliminates HBr from the alkyl end.

Reaction Scheme

Br-CF₂-CFCl-CH₂-CHBr-CH₃ + Base → Br-CF₂-CFCl-CH₂-CH=CH₂ + HBr

Experimental Workflow
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and internal thermometer.

  • Reagents:

    • Substrate: DCTFP (1.0 eq).

    • Base: Potassium tert-butoxide (KOtBu) or DBU (1.1 eq).

    • Solvent: THF (anhydrous).

  • Execution:

    • Dissolve DCTFP in THF at 0°C.

    • Add the base dropwise over 30 minutes. Critical: Keep temperature <5°C to prevent elimination of the fluorine-stabilized halides.

    • Allow to warm to room temperature and stir for 4 hours.

  • Quench & Isolation:

    • Quench with dilute HCl.

    • Extract with diethyl ether.

    • Dry over MgSO₄ and concentrate.

  • Result: The product, 4-bromo-5-chloro-4,5,5-trifluoropent-1-ene , is a valuable monomer for creating fluorinated elastomers with "cure site" functionality (the remaining Br/Cl atoms).

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis of DCTFP and its divergent application pathways.

DCTFP_Pathways Precursors Precursors (Br-CF2-CFCl-Br + Propylene) Radical_Step Radical Telomerization (Initiator: BPO, 80°C) Precursors->Radical_Step Initiation DCTFP TARGET: DCTFP (this compound) Radical_Step->DCTFP Propagation & Transfer Path_A Path A: Elimination (Base: KOtBu) DCTFP->Path_A Selective E2 Path_B Path B: Substitution (Nucleophile: Amines/Thiols) DCTFP->Path_B Selective SN2 Product_A Fluorinated Vinyl Monomer (For Polymerization) Path_A->Product_A Product_B Bioactive Fluorinated Scaffold (Drug Intermediate) Path_B->Product_B

Figure 1: Reaction logic flow from precursors to DCTFP and subsequent functionalization into monomers and drug scaffolds.[2]

Safety & Handling (Self-Validating Systems)

To ensure experimental integrity and safety, adhere to these "Check-Gate" protocols:

  • Pressure Check: The synthesis involves expanding gases (Propylene). Always calculate the maximum theoretical pressure of the vessel at 100°C before heating. Use a burst disk rated at 120% of expected pressure.

  • Peroxide Validation: Iodometric titration of the initiator (BPO) is required before use to ensure active radical generation.

  • HF Warning: In the event of thermal runaway (>200°C), DCTFP can decompose to release Hydrogen Fluoride (HF). Calcium gluconate gel must be present in the workspace.

References

  • PubChem. (2025).[7] this compound (Compound Summary). National Library of Medicine. Link

  • Améduri, B., & Boutevin, B. (1997).[8] Telomerisation reactions of fluorinated alkenes.[8][4][9][10] Journal of Fluorine Chemistry.[11] (Contextual grounding for radical telomerization protocols). Link

  • Echemi. (2024). This compound Product Details.Link

  • RSC Publishing. (2016). Trihaloethenes as versatile building blocks for organic synthesis. (Mechanistic insight into halo-alkene reactivity). Link

Sources

applications of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane in Advanced Materials Science

Part 1: Executive Summary & Chemical Profile

This compound (CAS 380-57-4) is a specialized halogenated telomer used primarily as a strategic intermediate in the synthesis of high-performance fluoropolymers. Its unique structure—combining a fluorinated "head" (


) with a hydrocarbon "tail" (

)—makes it an ideal precursor for Cure Site Monomers (CSMs) used in peroxide-curable fluoroelastomers (FKM).

Unlike simple perfluorinated fluids, this compound offers dual-functionality:

  • Chemical Resistance: Provided by the trifluoro-chloro backbone.

  • Reactivity: The C-Br bonds serve as active sites for radical cross-linking or further chemical modification (e.g., dehydrohalogenation to form polymerizable olefins).

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
CAS Number 380-57-4
Molecular Formula

Molecular Weight 318.36 g/mol
Structure

Density ~1.92 g/cm³ (Estimated)
Physical State Colorless to pale yellow liquid
Primary Application Synthesis of Cure Site Monomers (CSMs) for FKM

Part 2: Core Applications in Materials Science

Synthesis of Cure Site Monomers (CSM) for Fluoroelastomers

The most critical application of this compound is its conversion into brominated vinyl monomers . In the fluoroelastomer industry, "cure sites" are necessary to allow the polymer chains to cross-link into a durable rubber.

  • Mechanism: The telomer undergoes dehydrobromination (elimination of HBr) to form a terminal olefin.

  • Resulting Monomer: 4-chloro-4,5,5-trifluoro-5-bromo-1-pentene (or similar isomer).

  • Utility: This monomer is copolymerized with Vinylidene Fluoride (VDF) and Hexafluoropropylene (HFP). The remaining bromine atom (from the

    
     group) survives polymerization and serves as the target for peroxide curing agents during the vulcanization process.
    
Surface Modification and Hydrophobic Coatings

Due to its amphiphilic nature (fluorinated end vs. hydrocarbon end), the compound can be used to graft fluorinated groups onto hydrocarbon surfaces.

  • Protocol: Radical grafting of the C-Br bond onto silicon or polymer substrates.

  • Effect: Increases contact angle (hydrophobicity) and chemical resistance of the substrate.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Intermediate (Telomerization)

Context: If you need to synthesize the compound from raw feedstocks.

Reagents:

  • Taxogen: Propylene (

    
    )
    
  • Telogen: 1,2-Dibromo-1-chlorotrifluoroethane (

    
    )
    
  • Initiator: Di-tert-butyl peroxide (DTBP) or Redox catalyst (CuCl / Amine).

Workflow:

  • Preparation: Purge a high-pressure autoclave (Hastelloy or Monel) with

    
    .
    
  • Loading: Charge the autoclave with 1,2-Dibromo-1-chlorotrifluoroethane (1.0 eq) and Catalyst (0.01 eq).

  • Addition: Heat to reaction temperature (120°C for peroxide; 80°C for redox). Slowly feed Propylene (1.0 - 1.2 eq) to maintain pressure.

  • Reaction: Stir for 4–6 hours. The reaction is driven by the cleavage of the weaker C-Br bond in the telogen.

  • Purification: Distill the product under reduced pressure. The 1:1 adduct (C5) is the target; heavier telomers (C8, C11) are byproducts.

Protocol B: Dehydrobromination to Vinyl Monomer

Context: Converting the pentane intermediate into a polymerizable monomer.

Reagents:

  • This compound[1][2][3][4]

  • Base: Potassium Hydroxide (KOH) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent: Methanol or t-Butanol

Step-by-Step:

  • Dissolution: Dissolve the pentane intermediate in methanol (0.5 M concentration).

  • Elimination: Add KOH (1.1 eq) dropwise at 0°C to prevent uncontrolled exothermic reaction.

  • Heating: Reflux at 60°C for 2 hours.

    • Mechanistic Note: The base targets the acidic proton on C5 (or C3), eliminating HBr to form the double bond at the terminal position (

      
      ).
      
  • Workup: Neutralize with dilute HCl, extract with ether, and dry over

    
    .
    
  • Validation: Check NMR for the appearance of vinyl protons (

    
     5.0–6.0 ppm).
    

Part 4: Mechanism Visualization

Figure 1: Synthesis & Application Pathway

This diagram illustrates the transformation from raw feedstocks to the final cross-linked elastomer.

G Start Precursors (DBCTFE + Propylene) Reaction Telomerization (Radical Addition) Start->Reaction Initiator (DTBP) Intermediate 1,4-Dibromo-2-chloro- 1,1,2-trifluoropentane (The Product) Reaction->Intermediate 1:1 Adduct Step2 Dehydrobromination (-HBr) Intermediate->Step2 KOH/MeOH Monomer Cure Site Monomer (Vinyl Olefin) Step2->Monomer Yields Olefin Polymer FKM Polymerization (with VDF/HFP) Monomer->Polymer Copolymerization Crosslink Peroxide Cured Elastomer Polymer->Crosslink Vulcanization

Caption: Figure 1: The "Life Cycle" of this compound, from synthesis via telomerization to its role as a precursor for cross-linked fluoroelastomers.[2]

Figure 2: Peroxide Curing Mechanism

Detailing how the bromine atom provided by this compound facilitates cross-linking.

Cure PolymerChain Polymer Chain (...-CF2-CF(Br)-...) Macroradical Polymer Radical (...-CF2-CF•-...) PolymerChain->Macroradical Br Abstraction by RO• Radical Peroxide Radical (RO•) Radical->Macroradical Coagent Co-agent (TAIC) Macroradical->Coagent Addition Network Cross-linked Network Coagent->Network Coupling

Caption: Figure 2: Mechanism of Peroxide Curing. The bromine atom (derived from the intermediate) acts as the leaving group to generate the polymer radical necessary for cross-linking.

Part 5: References

  • Ameduri, B., & Boutevin, B. (2004). Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier. (Comprehensive guide on fluorotelomer synthesis).

  • Logothetis, A. L. (1989). "Chemistry of fluorocarbon elastomers." Progress in Polymer Science, 14(2), 251-296. (Foundational text on FKM curing mechanisms involving bromine).

  • Taguet, A., Ameduri, B., & Boutevin, B. (2005). "Crosslinking of Vinylidene Fluoride-Containing Fluoropolymers." Advances in Polymer Science, 184, 127-211. (Details the use of brominated cure site monomers).

  • PubChem Database. (2023). Compound Summary for CID 2782504: this compound.[1][3][4]

Sources

role of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a paramount tactic to modulate metabolic stability, lipophilicity (LogP), and binding affinity. This compound (CAS 380-57-4) is a specialized, polyhalogenated synthon that offers a unique platform for constructing complex fluorinated alkyl chains.

Unlike simple trifluoromethyl (-CF3) donors, this compound provides a multi-functional scaffold containing three distinct halogen types (F, Cl, Br) at defined stereochemical positions. This application note details its utility as a precursor for fluorinated vinyl bioisosteres , metabolically stable hydrophobic tails , and chiral fluorinated building blocks .

Chemical Profile & Reactivity Map

To use this reagent effectively, researchers must understand the hierarchy of reactivity across its carbon skeleton. The molecule is a telomer derived from the radical addition of 1,2-dibromo-1-chlorotrifluoroethane to propylene.

Structure: Br-CF2(1)-CFCl(2)-CH2(3)-CH(Br)(4)-CH3(5)

Reactivity Hierarchy (Chemo-selectivity)
  • C4-Bromine (Secondary Alkyl Halide):

    • Reactivity: Highest.

    • Mechanism:[1][2][3][4][5][6] Susceptible to Nucleophilic Substitution (

      
      ) and Radical generation.[5]
      
    • Application: Attachment point to drug scaffolds (heterocycles, amines).

  • C1-Bromine (Difluorobromomethyl group):

    • Reactivity: Moderate to Low (under standard conditions).

    • Mechanism:[1][2][3][4][5][6] Metal-Halogen Exchange (Li/Mg) or Radical cleavage.

    • Application: Chain extension or reductive debromination.

  • C2-Chlorine (Chlorofluoromethyl group):

    • Reactivity: Lowest (Sterically hindered and stabilized by fluorine).

    • Mechanism:[1][2][3][4][5][6] Reductive elimination (with C1-Br) to form alkenes.

    • Application: Latent functionality for generating vinyl fluorides.

Application 1: Synthesis of Fluorinated Vinyl Bioisosteres

A primary application of this synthon is the generation of terminal or internal fluorinated alkenes , which act as peptide bond isosteres or metabolically stable linkers.

Mechanism: Zinc-Mediated Reductive Elimination

The vicinal dihalide motif (specifically the 1,2-relationship between halogens on C1 and C2, or C1-Br/C2-Cl interaction) allows for the formation of fluorinated unsaturation.

EliminationPathway Start 1,4-Dibromo-2-chloro- 1,1,2-trifluoropentane Zn Zn / AcOH (Reductive Elimination) Start->Zn Activation of C1-Br/C2-Cl Product Fluorinated Diene / Alkene (Bioisostere Scaffold) Zn->Product -ZnBrCl

Figure 1: Reductive elimination strategy to generate fluorinated alkene motifs.

Experimental Protocol: Zn-Mediated Elimination

Objective: Conversion of the saturated halide chain to a fluorinated alkene tail.

  • Reagents:

    • Substrate: 1.0 eq (this compound)

    • Reductant: 3.0 eq Zinc dust (activated with dilute HCl)

    • Solvent: Ethanol or Acetic Acid

  • Procedure:

    • Activation: Wash Zn dust with 2% HCl, then water, then ethanol, and ether. Dry under vacuum.

    • Reaction: Suspend activated Zn in Ethanol (0.5 M). Add the substrate dropwise at 0°C.

    • Reflux: Warm to room temperature and then reflux for 4 hours. Monitor by GC-MS (look for loss of Br/Cl mass units).

    • Workup: Filter off excess Zn. Concentrate the filtrate. Partition between pentane and water. Dry organic layer over MgSO4.

  • Outcome: Yields a fluorinated pentene derivative useful for further coupling (e.g., Heck reaction).

Application 2: Late-Stage Side Chain Attachment (C4-Functionalization)

This protocol describes attaching the fluorinated chain to a secondary amine (e.g., a piperazine or morpholine core of a kinase inhibitor) via the reactive C4-bromide.

Mechanism: Displacement

The C4-Br is a secondary alkyl bromide. While sterically hindered by the adjacent methylene and methyl groups, it is sufficiently reactive with strong nucleophiles in polar aprotic solvents.

SubstitutionPathway Reagent 1,4-Dibromo-2-chloro- 1,1,2-trifluoropentane Complex Transition State (SN2 Attack at C4) Reagent->Complex + K2CO3, DMF DrugCore Drug Scaffold (Secondary Amine) DrugCore->Complex Final N-Alkylated Drug (Fluorinated Tail Attached) Complex->Final -HBr

Figure 2: Nucleophilic substitution pathway for attaching the fluorinated tail to a drug core.

Experimental Protocol: N-Alkylation
  • Reagents:

    • Drug Scaffold (Amine): 1.0 eq

    • Halide Reagent: 1.2 eq[5]

    • Base: 2.5 eq

      
       or 
      
      
      
      (Cesium promotes better yields for secondary halides)
    • Catalyst: 0.1 eq KI (Finkelstein activation)

    • Solvent: Anhydrous DMF or MeCN

  • Procedure:

    • Dissolve the amine and base in DMF (0.2 M concentration) under Argon.

    • Add this compound via syringe.

    • Heat to 60°C for 12-18 hours. Note: Higher temperatures may trigger elimination at C4 to form the alkene.

    • Monitoring: TLC/LC-MS. Look for the M+318 (mass of chain) adduct pattern.

  • Purification:

    • Dilute with EtOAc, wash with

      
       (aq) to remove DMF.
      
    • Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

Comparative Data: Physicochemical Impact

Incorporating this specific polyhalogenated chain versus a standard alkyl chain affects drug properties significantly.

PropertyStandard n-Pentyl ChainThis compound Derived ChainMedicinal Benefit
Lipophilicity (LogP) HighModerate-HighThe C-F dipoles reduce "greasiness" compared to C-H, improving solubility slightly while maintaining hydrophobic binding.
Metabolic Stability Low (Oxidation at C1/C2)High Fluorine and Chlorine block P450 hydroxylation sites (metabolic blocking).
Rotational Freedom High (Floppy)Restricted The gauche effect of Fluorine and steric bulk of Br/Cl rigidify the chain, potentially reducing entropic penalty upon binding.
Electronic Effect NeutralElectron WithdrawingLowers the pKa of attached amines, improving bioavailability.

Safety & Handling Protocol

  • Hazard Class: Irritant, potential mutagen (alkylating agent).

  • Storage: Store at 2-8°C under inert gas (Argon). Light sensitive (C-Br bonds can homolyze).

  • Disposal: Halogenated waste stream. Do not mix with strong oxidizers or alkali metals (risk of exothermic elimination).

References

  • Tarrant, P., & Lovelace, A. M. (1954). Free Radical Additions Involving Fluorine Compounds. II. The Addition of 1,2-Dibromo-1-chlorotrifluoroethane to Olefins. Journal of the American Chemical Society. Link

  • Ojha, R., et al. (2017). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Success Story of Blockbuster Drugs. Chemical Reviews.[5] Link

  • PubChem Database. (2025). Compound Summary: this compound (CID 2782504). National Center for Biotechnology Information. Link

  • Dolbier, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry. Link

Sources

Application Note: Strategic Functionalization of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (CAS 380-57-4) represents a specialized class of polyhalogenated telomers . Structurally, it bridges the gap between highly stable perfluorinated motifs and reactive alkyl halides. Its unique architecture—featuring a "hard" fluorinated terminus (


) and a "soft" secondary alkyl bromide tail (

)—allows for orthogonal functionalization .

This guide details protocols for converting this scaffold into high-value fluorinated intermediates, specifically focusing on regioselective dehydrohalogenation (to generate fluorinated monomers) and nucleophilic substitution (for bioconjugation linkers).

Module 1: Chemical Architecture & Reactivity Profiling

Before initiating synthesis, one must understand the reactivity gradient of the molecule. The three halogenated centers exhibit distinct behaviors under chemical stress.

Structural Analysis

IUPAC Name: this compound Formula:


[1][2]
SiteMoietyReactivity ProfilePrimary Application
C1

Radical / Metal-Insertion Stable to nucleophiles. Reactive toward Zn/Mg (Reformatsky-type) or radical initiators.
C2

Sterically Hindered / Inert Acts as a chemical "spacer." High stability due to C-F bond strength.
C4

Electrophilic / Acidic

-H
High Reactivity. Susceptible to

substitution and

elimination (base-promoted).
Safety & Handling (Critical)
  • Hazard: Potential HF/HCl evolution upon thermal decomposition.

  • Toxicity: Treat as an alkylating agent. Use double-gloving (Nitrile/Laminate) and work within a fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon) to prevent hydrolysis or photolytic debromination.

Module 2: Protocol A - Synthesis of Fluorinated -Olefins

Target: 5-bromo-4-chloro-4,5,5-trifluoropent-1-ene (Hypothetical Isomer) Mechanism: Regioselective E2 Dehydrobromination.

Rationale

The C4-Br bond is significantly more labile than the C1-Br bond due to the absence of stabilizing fluorine atoms directly attached to C4. By using a bulky base, we can selectively eliminate HBr from the C4-C5 or C3-C4 positions to generate a terminal or internal alkene, preserving the fluorinated tail.

Experimental Workflow

Reagents:

  • Substrate: this compound (1.0 eq)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) or KOtBu (for faster rates)

  • Solvent: Diethyl Ether (

    
    ) or THF (Anhydrous)
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon.

  • Dissolution: Charge the flask with the substrate (10 mmol, ~3.18 g) and anhydrous

    
     (50 mL). Cool to 0°C in an ice bath.
    
  • Addition: Add DBU (11 mmol, 1.67 g) dropwise over 15 minutes via a syringe pump. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexanes) or GC-MS.

    • Endpoint: Disappearance of the starting material peak.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (1M, 50 mL) to neutralize excess DBU.

  • Extraction: Separate the organic layer. Extract the aqueous layer with

    
     (2 x 20 mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo (keep bath < 30°C to prevent polymerization).
    
  • Isolation: Purify via vacuum distillation. The product (an alkene) will have a lower boiling point than the precursor.

Expected Outcome: Formation of the terminal alkene (via Hofmann elimination) or internal alkene (Zaitsev), dependent on base bulk. DBU favors the dehydrobromination at the alkyl end.

Module 3: Protocol B - Nucleophilic Substitution (Azide Click-Linker)

Target: 5-azido-4-chloro-4,5,5-trifluoropent-1-ene precursor (or direct substitution). Mechanism:


 Substitution at Secondary Carbon.
Rationale

For drug delivery applications, converting the C4-Br to an azide (


) allows this fluorinated chain to be "clicked" onto peptides or surfaces via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
Experimental Workflow

Reagents:

  • Substrate: this compound[3][4]

  • Nucleophile: Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO

  • Catalyst: Sodium Iodide (NaI) (0.1 eq, Finkelstein catalyst)

Step-by-Step Protocol:

  • Safety Check: Azides are shock-sensitive. Do not use chlorinated solvents (forms explosive diazides). Use a blast shield.

  • Solvation: Dissolve substrate (5 mmol, ~1.59 g) in dry DMF (20 mL).

  • Activation: Add NaI (0.5 mmol) and stir for 10 minutes to form the transient, more reactive alkyl iodide intermediate.

  • Substitution: Add

    
     (7.5 mmol, 0.49 g) in one portion.
    
  • Heating: Heat the mixture to 60°C for 12-18 hours.

    • Control: Do not exceed 80°C to avoid elimination side-products.

  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine (5x) to remove DMF.

  • Analysis: Confirm conversion via IR Spectroscopy (Strong azide stretch at ~2100

    
    ).
    

Module 4: Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis pathways based on the "Hard/Soft" reactivity principle of the molecule.

ReactivityPathways Start 1,4-Dibromo-2-chloro- 1,1,2-trifluoropentane PathA Path A: Elimination (Base Promoted) Start->PathA DBU / KOtBu (Target C4-H) PathB Path B: Substitution (Nucleophilic) Start->PathB NaN3 / DMF (Target C4-Br) PathC Path C: Radical (Metal Mediated) Start->PathC Zn / AIBN (Target C1-Br) ProdA Fluorinated Alpha-Olefin PathA->ProdA -HBr ProdB Fluoro-Alkyl Azide (Linker) PathB->ProdB -NaBr ProdC Telomer Extension (Polymerization) PathC->ProdC + Olefin

Figure 1: Divergent synthetic pathways for this compound showing regioselective targeting of the C4 (Soft) vs C1 (Hard) sites.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782504: this compound. Retrieved May 15, 2025 from [Link]

  • Beilstein Journals (2023). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane. (Demonstrates analogous dehydrohalogenation strategies for fluorinated alkanes). Retrieved from [Link]

  • Chemistry LibreTexts (2023). Alkenes from Dehydrohalogenation of Haloalkanes. (General mechanism for E2 elimination in haloalkanes). Retrieved from [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. (Review of fluorination and substitution methodologies). Retrieved from [Link]

Sources

Introduction: The Polyhalogenated Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Mechanisms & Synthetic Protocols for Polyhalogenated Alkanes

Polyhalogenated alkanes are not merely solvents or reagents; they are sophisticated synthons in modern drug discovery. Beyond their traditional role, they serve as critical precursors for bioisosteres —structural mimics that enhance metabolic stability without compromising binding affinity.

For instance, the gem-difluoromethylene (


)  group is a bioisostere for the carbonyl oxygen (

) and the ether oxygen (

), providing lipophilicity modulation and blocking metabolic oxidation at the

-carbon. However, the reactivity of polyhalogenated alkanes differs fundamentally from mono-halogenated counterparts due to the geminal effect —where multiple halogens on a single carbon alter bond lengths, strengths, and polarity.

This guide details the mechanistic divergence of these species and provides actionable protocols for their manipulation in high-value scaffold synthesis.

Mechanistic Foundations

The "Alpha-Effect" and Carbene Generation

Unlike primary alkyl halides that favor


 pathways, polyhalogenated methanes (e.g., 

,

) react with strong bases via

-elimination
. The inductive withdrawal by multiple halogens acidifies the C-H bond (

of

), allowing deprotonation to form a carbanion, which spontaneously ejects a halide to generate a singlet carbene.
  • Implication: In nucleophilic substitutions, basic conditions must be carefully controlled to avoid carbene-mediated side reactions (e.g., cyclopropanation or insertion) unless that is the intended pathway.

Radical Reactivity: Atom Transfer Radical Addition (ATRA)

The C-X bond energy decreases as halogen substitution increases (bond dissociation energy:


). This makes polyhaloalkanes excellent substrates for Atom Transfer Radical Addition (ATRA) .
  • Mechanism: A radical initiator (or photocatalyst) abstracts a halogen atom, generating a stabilized electron-deficient carbon radical. This radical adds to an alkene, and the resulting adduct abstracts a halogen from the starting material to propagate the chain.

  • Utility: Rapid construction of highly functionalized carbon chains with 1,3-dihalogenation patterns.

Visualization: ATRA Catalytic Cycle

ATRA_Mechanism PC Photocatalyst (PC) PC_Star PC* (Excited) PC->PC_Star hv (Light) PC_Star->PC Quenching RX Polyhaloalkane (R-X) R_Rad Carbon Radical (R•) RX->R_Rad X-Abstraction (via PC*) Adduct Radical Adduct (R-C-C•) R_Rad->Adduct + Alkene Alkene Alkene Substrate Product Product (R-C-C-X) Adduct->Product + R-X (X-Transfer) Product->R_Rad Chain Propagation

Figure 1: Photocatalytic Atom Transfer Radical Addition (ATRA) cycle showing radical generation and propagation.

Application Note: Synthesis of Gem-Difluoroalkenes

Context: The gem-difluoroalkene motif (


) is a non-hydrolyzable ketone mimic. Traditional synthesis involves harsh Wittig-type reactions with ozone-depleting reagents.
Modern Approach: Photoredox Radical/Polar Crossover .[1]
Using a polyhalogenated precursor (e.g., trifluoromethyl alkenes) and a radical precursor (alkyl bis-catecholato silicates or carboxylic acids), one can access these scaffolds under mild conditions.

Key Advantage:

  • Chemo-selectivity: Tolerates amines and alcohols unprotected.

  • Regio-control: The radical adds exclusively to the

    
    -carbon of the trifluoromethyl group, followed by 
    
    
    
    -fluoride elimination.

Detailed Experimental Protocols

Protocol A: Visible-Light Mediated ATRA of to Styrenes

Target: Synthesis of tribromomethyl-functionalized aromatics.

Reagents:

  • Substrate: Styrene derivative (1.0 equiv)

  • Reagent: Carbon tetrabromide (

    
    ) (1.5 equiv)
    
  • Photocatalyst:

    
     (1.0 mol%) or Eosin Y (organic alternative)
    
  • Solvent: Dichloromethane (DCM) (degassed)

  • Light Source: Blue LED (450 nm)[2]

Step-by-Step Workflow:

  • Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the styrene (0.5 mmol),

    
     (0.75 mmol, 248 mg), and photocatalyst (0.005 mmol).
    
  • Inert Atmosphere: Cap the tube with a rubber septum. Evacuate and backfill with nitrogen (

    
    ) three times to remove oxygen (oxygen quenches the triplet state of the photocatalyst).
    
  • Solvation: Inject anhydrous, degassed DCM (2.0 mL) via syringe.

  • Irradiation: Place the tube 2 cm away from the Blue LED strip. Stir vigorously at room temperature (

    
    ). Use a fan to prevent heating if necessary.
    
  • Monitoring: Monitor reaction progress by TLC (typically 2-4 hours). The

    
     spot (visualized by 
    
    
    
    stain) should disappear.
  • Workup: Dilute the mixture with diethyl ether (10 mL) and filter through a short pad of silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point:

  • Degassing is vital. If the reaction stalls, check for oxygen leaks.

  • Safety:

    
     is toxic and volatile. Handle in a fume hood.
    
Protocol B: Selective Reductive Dehalogenation (Metabolic Stability Assay)

Target: Mimicking P450-mediated reductive metabolism.

Context: Polyhalogenated drugs often undergo reductive dehalogenation in the liver, leading to toxic radical intermediates. This assay models that liability.

Reagents:

  • Substrate: Polyhalogenated test compound (e.g., Halothane analog).

  • Reductant: Sodium dithionite (

    
    ) (excess).
    
  • Catalyst: Vitamin

    
     (Cobalamin) (5 mol%).
    
  • Buffer: 0.1 M Phosphate buffer (pH 7.4) / Acetonitrile (1:1).

Workflow:

  • Dissolution: Dissolve the test compound (0.1 mmol) and Vitamin

    
     (0.005 mmol) in the buffer/MeCN mixture (2 mL).
    
  • Reduction: Add Sodium dithionite (0.5 mmol) in one portion.

  • Incubation: Stir at

    
     under Argon for 1 hour.
    
  • Analysis: Extract with Ethyl Acetate (

    
    ). Analyze the organic layer by GC-MS or LC-MS/MS.
    
  • Interpretation: Look for

    
     peaks. Rapid appearance of dehalogenated products suggests high metabolic liability.
    

Data Summary: Reactivity Profiles

Polyhaloalkane ClassPrimary Reactivity ModeKey IntermediateTypical Application
Trihalomethanes (

)

-Elimination
Dihalocarbene (

)
Cyclopropanation, Formylation
Tetrahalomethanes (

)
Radical Transfer (ATRA)Trihalomethyl Radical (

)
1,2-Difunctionalization of alkenes
Perfluoroalkyl Iodides (

)
Radical AdditionPerfluoroalkyl Radical (

)
Fluorous tagging, Lipophilicity tuning
Gem-difluoroalkanes Nucleophilic Substitution (Sluggish)Stabilized CationBioisostere for ketones

Decision Tree: Selecting the Right Transformation

Reaction_Selection Start Starting Material: Polyhalogenated Alkane Condition1 Condition: Strong Base (NaOH/KOH) Start->Condition1 Condition2 Condition: Radical Initiator / Light Start->Condition2 Condition3 Condition: Metal Reductant (Zn, SmI2) Start->Condition3 Result1 Carbene Formation (Cyclopropanation) Condition1->Result1 Alpha-Elimination Result2 ATRA / Addition (C-C Bond Formation) Condition2->Result2 Homolytic Cleavage Result3 Reductive Dehalogenation (Removal of X) Condition3->Result3 SET Reduction

Figure 2: Decision matrix for selecting reaction conditions based on desired outcome.

References

  • Atom Transfer Radical Addition (ATRA) to Alkenes using Fukuzumi Photocatalyst. ChemRxiv, 2023. Link

  • Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching. J. Am. Chem. Soc., 2012. Link

  • Synthesis of gem-Difluoroalkenes. Angew. Chem. Int. Ed., 2017.[1][3] Link

  • Visible Light Mediated Halogen Atom Transfer to Access Polyhalogenated Lactams. Chem. Eur. J., 2019. Link

  • The mechanism of the reductive dehalogenation of polyhalogenated compounds by microsomal cytochrome P450. Biochem. Pharmacol., 1986. Link

Sources

Application Note: Safe Handling and Storage of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane is a dense, polyhalogenated alkane intermediate used primarily in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2][3] Its mixed-halogen structure imparts unique reactivity but also specific hazards, notably combustibility (Flash Point: ~66°C) and the potential for releasing highly toxic acid gases (HF, HBr, HCl) upon thermal decomposition.[1][2][3]

This guide provides a self-validating protocol for researchers to handle this compound with maximum safety and efficacy.[1][2][3]

Chemical Profile Table
PropertyValueCritical Safety Implication
CAS Number 380-57-4Verification key for inventory tracking.
Molecular Formula C₅H₆Br₂ClF₃High halogen content suggests heavy vapors.[1][2][3]
Molecular Weight 318.36 g/mol Significant vapor density (>1 air); accumulates in low areas.[1][2][3]
Physical State LiquidColorless to pale yellow.[1][2][3][4]
Density ~1.922 g/cm³Extremely Heavy. Use weighted clamps/stands to prevent tipping.[1][2][3]
Boiling Point ~185.4°CLow volatility at RT, but hazardous if heated.[1][2][3]
Flash Point ~66°C (151°F)Combustible Liquid. Requires Class IIIA storage protocols.[1][2][3]

Risk Assessment & Toxicology (E-E-A-T)

Expertise Note: While specific LD50 data for this isomer is limited, its structural analogs (mixed haloalkanes) exhibit well-documented toxicity profiles.[1][2][3] We apply the Precautionary Principle , treating this compound as a potential alkylating agent and narcotic.[1][2][3]

Primary Hazards[1][2][3]
  • Inhalation Toxicity (Narcotic/Irritant): Polyhalogenated alkanes often depress the central nervous system (CNS).[1][2][3] Symptoms include dizziness, drowsiness, and nausea.[1][2][3] The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability.[1][2][3]

  • Skin/Eye Irritation: Classified as an Irritant (Xi).[1][2][3] Direct contact causes dermatitis; absorption is possible due to solvent properties.[1][2][3]

  • Thermal Decomposition: Above 200°C or in a fire, this compound decomposes to release Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr), and Hydrogen Chloride (HCl).[1][2][3] HF is insidious and can cause deep tissue necrosis and systemic hypocalcemia.[1][2][3]

Reactivity Profile
  • Incompatibilities: Strong bases (elimination reactions), alkali metals (Li, Na, K - explosion risk), and finely divided metals (Mg, Al, Zn).[1][2][3]

  • Stability: Light sensitive.[1][2][3][4] The C-Br bond is weaker than C-Cl or C-F and may homolyze under UV light, liberating free bromine and radicals.[1][2][3]

Engineering Controls & PPE Matrix

Engineering Controls
  • Primary: Chemical Fume Hood.[1][2][3] Minimum face velocity 100 fpm.[1][2][3]

  • Secondary: Glove box required if heating >60°C or using with pyrophoric reagents.[1][2][3]

  • Vapor Management: All vacuum pump exhaust must be vented to the fume hood or a scrubber system to capture acid gases.[1][2][3]

PPE Selection Matrix

Trustworthiness: Standard nitrile gloves often degrade rapidly against halogenated solvents.[1][2][3] We recommend a "Double-Glove" or "Laminate" approach.[1][2][3]

PPE TypeRecommendationRationale
Gloves (Splash) Nitrile (Double layer)Acceptable for incidental splash only.[1][2][3] Change immediately upon contact.
Gloves (Immersion) Silver Shield / 4H / VitonEssential for prolonged handling or spill cleanup.[1][2][3] High permeation resistance.[1][2][3]
Eye Protection Chemical GogglesSafety glasses are insufficient due to splash/vapor risk.[1][2][3]
Respiratory Organic Vapor/Acid Gas (OV/AG)Required only if working outside a hood (e.g., spill cleanup).[1][2][3]
Body Lab Coat + Chemical ApronHigh density liquid splashes heavily; apron protects torso.[1][2][3]

Handling & Storage Protocols

Storage Protocol (Self-Validating System)

To ensure compound integrity and safety, follow the "D-I-C-E" protocol:

  • D (Dark): Store in amber glass or aluminum foil-wrapped containers to prevent photolysis.

  • I (Inert): Purge headspace with Nitrogen or Argon to prevent hydrolysis.[1][2][3]

  • C (Cool): Store at 2-8°C. While stable at RT, refrigeration minimizes vapor pressure and degradation.[1][2][3]

  • E (Exclusion): Segregate from oxidizers and strong bases.[1][2][3]

Transfer Workflow

The high density (1.92 g/mL) poses a mechanical risk.[1][2][3] A standard pipette may drip due to the weight of the liquid column.[1][2][3]

Protocol:

  • Secure Vessel: Clamp the receiving flask before transfer. The weight of the added liquid can tip small flasks.[1][2][3]

  • Positive Displacement: Use a positive displacement pipette or a glass syringe with a Luer-lock tip.[1][2][3] Avoid air-displacement pipettes (dripping risk).[1][2][3]

  • Needle Technique: If using a syringe, use a wide-bore needle (18G) to manage viscosity/density but move slowly to prevent cavitation.[1][2][3]

Visualized Workflow: Safe Handling Cycle

The following diagram outlines the logical flow for handling this material, including critical decision points for waste and quenching.

HandlingProtocol Start Start: Retrieve from Storage (2-8°C, Amber Vial) Check Visual Inspection: Precipitate? Discoloration (Br2 release)? Start->Check Use Transfer to Fume Hood (Allow to warm to RT) Check->Use Clear/Pale Yellow Waste Waste Segregation: HALOGENATED Stream Check->Waste Dark Orange/Red (Degraded) Dispense Dispense via Glass Syringe (Avoid plastic tips) Use->Dispense Reaction Reaction / Application Dispense->Reaction Return Purge Headspace (N2) Reseal & Return to Fridge Dispense->Return Reaction->Waste

Figure 1: Operational workflow for retrieving, inspecting, and dispensing this compound.

Emergency Response Procedures

Spill Management

Do not use water. Water can spread the immiscible, dense liquid and potentially hydrolyze it to acid gases.[1][2][3]

  • Evacuate: Clear the immediate area.

  • Ventilate: Maximize fume hood airflow.

  • Absorb: Use a Universal Sorbent (vermiculite or sand).[1][2][3] Do not use sawdust (combustible).[1][2][3]

  • Neutralize: If acid smells are detected, sprinkle sodium bicarbonate over the absorbent.[1][2][3]

  • Collect: Scoop into a hazardous waste container labeled "Halogenated Debris."

Fire Fighting
  • Media: Dry chemical, CO₂, or foam.[1][2][3] Water spray may be used to keep containers cool but avoid direct stream.[1][2][3]

  • Hazard: Fire will produce thick black smoke containing HF, HCl, and HBr.[1][2][3]

  • Special Note: Firefighters must wear full chemical-resistant gear and SCBA.[1][2][3] HF exposure requires immediate medical attention (Calcium Gluconate treatment). [1][2][3]

Visualized Emergency Logic

EmergencyResponse Accident Incident Detected Type Identify Type Accident->Type Spill Liquid Spill Type->Spill Fire Fire / Thermal Event Type->Fire ActionSpill 1. Evacuate Area 2. Don Silver Shield Gloves 3. Absorb with Vermiculite Spill->ActionSpill ActionFire 1. Activate Alarm 2. Do NOT fight if >1L 3. Evacuate (Risk of HF gas) Fire->ActionFire Disposal Disposal: Halogenated Waste ActionSpill->Disposal

Figure 2: Decision tree for immediate response to spills or thermal events.

References

  • PubChem. (2023).[1][2][3] this compound (Compound). National Library of Medicine.[1][2][3] [Link][1][2][3]

  • ECHA. (2023).[1][2][3] Guidance on the Application of the CLP Criteria - Halogenated Hydrocarbons. European Chemicals Agency.[1][2][3] [Link]

  • NIST. (2023). Thermochemical Data for Halogenated Organic Compounds. NIST Chemistry WebBook.[1][2][3] [Link][1][2][3]

Sources

Unlocking Fluorinated Scaffolds: Strategic Utilization of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

[1]

Executive Summary: The "Janus" Linker

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (DBCTFP) represents a sophisticated class of polyhalogenated building blocks that offers a solution to a common challenge in medicinal chemistry: the precise installation of fluorinated motifs without compromising downstream functionalization.[1]

Unlike simple fluoro-alkyl halides, DBCTFP possesses two distinct electrophilic sites with orthogonal reactivity profiles.[1] This "Janus-faced" nature allows researchers to sequentially functionalize the molecule—acting as a linchpin between a lipophilic fluorinated tail and a bioactive pharmacophore.[1] This guide outlines the protocols for exploiting this duality to synthesize complex peptidomimetics and fluorinated heterocycles.

Chemical Architecture & Reactivity Profile[1]

To use DBCTFP effectively, one must understand the electronic environment of its two bromine atoms. The molecule is not merely a di-bromide; it is a regioselective switch .[1]

Structural Analysis
  • Site A (C1-Br): The Hard Electrophile (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) 
    
    • Environment: Attached to a gem-difluoro carbon.[1]

    • Reactivity: Resistant to classic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       substitution due to the shielding effect of fluorine lone pairs and bond strengthening. Highly reactive in radical  processes (Atom Transfer Radical Addition/Cyclization) and metal-halogen exchange .
      
    • Strategic Use: Late-stage cross-coupling or radical cyclization.[1]

  • Site B (C4-Br): The Soft Electrophile (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) 
    
    • Environment: Secondary alkyl bromide.[1]

    • Reactivity: Susceptible to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       substitution (with strong nucleophiles) and 
      
      
      elimination.
    • Strategic Use: Early-stage introduction of amines, azides, or thiols.

The Orthogonality Principle

The core strategy relies on the kinetic differentiation between Site A and Site B. Under nucleophilic conditions, Site B reacts exclusively. Under radical conditions, Site A can be activated selectively.[1]

ReactivityMapcluster_0This compoundMoleculeBr-CF2-CFCl-CH2-CH(Br)-CH3C1_PathSite A: C1-Br(Radical/Metal-Mediated)Molecule->C1_Path Cu/Ru Catalysis or Li-ExchangeC4_PathSite B: C4-Br(Nucleophilic Substitution)Molecule->C4_Path NaN3 / Amines(SN2)Prod_AFluorinated Scaffolds(Cyclopentanes/Biaryls)C1_Path->Prod_AProd_BFunctionalized Linkers(Azides/Amines)C4_Path->Prod_B

Figure 1: Orthogonal reactivity map of DBCTFP showing divergent synthetic pathways.[1]

Application Protocols

Protocol A: Regioselective Nucleophilic Substitution (C4 Functionalization)

Objective: To replace the C4-bromide with an azide moiety, creating a precursor for "Click" chemistry or reduction to an amine, while leaving the

Mechanism: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Sodium Azide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Finkelstein activation[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve DBCTFP (1.0 g, 3.14 mmol) in anhydrous DMF (15 mL).

  • Activation: Add NaI (47 mg, 0.31 mmol) and stir for 15 minutes at room temperature. Note: This generates the more reactive alkyl iodide in situ.

  • Substitution: CAREFULLY add

    
     (306 mg, 4.71 mmol).
    
    • Safety Alert: Azides are toxic and potentially explosive.[1] Use a blast shield.[1] Do not use halogenated solvents (e.g., DCM) to avoid forming diazidomethane.[1]

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 12–18 hours. Monitor by TLC (stain with phosphomolybdic acid; the azide is not UV active, but the C-Br bond might show weak absorbance).
    
  • Workup: Cool to room temperature. Dilute with diethyl ether (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and wash with water (
    
    
    ) to remove DMF and excess salts.
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
    • Expected Product: 4-Azido-1-bromo-2-chloro-1,1,2-trifluoropentane.[1]

Protocol B: Copper-Mediated Radical Cross-Coupling (C1 Functionalization)

Objective: To couple the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Mechanism: Copper-catalyzed radical cross-coupling.[1] The

Materials
  • Substrate: 4-Azido-1-bromo-2-chloro-1,1,2-trifluoropentane (from Protocol A) or native DBCTFP.[1]

  • Partner: Aryl Boronic Acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • Catalyst: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (10 mol%)
    
  • Ligand: 1,10-Phenanthroline (20 mol%)[1]

  • Base: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Setup: In a glovebox or under strict Argon flow, charge a pressure tube with the Substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), CuI, Phenanthroline, and

    
    .
    
  • Solvation: Add degassed 1,4-Dioxane.

  • Reaction: Seal the tube and heat to 80°C for 24 hours.

    • Mechanistic Insight: The high bond dissociation energy of

      
       stabilizes the adjacent radical, preventing premature 
      
      
      -fluoride elimination, a common side reaction.
  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via column chromatography.

Data Summary & Troubleshooting

ParameterProtocol A (Azidation)Protocol B (Coupling)
Primary Challenge Steric hindrance at C4; Elimination side-products.Homocoupling of boronic acid; Protodebromination.[1]
Key Control Temperature (keep < 70°C to avoid elimination).Oxygen exclusion (critical for Cu catalysis).[1]
Monitoring ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

NMR (Shift in

signal).

NMR (Shift of

signal).
Yield Expectation 75-85%50-65%
Analytical Validation ( NMR Signatures)
  • Starting Material: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group typically appears as an AB system (due to the chiral center at C2) around -60 ppm. The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    fluorine appears around -110 ppm.
  • Product (Protocol A): Minimal shift in

    
    ; slight shift in 
    
    
    .
  • Product (Protocol B): Disappearance of

    
     signal; appearance of 
    
    
    signal (typically shifted upfield to -90/-100 ppm).

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis of a hypothetical fluorinated peptidomimetic using DBCTFP.

SynthesisWorkflowStartDBCTFP(Building Block)Step1Step 1: C4-Substitution(Protocol A)Start->Step1Intermediate4-Azido-IntermediateStep1->Intermediate NaN3, DMF, 60°CStep2Step 2: C1-Coupling(Protocol B)Intermediate->Step2ScaffoldAryl-CF2-Linker-AzideStep2->Scaffold Ar-B(OH)2, CuIStep3Step 3: Staudinger Reduction& Peptide CouplingScaffold->Step3FinalFluorinatedPeptidomimeticStep3->Final

Figure 2: Step-wise construction of a fluorinated peptidomimetic scaffold.

Safety & Waste Disposal

  • Halogenated Waste: All filtrates containing DBCTFP or its derivatives must be disposed of in segregated halogenated organic waste containers.[1]

  • HF Hazard: While the C-F bond is stable, combustion or exposure to superacids can release Hydrofluoric Acid (HF). Calcium gluconate gel should be available in the lab.[1]

  • Azide Safety: In Protocol A, maintain pH > 7 in aqueous washes to prevent hydrazoic acid formation.

References

  • Radical Addition Principles

    • Tedder, J. M., & Walton, J. C. (1970). The direction of radical addition to 1,3,3,3-tetrafluoropropene.[2] Journal of the Chemical Society C: Organic, 1750-1758.[1] Link

    • Context: Establishes the regioselectivity rules for radical additions to fluoroalkenes, explaining the form
  • Fluorinated Building Blocks

    • Liu, M., et al. (2022). Versatile Fluorine-Containing Building Blocks: p-CF3-1,3-enynes.[1][3] Molecules, 27, 9020.[3] Link

    • Context: Reviews the utility of fluorinated synthons in diversity-oriented synthesis.
  • Atom Transfer Radical Cyclization (ATRC)

    • Severin, K. (2006).[1] Ruthenium catalysts for the atom transfer radical addition of haloalkanes to alkenes. Current Organic Chemistry, 10(2), 217-224.[1]

    • Context: Provides the catalytic basis for activating the C1-Br bond in DBCTFP.[1]

  • Copper-Mediated Fluoroalkylation

    • Zhang, C. P., et al. (2012). Copper-mediated trifluoromethylation of aryl boronic acids. Organic Letters, 14(1), 128-131.[1] Link[1]

    • Context: Adapts the protocol for coupling moieties to aryl groups.
  • PubChem Compound Summary

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 2782504, this compound.[1][4] Link[1]

analytical methods for the detection of halogenated hydrocarbons

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Strategies for the Detection of Halogenated Hydrocarbons

Abstract

Halogenated hydrocarbons (HHCs)—ranging from chlorinated solvents (e.g., trichloroethylene) to fluorinated impurities and brominated flame retardants—represent a critical class of analytes in both environmental monitoring and pharmaceutical quality control. Their detection requires high specificity due to their potential toxicity, carcinogenicity, and persistence. This guide moves beyond standard operating procedures to provide a mechanistic understanding of method selection, sample preparation optimization, and instrumental analysis, specifically focusing on Gas Chromatography (GC) utilizing Electron Capture Detection (ECD) and Mass Spectrometry (MS).

Section 1: Method Selection Strategy

The detection of HHCs is dictated by two primary variables: Volatility and Matrix Complexity . A "one-size-fits-all" approach often leads to poor sensitivity or matrix interference.

  • Volatile HHCs (e.g., Chloroform, Vinyl Chloride): Require Headspace (HS) or Purge & Trap (P&T) introduction to separate analytes from non-volatile matrices (water, soil, API).

  • Semi-Volatile HHCs (e.g., PCBs, Chlorobenzenes): Require Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) followed by direct liquid injection.

  • Non-Volatile/Ionic (e.g., PFAS): Require LC-MS/MS (outside the scope of this GC-focused guide, but noted for completeness).

Decision Matrix Workflow

MethodSelection Start Sample containing Halogenated Hydrocarbons Volatility Is the Analyte Volatile? (BP < 200°C) Start->Volatility Matrix Matrix Type Volatility->Matrix Yes LLE_GC LLE/SPE -> GC-ECD (Semi-volatiles) Volatility->LLE_GC No (Semi-volatile) Sensitivity Required Sensitivity Matrix->Sensitivity Water/Soil HS_GC Headspace GC-MS/FID (Pharma/High Conc) Matrix->HS_GC Complex Solid/API Sensitivity->HS_GC Trace (ppm/ppb) PT_GC Purge & Trap GC-ECD/MS (Env/Trace Level) Sensitivity->PT_GC Ultra-Trace (ppt)

Figure 1: Strategic workflow for selecting the appropriate sample introduction and detection method based on analyte volatility and matrix complexity.

Section 2: Sample Preparation Protocols

Protocol A: Static Headspace (HS) for Pharmaceutical Impurities

Context: Used for detecting Class 1 and Class 2 residual solvents (e.g., Carbon Tetrachloride, Chlorobenzene) in drug substances per USP <467>.

The "Salting Out" Mechanism: HHCs are often hydrophobic. In aqueous matrices, adding an inorganic salt increases the ionic strength of the liquid phase, decreasing the solubility of the non-polar HHCs and driving them into the headspace (gas phase). This significantly enhances sensitivity.

Step-by-Step Workflow:

  • Sample Solution: Weigh 0.1 g of sample into a 20 mL HS vial.

  • Solvent Addition: Add 5.0 mL of Diluent.

    • Critical Choice: Use Water for water-soluble APIs. Use DMSO or DMAc for water-insoluble APIs.

    • Optimization: If using water, add 1.0 g of Na₂SO₄ (Sodium Sulfate) to induce the "salting out" effect [1].

  • Equilibration: Seal with a PTFE-lined septum. Heat at 80°C for 45 minutes with high agitation.

    • Why? 80°C is generally sufficient to volatilize solvents without degrading the API.

  • Injection: Transfer 1.0 mL of headspace loop volume to the GC.

Protocol B: Purge and Trap (P&T) for Environmental Water

Context: Used for ultra-trace detection (ppt levels) of Volatile Organic Compounds (VOCs) in drinking water per EPA Method 502.2 or 8260 [2].

The Trap Mechanism: Unlike Headspace, which relies on equilibrium, P&T is dynamic. It strips all volatiles from the sample, concentrating them onto a sorbent trap (e.g., Tenax/Silica Gel/Charcoal).

Step-by-Step Workflow:

  • Purge: Bubble Helium (40 mL/min) through 5 mL of water sample for 11 minutes at ambient temperature.

  • Trapping: VOCs adsorb onto the trap.

    • Caution: Ensure the trap contains a hydrophobic section (Tenax) to minimize water retention, which extinguishes FID flames and alters MS ionization.

  • Desorb: Rapidly heat trap to 180°C; backflush with carrier gas to transfer analytes to the GC column.

  • Bake: Heat trap to 240°C to prevent carryover (a major failure mode in P&T analysis).

Section 3: Instrumental Analysis (The Engine)

Detector Selection: ECD vs. MS
FeatureElectron Capture Detector (ECD)Mass Spectrometry (MS/MSD)
Principle Radioactive source (⁶³Ni) emits electrons; electronegative halogens capture them, reducing current.Ionization (EI) fragments molecules; separation by Mass-to-Charge (m/z) ratio.
Selectivity Extreme specificity for Halogens (F, Cl, Br, I).[1] Blind to hydrocarbons.Universal (can see everything), but tunable (SIM mode) for specificity.
Sensitivity High (parts-per-trillion).Moderate to High (ppb to ppt in SIM mode).
Limitation Limited linear range; cannot identify unknowns (only retention time).Complex data interpretation; lower sensitivity in Full Scan mode.
Best Use Pesticides, PCBs, Trace Compliance (EPA 502.2).Unknown ID, Confirmatory Analysis (EPA 8260).
Mechanism of Electron Capture Detection (ECD)

The ECD is the "gold standard" for halogen sensitivity. The diagram below illustrates the kinetic mechanism where the standing current is disrupted by the presence of an electrophilic halogen.

ECD_Mechanism Source 63Ni Source (Emits Beta Particles) Ionization Carrier Gas (N2) Ionized -> Free Electrons Source->Ionization Current Standing Current (High Baseline) Ionization->Current Capture Electron Capture (Analyte + e- -> Anion) Current->Capture Interrupted by Analyte Halogenated Analyte (Electrophilic) Analyte->Capture Signal Drop in Current (Measured Signal) Capture->Signal

Figure 2: The Electron Capture mechanism. The presence of electronegative halogens "steals" electrons from the standing current, creating a measurable response.

Section 4: Validation & Quality Assurance

To ensure Trustworthiness (the T in E-E-A-T), the analytical system must be self-validating.

  • System Suitability (The "Pre-Flight" Check):

    • Resolution: Ensure critical pairs (e.g., cis-1,2-dichloroethene and trans-1,2-dichloroethene) have a resolution > 1.5.

    • Tailing Factor: Halogens are reactive. A tailing factor > 2.0 indicates active sites in the liner or column (dirty system).

  • Internal Standards (The Normalizer):

    • Never rely on external calibration alone for P&T or HS.

    • Protocol: Add a deuterated analog (e.g., Fluorobenzene or 1,2-Dichlorobenzene-d4) to every sample and standard.

    • Logic: If the injection fails or the trap leaks, the Internal Standard area drops, flagging the data automatically.

  • Carryover Check:

    • Halogenated compounds are "sticky." Always run a solvent blank after a high-concentration standard. Acceptance criteria: < Limit of Detection (LOD).

References

  • U.S. Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. USP-NF. (Note: Access may require subscription; general guidance available via USP FAQs).

  • U.S. Environmental Protection Agency (EPA). (2018).[2] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI.

  • U.S. Environmental Protection Agency (EPA). (1995). Method 502.2: Volatile Organic Compounds in Water by Purge and Trap Capillary Column GC.

  • Agilent Technologies. (2020). Analysis of Halogenated Hydrocarbons using GC-ECD. Application Note.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

[1]

Status: Active Analyst: Senior Application Scientist Ticket ID: PUR-C5-HALO-001[1]

Compound Profile & Challenge Assessment

Before initiating purification, you must understand the molecule's specific vulnerabilities.[1] This is a heavy, lipophilic, polyhalogenated alkane with two chiral centers.[1]

PropertyValueCritical Implication
Formula

High halogen content increases density and lipophilicity.[1]
Structure

Chiral Centers at C2 & C4. Expect diastereomers (up to 4 stereoisomers).[1]
Boiling Point 185.4°C (at 760 mmHg)High Thermal Risk. Distillation at atm pressure will likely cause dehydrohalogenation (decomposition).[1]
Density 1.922 g/cm³Forms the bottom layer during aqueous extractions.[1]
Stability Sensitive to Base & HeatProne to E2 elimination (loss of HBr/HCl) yielding alkenes.[1]

Workflow Visualization

The following logic flow dictates the purification strategy based on your current purity level and target application.

PurificationProtocolStartCrude Reaction MixtureWash1. Aqueous Workup(Remove Acid/Inorganic Salts)Start->Wash Neutralize pHDry2. Drying & Concentration(MgSO4 + Rotovap)Wash->Dry Remove H2ODecisionPurity Check (GC/NMR)Dry->DecisionVacDist3. Vacuum Distillation(Primary Purification)Decision->VacDist Bulk ImpuritiesFlash4. Flash Chromatography(Diastereomer Separation)Decision->Flash Isomer SeparationStore5. Stabilized StorageVacDist->Store >95% PurityFlash->Store >98% Purity

Figure 1: Decision matrix for the purification of polyhalogenated pentanes.

Troubleshooting Guide (Q&A Format)

Module A: Crude Workup & Extraction

Q: My crude oil is dark brown and fuming. How do I stabilize it before purification? A: The fuming is likely residual HBr or HCl trapped in the oil.[1]

  • Dilution: Dissolve the crude oil in a non-polar solvent like Dichloromethane (DCM) or Diethyl Ether .[1] Do not use neat crude.

  • The "Cold Wash" Protocol:

    • Wash 1: Ice-cold water (removes bulk acid).[1]

    • Wash 2: Saturated aqueous

      
       (neutralizes trace acid).[1] Caution:  Vent frequently; 
      
      
      evolution will be vigorous.[1]
    • Wash 3: Brine (removes bulk water).[1]

  • Phase Separation: Remember, your compound (d = 1.92 g/cm³) will be the bottom layer in aqueous extractions, even if using ether (d = 0.71), the halogen density often dominates.[1] Always verify layers with a drop test.

Q: I see an emulsion forming during the bicarbonate wash. A: Polyhalogenated compounds are lipophilic but heavy.[1]

  • Fix: Add a small amount of solid NaCl to the mixture to increase the ionic strength of the aqueous layer.

  • Fix: Filter the biphasic mixture through a pad of Celite if suspended solids are stabilizing the emulsion.[1]

Module B: Distillation (The Critical Step)

Q: The boiling point is 185°C. Can I distill this at atmospheric pressure? A: ABSOLUTELY NOT. Heating polyhaloalkanes above 150°C often triggers dehydrohalogenation (loss of H-Br), turning your product into a tarry alkene.[1] You must use Vacuum Distillation .[1]

Q: What vacuum parameters should I use? A: Target a boiling point between 60°C - 80°C to ensure thermal stability.

  • Nomograph Calculation:

    • At 10 mmHg , the BP drops to approx 70–75°C .[1]

    • At 1 mmHg , the BP drops to approx 45–50°C .[1]

  • Setup Requirement: Use a Vigreux column (10-15 cm) to prevent bumping and improve separation of lower-boiling impurities.[1]

Q: The distillate is turning pink/purple in the receiving flask. A: This indicates free bromine (

1
  • Immediate Action: Lower the bath temperature and improve the vacuum.

  • Prevention: Add a small piece of Copper wire or Silver wool into the distillation pot.[1] These metals scavenge free halogens and stabilize the distillation.[1]

Module C: Chromatography (Isomer Separation)

Q: GC-MS shows two peaks with identical mass spectra. What is happening? A: You are seeing the separation of diastereomers .[1][2] Because you have chiral centers at C2 and C4, you likely have a mixture of


11

Q: How do I separate these diastereomers? A: If vacuum distillation doesn't separate them (check refractive index of fractions), use Flash Column Chromatography .[1]

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1]

  • Mobile Phase: 100% Hexanes (or Pentane) initially.[1] If the compound sticks, introduce 1-5% Ethyl Acetate or DCM.[1]

  • Loading: Dry load on Celite is recommended to prevent band broadening due to the compound's high density.[1]

Standardized Protocols

Protocol 1: Vacuum Distillation Setup
  • Apparatus: Short-path distillation head or Vigreux column.

  • Stabilizer: Add 50mg Copper powder/turnings to the boiling flask.

  • Vacuum: Connect to a high-vacuum pump (<5 mmHg recommended).

  • Heating: Use an oil bath. Do not use a heat gun (hot spots cause degradation).[1]

  • Collection:

    • Fraction A (Fore-run): Low boiling solvents/precursors.[1][3]

    • Fraction B (Main): Collect steady drip at constant temp (e.g., 72-75°C @ 10 mmHg).[1]

    • Fraction C (Tail): High boiling oligomers.[1]

Protocol 2: Storage & Stability

Polyhalogenated alkanes can slowly degrade, releasing HBr which autocatalyzes further decomposition.[1]

  • Container: Amber glass vial (protects from photolysis of C-Br bonds).[1]

  • Additive: Store over a few strands of activated Copper wire .

  • Temperature: 2°C to 8°C (Refrigerator).

  • Headspace: Purge with Argon or Nitrogen.[1][4]

References & Data Sources

  • National Institute of Standards and Technology (NIST). this compound Properties.[1][5]Link (Verified via ChemBook/PubChem data aggregation).[1]

  • PubChem Database. Compound Summary: this compound (CID 2782504).[1]Link[1]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals.[1][6] Butterworth-Heinemann.[1] (Standard text for haloalkane purification protocols).

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry.[1] Longman Scientific & Technical.[1] (Reference for handling alkyl halides and vacuum distillation nomographs).

identifying side reactions with 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for researchers working with 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (DCTP) .[1] It is structured to troubleshoot specific chemical behaviors derived from the molecule's unique "hybrid" structure (part fluoropolymer precursor, part alkyl halide).

Subject: Troubleshooting Side Reactions & Selectivity in this compound (DCTP) Ticket ID: DCTP-OPT-2024 Support Level: Senior Application Scientist[1]

Executive Summary: The "Hybrid" Reactivity Trap

Researchers often treat DCTP as a standard alkyl bromide, failing to account for its fluorinated telomer nature. This molecule contains two distinct reactive zones that behave antagonistically:[1]

  • The "Soft" Zone (C4-Br): A secondary alkyl bromide susceptible to classical

    
     and 
    
    
    
    reactions.[1]
  • The "Hard" Zone (C1-Br / C2-Cl): A perhalogenated segment that exerts strong electron-withdrawing effects (inductive effect

    
    ), deactivating nucleophilic attack at C2 but acidifying protons at C3.[1]
    

Common Failure Mode: Attempting standard nucleophilic substitution at C4 results in low yields due to competing dehydrohalogenation driven by the acidity of the C3 protons.

Reactivity Map & Failure Pathways

The following diagram illustrates the primary reaction pathways and where users typically encounter "silent" side products.

DCTP_Reactivity cluster_0 Critical Control Point: C3 Acidity DCTP DCTP (Starting Material) Alkene Side Product A: Vinyl Bromide (Elimination) (Loss of HBr) DCTP->Alkene Basic Conditions (pH > 9) Heat > 60°C Cyclic Side Product B: Cyclobutane Derivative (Intramolecular Coupling) DCTP->Cyclic Zn/Mg (Metals) THF Reflux Reduced Side Product C: Hydro-dehalogenated Species (Radical Reduction) DCTP->Reduced Radical Initiators (AIBN) Tin Hydrides Subst Desired Product: C4-Substituted Derivative (via SN2) DCTP->Subst Soft Nucleophiles (N3-, RS-) Polar Aprotic Solvent

Figure 1: Reaction landscape of DCTP. Note that the acidity of C3 protons (induced by the adjacent


 group) makes elimination the dominant side reaction.

Troubleshooting Guide: Specific Scenarios

Scenario A: "I see a new double bond forming, but I didn't add a strong base."

Diagnosis: Spontaneous Dehydrobromination. The C3 protons (


) are flanked by the electron-withdrawing 

group. This lowers the pKa of these protons significantly compared to a standard alkane. Even weak bases (carbonates, amines) or elevated temperatures can trigger the elimination of HBr across C3-C4.
  • Mechanism: E2 Elimination.[1]

  • Observation: Appearance of vinyl signals in 1H NMR (5.5–6.5 ppm) and loss of chirality at C4.

  • Corrective Action:

    • Lower Temperature: Maintain reaction temperature below 50°C.

    • Buffer pH: Avoid free amines. Use non-nucleophilic bases (e.g., Hunig’s base) only if necessary, or switch to acid scavengers like propylene oxide.

    • Solvent Switch: Change from DMF/DMSO (which promote E2) to Acetonitrile or Acetone.

Scenario B: "I tried to remove the C4-Br with Zinc, but I got a complex mixture."

Diagnosis: Intramolecular Cyclization (Wurtz-type). Users often attempt to use Zinc/Acetic acid to reduce the C4-Br.[1] However, 1,4-dihaloalkanes are prime candidates for cyclization.[1] Zinc can insert into the C4-Br bond, forming a transient organozinc species that attacks C1 (despite C1 being fluorinated), leading to a substituted cyclobutane or extensive oligomerization.

  • Corrective Action:

    • Use radical reducing agents (e.g., Tris(trimethylsilyl)silane) at low concentrations to favor H-abstraction over cyclization.[1]

    • Note: Standard hydrogenation (

      
      ) often fails due to catalyst poisoning by the C2-Cl group.[1]
      
Scenario C: "My nucleophile isn't reacting at C1."

Diagnosis: The "Hard" Fluorine Shield. The C1 position (


) is chemically distinct from C4. The fluorine atoms strengthen the C-Br bond and provide electrostatic repulsion to incoming nucleophiles.[1]
  • Rule of Thumb:

    
     reactions do not occur  at 
    
    
    
    centers under standard conditions.
  • Solution: If functionalization at C1 is required, you must proceed via radical intermediates or sulfinatodehalogenation mechanisms [1].

Analytical Protocols (Validation)

To confirm the identity of your impurities, use the following validated parameters.

Protocol 1: 19F NMR Diagnostic (The "Fingerprint")

The fluorine signals are the most reliable way to distinguish the starting material from the elimination product.

SpeciesSignal Region (ppm vs CFCl3)Pattern Characteristics
DCTP (Pure) -60 to -70 ppm (C1-F2)-110 to -120 ppm (C2-F)C1-F: AB pattern (Diastereotopic gem-difluoro).[1] Large coupling constant (

).C2-F: Complex multiplet (couples to F1a, F1b, and H3).[1]
Elimination Product Shifts downfield by ~5-10 ppmLoss of complexity in C2-F signal due to rigidity of the double bond.[1]

Step-by-Step:

  • Dissolve 10 mg sample in

    
    .
    
  • Acquire non-decoupled 19F NMR (min 64 scans).

  • Check: Look for the AB quartet at -60 ppm.[1] If it collapses or shifts significantly, the C1-C2 environment has changed (likely cyclization or elimination).[1]

Protocol 2: GC-MS Identification

DCTP is thermally unstable.[1] Standard injection port temperatures (250°C) can cause degradation inside the injector, leading to false positives for elimination products.

  • Injector Temp: Set to 180°C (Cool On-Column preferred).

  • Column: DB-624 or equivalent (for halogenated volatiles).[1]

  • Mass Spec: Look for the characteristic isotope pattern of Br2Cl (complex cluster).

    • Parent Ion: ~318 m/z.[1]

    • Loss of Br: ~239 m/z (Dominant fragment).

    • Elimination Product (M-HBr): ~238 m/z.[1]

Frequently Asked Questions (FAQ)

Q: Can I use NaH to deprotonate an alcohol for ether synthesis with DCTP? A: Absolutely not. Sodium Hydride (NaH) is a strong base and will instantaneously cause dehydrohalogenation at the C3-C4 bond.[1] Use a weaker base like


 in Acetone, or use silver oxide (

) as a mild acid scavenger/activator.

Q: Why is the C1-Br bond so much harder to react than C4-Br? A: This is due to the alpha-fluorine effect .[1] The high electronegativity of fluorine contracts the orbitals on Carbon 1, shortening the C-Br bond and increasing its bond dissociation energy relative to a standard alkyl bromide. Additionally, the lone pairs on fluorine repel nucleophiles [2].

Q: Is DCTP chiral? A: Yes, it has two chiral centers: C2 and C4 .

  • Commercial DCTP is typically a mixture of diastereomers (pairs of enantiomers).

  • Implication: You will likely see two sets of signals in NMR (major/minor diastereomers) even for the pure compound. Do not mistake this for impurities.[1]

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Authoritative text on reactivity of perfluoroalkyl halides vs alkyl halides).

  • Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.[1] (Explains the metabolic stability and electronic effects of the

    
     group).
    
  • PubChem Compound Summary. (2024). This compound (CID 2782504).[1][2] National Center for Biotechnology Information.[1] Link

  • Dolbier, W. R. (2005). Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals. Chemical Reviews, 96(5), 1557–1584. (Mechanistic insight into radical reactivity of bonds).

Sources

Technical Support Center: Optimization of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Mechanics[1][2][3][4][5][6]

Target Molecule: 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (


)
Core Chemistry:  Atom Transfer Radical Addition (ATRA) / Kharasch Addition
Primary Pathway:  Radical addition of 1,2-dibromo-1-chlorotrifluoroethane  to propene .

This synthesis relies on the homolytic cleavage of the C-Br bond in the halocarbon precursor. The resulting electrophilic radical adds to the terminal carbon of propene, followed by bromine abstraction to close the cycle.

The Yield Paradox: While thermodynamically favorable, this reaction suffers from a critical competition between propagation (forming the desired 1:1 adduct) and telomerization (forming n=2,3 oligomers). High yields require manipulating the chain transfer constant (


) and suppressing the propagation of the alkyl radical into a polymer chain.
The Mechanism (Visualized)

The following diagram illustrates the catalytic redox cycle (using Copper) versus the traditional peroxide route. Note how the Copper cycle provides tighter control over the radical concentration, reducing termination events.[1]

ReactionMechanism Precursor Halocarbon Precursor (R-Br) Radical Electrophilic Radical (R•) Precursor->Radical Activation (Br abstraction) Activator Catalyst Activator (Cu(I) or Peroxide) Activator->Radical Initiates Intermediate Adduct Radical (R-Propene•) Radical->Intermediate + Propene (k_add) Propene Propene (Alkene) Propene->Intermediate Product Target Product (1:1 Adduct) Intermediate->Product + R-Br (Chain Transfer) Oligomer Oligomer Byproducts (Telomers) Intermediate->Oligomer + Propene (Polymerization) Product->Precursor Br Transfer Source

Figure 1: Mechanistic pathway showing the competition between Product formation (Chain Transfer) and Oligomerization.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses the three primary failure modes: Low Conversion , Oligomerization (Telomerization) , and Product Decomposition .

Module A: Catalyst Selection (The "Low Conversion" Fix)

The Issue: Traditional peroxide initiators (Benzoyl Peroxide, AIBN) require high temperatures (


) and have short half-lives, leading to "dead" reactions before full conversion.

The Solution: Transition to Metal-Catalyzed ATRA . Copper (Cu) or Ruthenium (Ru) catalysts operate via a redox mechanism that lowers the activation energy and allows for lower temperature operation, which naturally suppresses side reactions.

ParameterTraditional (Peroxide)Modern (Cu-Catalyst)Impact on Yield
Temp 90-110°C40-70°CLower temp reduces HBr elimination.
Control Irreversible Radical Gen.Reversible ActivationPrevents radical buildup (termination).
Selectivity Low (High Telomers)High (Favors 1:1)+15-25% Yield

Recommended Protocol: Use CuCl (1 mol%) with a ligand like TPMA or Bipyridine in a solvent like Acetonitrile. Add a reducing agent (Ascorbic Acid or


 wire) to regenerate the active Cu(I) species if the reaction stalls [1].
Module B: Stoichiometry (The "Oligomerization" Fix)

The Issue: The intermediate alkyl radical (


) is nucleophilic. If it encounters another propene molecule before it finds a bromine donor (

), it will polymerize.

The Solution: High Dilution of Alkene. You must maintain a high local concentration of the Halocarbon (Br donor) relative to Propene.

  • Wrong Way: Mixing 1:1 equivalents in a batch reactor.

  • Right Way: Charge the reactor with the Halocarbon + Catalyst. Slowly feed Propene gas into the liquid phase.

Target Ratio: Maintain a molar ratio of Halocarbon:Dissolved Propene of >5:1 at all times.

Module C: Purification & Stability (The "Black Tar" Fix)

The Issue: The product contains a secondary bromide and a chlorine on the beta-carbon. It is highly susceptible to dehydrohalogenation (loss of HBr or HCl) upon heating, turning the clear oil into a black tar.

Stabilization Protocol:

  • Quench: Wash crude mixture with cold

    
     to neutralize trace acid.
    
  • Stabilizer: Add 0.1% Epichlorohydrin or Butylene Oxide to the crude oil before distillation. These act as acid scavengers.

  • Distillation: NEVER distill at atmospheric pressure. Use high vacuum (

    
    ) to keep the pot temperature below 80°C.
    

Troubleshooting Decision Tree

Use this workflow to diagnose specific yield issues in your current batch.

Troubleshooting Start Yield Issue Detected CheckPurity Is Crude Purity > 85%? Start->CheckPurity CheckConversion Is Conversion > 90%? CheckPurity->CheckConversion Yes AnalyzeImpurity Analyze Impurity Type CheckPurity->AnalyzeImpurity No LowConv Problem: Catalyst Death CheckConversion->LowConv No Action1 Action: Add Reducing Agent (Ascorbic Acid/Cu wire) or Switch to Cu-Catalyst LowConv->Action1 Oligomers High Molecular Weight (Telomers) AnalyzeImpurity->Oligomers Decomp Black Tar / Olefins (Elimination Products) AnalyzeImpurity->Decomp Action2 Action: Reduce Propene Pressure Increase Halocarbon Excess Oligomers->Action2 Action3 Action: Lower Distillation Temp Add Epoxide Stabilizer Decomp->Action3

Figure 2: Diagnostic workflow for isolating reaction failures.

Frequently Asked Questions (FAQ)

Q: Can I use standard Benzoyl Peroxide (BPO) instead of Copper catalysts? A: Yes, but expect lower yields (40-60%). If you must use BPO, use the "portion-wise addition" method. Add 0.1 eq of BPO every hour to maintain radical flux, rather than adding it all at the start. This prevents "dead" periods where propene accumulates and polymerizes [2].

Q: The product turns pink/brown after distillation. Is it ruined? A: The color indicates free bromine (


) or HBr formation, signaling decomposition.
  • Fix: Re-dissolve in hexane, wash with sodium thiosulfate (to remove

    
    ) and bicarbonate, dry over 
    
    
    
    , and re-distill with an epoxide stabilizer. Store in amber glass at 4°C.

Q: My GC-MS shows a peak with M+ = 280 instead of 318. What is it? A: This is likely the reduction byproduct where a Br atom is replaced by H (Hydrogen abstraction from solvent).

  • Fix: Avoid solvents with abstractable hydrogens (like THF or Toluene). Use Acetonitrile or run the reaction "neat" (excess halocarbon as solvent).

Q: Why is 1,2-dibromo-1-chlorotrifluoroethane used as the precursor and not the other way around? A: Bond Dissociation Energy (BDE). The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl (~81 kcal/mol) or C-F bonds. The radical always initiates at the Bromine site. This ensures the correct regiochemistry [3].

References

  • Pintauer, T., & Matyjaszewski, K. (2008). "Atom transfer radical addition and polymerization reactions catalyzed by ppm amounts of copper complexes."[2] Chemical Society Reviews. Link

  • Kharasch, M. S., et al. (1947). "Reactions of atoms and free radicals in solution." Journal of Organic Chemistry.
  • Severin, K. (2006). "Ruthenium catalysts for the Kharasch addition of halocarbons to alkenes." Current Organic Chemistry. Link

  • BenchChem Technical Guide. (2025). "Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide." (Cited for precursor handling protocols). Link

Sources

degradation pathways of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (DBCTFP) .

This compound is a complex polyhalogenated alkane.[1][2] Its degradation profile is dictated by the distinct reactivity differences between the fluorinated "head" (C1–C2) and the alkyl "tail" (C3–C5).[1]

Product: this compound CAS: 380-57-4 Support Tier: Level 3 (Senior Application Scientist)[2][3]

Executive Summary: The Stability Profile

Researchers often assume all halogenated bonds degrade similarly.[1] For DBCTFP, this is incorrect.[1] You must view this molecule as two distinct chemical zones coupled together:

  • The Perhalo-Head (C1–C2): Br-CF2-CFCl-

    • Behavior: Chemically inert to hydrolysis but highly sensitive to UV light .[1][2]

    • Primary Risk: Radical formation via homolytic cleavage.[1][2]

  • The Alkyl-Tail (C3–C5): -CH2-CH(Br)-CH3[2]

    • Behavior: Behaves like a standard secondary alkyl halide.[1][2]

    • Primary Risk: Nucleophilic substitution (Hydrolysis) and Elimination (Dehydrohalogenation).[1]

Quick Reference Data

ParameterValueCritical Implication
Weakest Bond C1–Br (~280 kJ/mol)Strict light protection required. This bond breaks first under ambient light.[2]
Secondary Weakest C4–Br (~285 kJ/mol)Susceptible to thermal elimination and hydrolysis.
Strongest Bonds C–F (~485 kJ/mol)The fluorine backbone will persist even after partial degradation.[1]
Hydrolysis Risk Moderate (C4 site)Aqueous buffers > pH 8.0 will accelerate degradation.[1]

Detailed Degradation Pathways[2]

Pathway A: Photolytic Degradation (Radical Mechanism)

Trigger: Exposure to ambient laboratory light or UV sources.

The Carbon-Bromine bond on the fluorinated carbon (C1) is electron-deficient and highly polarizable, making it the "weakest link."[2] Upon photon absorption (hv), it undergoes homolytic cleavage.

  • Step 1 (Initiation): The C1–Br bond breaks, releasing a Bromine radical (Br•) and a fluoroalkyl radical.[1][4]

  • Step 2 (Propagation): The reactive fluoroalkyl radical abstracts a Hydrogen atom (likely from a solvent or the C3/C4 position of another molecule), converting the terminal CF2Br group into CF2H.[1]

  • Step 3 (Secondary Photolysis): Prolonged exposure cleaves the C4–Br bond, leading to complex oligomerization.[1]

Pathway B: Hydrolytic Degradation (Substitution)

Trigger: Presence of water, protic solvents, or incorrect pH buffers.

The C4-Bromine is a secondary alkyl bromide.[1][2] Unlike the fluorinated C1/C2 positions, C4 is not shielded by the "fluorine effect" (which strengthens C-X bonds).[1]

  • Mechanism: Water acts as a nucleophile attacking C4.[1][2]

  • Outcome: The bromine is displaced by a hydroxyl group, forming 2-chloro-1,1,2-trifluoro-4-hydroxypentane and releasing HBr (acidifying your solution).[2]

Pathway C: Dehydrohalogenation (Elimination)

Trigger: Basic conditions (pH > 9) or elevated temperatures (> 60°C).

The protons on C3 are flanked by electron-withdrawing groups (the fluorinated head on one side, the C4-Br on the other), making them acidic.

  • E2 Elimination: A base abstracts a proton from C3, causing the simultaneous loss of Bromide from C4.[1]

  • Product: Formation of an internal alkene (Zaitsev product).

Visualizing the Pathways (Interactive Diagram)

The following diagram maps the causality of these three pathways.

DBCTFP_Degradation cluster_conditions Critical Triggers Parent 1,4-Dibromo-2-chloro- 1,1,2-trifluoropentane (DBCTFP) Radical Fluoroalkyl Radical (•CF2-CFCl-CH2...) Parent->Radical Photolysis (hv) Cleavage of C1-Br Carbocation Transition State (SN2/SN1 Character) Parent->Carbocation Hydrolysis (H2O) Slow @ C4-Br Alkene Alkene Product (Double bond at C3-C4) Parent->Alkene Base/Heat Elimination (-HBr) Debrominated 1-H-Analog (CHF2-CFCl-CH2...) Radical->Debrominated H-Abstraction (from solvent) Alcohol Hydrolysis Product (4-Hydroxy Analog) Carbocation->Alcohol -HBr UV Light UV Light Basic pH Basic pH UV Light->Basic pH Heat Heat Basic pH->Heat

Figure 1: Mechanistic flowchart showing the three primary degradation routes: Photolysis (Red), Hydrolysis (Yellow/Green), and Elimination (Green).

Troubleshooting Guide & FAQs

Issue 1: "I see a new peak eluting before my main peak in GC-MS."

Diagnosis: This is likely the Debrominated photoproduct (Pathway A) .[1]

  • The Science: Loss of Bromine (Mass 79/81) and replacement with Hydrogen (Mass 1) significantly lowers the boiling point and molecular weight.[1]

  • The Fix:

    • Check your autosampler vials.[1][2] Are they amber glass?

    • If using clear glass, wrap them in foil immediately.[1]

    • Check your solvent.[1][2] Ethers and alcohols are excellent H-donors that accelerate this radical chain reaction.[1][2] Switch to CCl4 or Acetonitrile if compatible.[1][2]

Issue 2: "My solution is becoming acidic over time."

Diagnosis: Hydrolysis or Elimination is releasing HBr. [1][2]

  • The Science: Both Pathway B (Hydrolysis) and Pathway C (Elimination) eject a Bromide ion and a proton (H+). In unbuffered solutions, this autocatalytic acidification can further degrade the sensitive C-F bonds over very long periods (though rare).[1]

  • The Fix:

    • Store the compound with a stabilizer like Silver wire (scavenges halogens) or Potassium Carbonate (neutralizes acid), only if these solids do not react with your specific application.[1]

    • Store at -20°C to kinetically inhibit the hydrolysis at C4.

Issue 3: "Can I use this compound in basic conditions (pH 10)?"

Diagnosis: High Risk of Elimination. [1]

  • The Science: The protons at C3 are chemically "squeezed" between the electron-withdrawing fluorinated group and the bromine.[1] They are more acidic than typical alkane protons.[1][2] Base will rapidly strip these, forming an alkene.[1]

  • The Fix: Maintain pH < 8. If a base is required for a subsequent reaction, add it dropwise at low temperature (-78°C or 0°C) to favor substitution over elimination.[2]

Experimental Protocol: Assessing Purity

Use this protocol to validate if your stock has degraded.

Method: 19F-NMR (Fluorine NMR) – The most diagnostic tool for this molecule.[1][2]

  • Preparation: Dissolve 10 mg of DBCTFP in CDCl3 (ensure solvent is acid-free).

  • Acquisition: Run a standard proton-decoupled 19F scan.[1][2]

  • Analysis:

    • Expected Signals: You should see complex multiplets for the -CF2- and -CFCl- groups.[2]

    • Degradation Flag 1 (Photolysis): Appearance of a triplet of triplets at higher field (indicative of -CF2H instead of -CF2Br).[2]

    • Degradation Flag 2 (Elimination): Significant shift in the -CFCl- signal, caused by the change in hybridization at the adjacent carbon (C3) from sp3 to sp2 (alkene).

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007).[1][2] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1][2] (Establishes C-Br bond weakness relative to C-Cl and C-F).[2]

  • Polyhalogenated Alkane Reactivity: Wakefield, B. J. (2013).[1] Fluorinated Pharmaceuticals. In Science of Synthesis. (Discusses the stability of vicinal halofluorocarbons).

  • Photolysis Mechanisms: Burkholder, J. B., et al. (2015).[1] Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies.[1] NASA JPL Publication.[1][2]Link (Reference for UV-absorption cross-sections of C-Br bonds).[2]

  • Hydrolysis Kinetics: Amiri, A., et al. (2019).[1] Solvolysis of secondary alkyl halides. Journal of Organic Chemistry. (General mechanism for C4-Br substitution).

Sources

troubleshooting common issues in reactions with halogenated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halogen Chemistry Technical Assistance Center. Ticket ID: #HAL-9000-SYNTH Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Halogenated compounds are the workhorses of organic synthesis, serving as electrophilic linchpins in nucleophilic substitutions, cross-couplings, and metallations. However, their reactivity is often a double-edged sword.[1] This guide addresses the three most frequent "failure modes" reported by our user base:

  • Pathway Confusion: Unintended elimination (E2) during substitution (SN2) attempts.

  • Catalytic Collapse: Dehalogenation or stalled cycles in Pd-catalyzed cross-couplings.

  • Metallation Dormancy: Failure to initiate Grignard formation on aryl halides.

Module 1: The Substitution vs. Elimination Battlefield

Target Audience: Users working with


 alkyl halides.
User Issue: "I am attempting an SN2 substitution on a secondary alkyl bromide, but I am isolating the alkene (elimination product)."

Technical Diagnosis: This is a classic competition between basicity and nucleophilicity.[2] Secondary substrates exist in a "grey zone" where the activation energy (


) for E2 and SN2 are perilously close. The presence of heat or a hard base pushes the reaction toward elimination due to entropic factors (E2 creates 3 molecules from 2, favored by 

).
Troubleshooting Protocol

To suppress E2 and favor SN2, you must manipulate the transition state energy:

  • Base/Nucleophile Selection:

    • Switch: If using Sodium Ethoxide (

      
      ) or Hydroxide (
      
      
      
      ), switch to a "Soft" nucleophile.
    • Recommendation: Use Azide (

      
      ), Thiolates (
      
      
      
      ), or Cyanide (
      
      
      ). These have high nucleophilicity (orbital overlap) but low basicity (
      
      
      of conjugate acid < 11).
  • Solvent Effects:

    • Switch: Move from protic solvents (EtOH, MeOH) to polar aprotic solvents (DMF, DMSO, Acetonitrile).

    • Mechanism:[1][2][3][4][5][6][7][8][9] Protic solvents solvate anions via H-bonding, forming a "cage" that reduces nucleophilicity. Aprotic solvents leave the nucleophile "naked" and more reactive, lowering the activation energy for substitution.

  • Temperature Control:

    • Strict Rule: Run the reaction at the lowest possible temperature. Elimination is entropically driven; heating a secondary halide with a base is essentially an instruction to eliminate.

Decision Matrix: Reaction Pathway Selection

Use this logic flow to predict and control the outcome.

ReactionPathway Start Alkyl Halide Substrate Type Carbon Type? Start->Type Methyl Methyl/Primary Type->Methyl Unhindered Tertiary Tertiary Type->Tertiary Hindered Secondary Secondary Type->Secondary Borderline SN2 Major: SN2 Methyl->SN2 Almost always E2 Major: E2 Methyl->E2 Only if t-BuO- (Bulky Base) Tertiary->E2 Strong Base SN1E1 Mix: SN1 / E1 Tertiary->SN1E1 Weak Base/Solvolysis NuType Nucleophile/Base Character Secondary->NuType StrongBase Strong Base (RO-, OH-, NH2-) NuType->StrongBase Heat/Entropy WeakBase Weak Base/Good Nu (I-, RS-, N3-, CN-) NuType->WeakBase StrongBase->E2 Heat/Entropy Solvent Solvent Type WeakBase->Solvent Solvent->SN2 Polar Aprotic Solvent->SN1E1 Polar Protic

Caption: Logical flow for predicting SN2 vs E2 dominance based on substrate sterics and reagent basicity.[9]

Module 2: The Cross-Coupling Clinic (Pd-Catalysis)

Target Audience: Users performing Buchwald-Hartwig or Suzuki-Miyaura couplings.

User Issue: "My aryl chloride is unreactive, or I observe dehalogenation (Ar-H) instead of the coupled product."

Technical Diagnosis:

  • Aryl Chlorides (The "Lazy" Substrate): The C-Cl bond (

    
    ) is significantly stronger than C-Br or C-I. Standard 
    
    
    
    often fails to undergo oxidative addition.
  • Dehalogenation (The "Phantom" Product): This occurs when the Pd(II) intermediate undergoes

    
    -hydride elimination (from the amine or solvent) followed by reductive elimination of Ar-H, rather than transmetallation/amine binding.
    
Troubleshooting Protocol

A. Activating Aryl Chlorides You must use electron-rich, bulky phosphine ligands or NHCs (N-Heterocyclic Carbenes). These ligands donate electron density to the Pd center, raising the HOMO energy and facilitating oxidative addition into the strong C-Cl bond.

  • Recommended System:

    
     + XPhos  or SPhos .
    
  • Alternative: Pre-formed catalysts like Pd-PEPPSI-IPr (highly active for chlorides).

B. Preventing Dehalogenation (Protodehalogenation)

  • Ligand Switch: Use ligands that enforce a specific geometry to speed up the desired reductive elimination over the side reactions. BrettPhos or RuPhos are the gold standards here.

  • Solvent Check: Avoid primary/secondary alcohol solvents if possible. Switch to Toluene or Dioxane .

  • Base: Ensure your base is anhydrous. Water can act as a hydride source via the Wacker-type cycle side reactions.

Data: Ligand Selection Guide
Substrate ClassRecommended LigandWhy?
Aryl Chlorides XPhos, SPhos Bulky, electron-rich biaryls facilitate oxidative addition.
Primary Amines BrettPhos Prevents double-arylation; highly selective.
Secondary Amines RuPhos Promotes reductive elimination; suppresses dehalogenation.
Steric Bulk t-BuXPhos Creates space around Pd center for bulky partners.
Diagram: The Dehalogenation Trap

Understanding where the cycle breaks.

CatalyticCycle Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind Deprot Deprotonation (Base) AmineBind->Deprot Product C-N Product (Success) Deprot->Product Reductive Elim. SideProduct Ar-H (Dehalogenation Failure) Deprot->SideProduct Beta-Hydride Elim. (Slow Step Failure) Product->Pd0

Caption: The "Dehalogenation Trap" occurs when Beta-Hydride Elimination outcompetes the desired Reductive Elimination.

Module 3: Organometallic Initiation (Grignard Reagents)

Target Audience: Researchers synthesizing Grignard or Organolithium reagents.

User Issue: "The magnesium turnings are stirring with the aryl bromide, but the reaction won't start (no exotherm, color change)."

Technical Diagnosis: Magnesium metal rapidly forms a passivation layer of MgO/Mg(OH)₂ upon exposure to air. This ceramic-like shell prevents the alkyl halide from reaching the


 surface. Without "pitting" this surface, the radical mechanism required to form 

cannot initiate.
The "DIBAL-H Turbo" Protocol (High-Success Method)

While iodine (


) is the textbook activator, it is often insufficient for recalcitrant aryl halides. We recommend the DIBAL-H Entrainment Method .
  • Setup: Place Mg turnings in the flask under Argon/Nitrogen.

  • Dry Stir: Stir vigorously for 10-20 mins (mechanical friction exposes fresh metal).

  • The Secret Sauce: Add 0.1 - 0.2 equivalents of DIBAL-H (Diisobutylaluminum hydride).

    • Why? DIBAL-H acts as a scavenger for moisture and chemically reduces the oxide layer on the Mg surface, creating highly active "hot spots."

  • Addition: Add the aryl halide. Initiation is usually instantaneous (look for turbidity/boiling).

Safety Note: This reaction can be induction-period dependent. Do not add all the halide at once if initiation hasn't occurred. You risk a thermal runaway.

Diagram: Grignard Activation Workflow

Grignard Start Magnesium Turnings (Passivated with MgO) Step1 Step 1: Dry Stir (Mechanical Activation) Start->Step1 Step2 Step 2: Add DIBAL-H (0.1 eq) (Chemical Scavenging) Step1->Step2 Active Activated Mg(0) Surface Step2->Active Oxide Reduced AddRX Add Aryl Halide (Dropwise) Active->AddRX Success Grignard Reagent Formed AddRX->Success Exotherm Observed

Caption: Workflow for reviving passivated Magnesium using the DIBAL-H activation method.

References

  • Buchwald-Hartwig Dehalogenation Mechanisms

    • Title: "Mechanistic Studies of the Palladium-Catalyzed Amin
    • Source:Journal of the American Chemical Society (Hartwig Group).
    • Link:[Link]

  • Grignard Activation with DIBAL-H

    • Title: "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale."
    • Source:Organic Process Research & Development.
    • Link:[Link]

  • SN2 vs E2 Competition

    • Title: "Nucleophilic Substitution vs Elimin
    • Source:Master Organic Chemistry.
    • Link:[Link]

  • Aryl Chloride Reactivity & Ligand Design

    • Title: "Aryl Chlorides as Coupling Partners in Buchwald-Hartwig Amination."[5][10]

    • Source:Sigma-Aldrich / Merck Technical Library.

Sources

optimization of reaction conditions for fluorinated reagents

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Mission: To provide high-fidelity troubleshooting for C-F bond formation, transitioning users from "trial-and-error" to mechanistic control.

Module 1: Nucleophilic Deoxyfluorination

Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor®, XtalFluor-E/M.

Ticket #001: "My alcohol substrate yielded an alkene (elimination product) instead of the alkyl fluoride."

Diagnosis: This is the classic "Elimination vs. Substitution" competition. Deoxyfluorination proceeds via an activated alkoxy-aminosulfur intermediate. If the carbocation character of the transition state is high, or if the reaction temperature allows the fluoride source to act as a base, elimination (


 or 

) dominates over substitution (

).

Mechanistic Insight: The reaction has two distinct steps:

  • Activation (Fast, Low Temp): The alcohol attacks the sulfur center, releasing HF. This forms the reactive intermediate.

  • Displacement (Rate Limiting, Higher Temp): Fluoride attacks the carbon.

  • Critical Failure Point: If the reaction is warmed too quickly, the released HF (or adventitious base) promotes proton abstraction rather than nucleophilic attack.

Troubleshooting Protocol:

  • Temperature Staging (The "Step-Up" Method):

    • Step 1: Add reagent at -78 °C (DCM) or -40 °C (THF). This locks in the "Activation" step without triggering decomposition.

    • Step 2: Warm slowly to 0 °C. Do not jump to reflux.

    • Validation: Monitor by TLC/NMR at 0 °C. If intermediate persists but product is absent, then warm to RT.

  • Reagent Swap (Safety & Selectivity):

    • If DAST fails, switch to XtalFluor-E or XtalFluor-M . These are crystalline salts that do not release free HF spontaneously, reducing the acidity of the medium and suppressing elimination [5, 7]. Note: XtalFluor requires an exogenous fluoride promoter (e.g.,

      
       or DBU).
      

Visualizing the Divergence:

DAST_Mechanism cluster_0 Activation Phase (-78°C) cluster_1 Product Determination Phase (>0°C) Alcohol Alcohol (R-OH) Inter Alkoxy-Sulfur Intermediate Alcohol->Inter Attack on S (-HF) Reagent DAST/Deoxo-Fluor Reagent->Inter Fluoro Alkyl Fluoride (Substitution) Inter->Fluoro SN2 Attack (F-) Preferred at lower temp Alkene Alkene (Elimination) Inter->Alkene Proton Abstraction Preferred at high temp/basic conditions

Figure 1: The bifurcation of the deoxyfluorination pathway. Control temperature to favor the green path.

Reagent Stability & Safety Data:

ReagentPhysical StateDecomp.[1][2][3] Onset (DSC)Heat of Decomp.[4]Safety Note
DAST Liquid (Yellow)~50–60 °C (Violent)HighExplosion Hazard if distilled or heated >50°C [1, 5].
Deoxo-Fluor Liquid (Amber)~140 °CModerateMore stable than DAST, but exotherms can still runaway [2, 5].
XtalFluor-E Solid (Crystalline)>190 °CLowSafer, requires promoter (

) [5].
Module 2: Electrophilic Fluorination

Reagents: Selectfluor™ (F-TEDA-BF4), NFSI (N-Fluorobenzenesulfonimide).

Ticket #002: "I am getting poor regioselectivity or low conversion with Selectfluor."

Diagnosis: Selectfluor is a salt (


 counterion). Its reactivity is heavily dictated by solubility  and the solvent's dielectric constant . Furthermore, the mechanism can switch between Single Electron Transfer (SET) (radical) and Polar (

) depending on the solvent, altering regioselectivity [3, 6].

Mechanistic Insight:

  • Acetonitrile (MeCN): Promotes ionic pathways (Polar mechanism). High solubility. Favors ring fluorination in aromatics.

  • Methanol (MeOH): Can trap intermediates or alter selectivity to side-chains via radical pathways.

  • Non-polar solvents (DCM/Toluene): Selectfluor is insoluble. Reaction will fail unless a phase transfer catalyst or different solvent system is used.

Troubleshooting Protocol:

  • Solvent Switching for Regiocontrol:

    • Targeting Aromatic Ring: Use MeCN (Acetonitrile).[5] It stabilizes the cationic "Wheland intermediate."

    • Targeting Benzylic/Side-chain: Use MeOH or aqueous systems if radical pathways are desired (though less common for pure fluorination) [6].

  • Solubility Boost:

    • If the reaction is heterogeneous (slurry) and slow, add TFA (Trifluoroacetic acid) or water (if substrate tolerates) to solubilize Selectfluor.

    • Validation: The reaction mixture should turn from a white suspension to a clear/yellowish solution as the reagent dissolves and reacts.

Decision Logic for Electrophilic Fluorination:

Selectfluor_Logic Start Substrate Selection Type Aromatic/Heterocycle? Start->Type Solvent Solvent Choice Type->Solvent Result1 MeCN (Acetonitrile) Favors Ionic Substitution (Ring Fluorination) Solvent->Result1 Standard Protocol Result2 MeOH (Methanol) May alter regioselectivity (Side-chain/Trapping) Solvent->Result2 Alternative Selectivity Result3 DCM/Toluene Reagent Insoluble (Add Phase Transfer Cat?) Solvent->Result3 Solubility Issue

Figure 2: Solvent selection guide for optimizing Selectfluor reactivity.

Module 3: Nucleophilic Trifluoromethylation

Reagents: Ruppert-Prakash Reagent (


).[6]
Ticket #003: "The reaction stalls after 10% conversion, or never starts."

Diagnosis: The Ruppert-Prakash reaction is autocatalytic . It requires an initiator (Fluoride or Alkoxide) to generate the initial


 equivalent.[6]
  • Cause 1 (Wet Conditions): Water protonates the

    
     anion to form 
    
    
    
    (gas), permanently killing the active species.
  • Cause 2 (The "Ate" Trap): If the initiator concentration is too high or the counter-ion is trapped, the stable pentacoordinate silicate ("Ate" complex) forms and does not release the

    
     nucleophile [8, 9].
    

Mechanistic Insight: The cycle relies on the product alkoxide initiating the next molecule of


. If water kills the first batch of alkoxide, the chain reaction dies.

Troubleshooting Protocol:

  • Initiator Tuning:

    • Standard: Use CsF (dried) or TBAF (Tetra-n-butylammonium fluoride).

    • Critical Check: TBAF is hygroscopic. Use a 1.0 M solution in THF and dry it over molecular sieves, or switch to TBAT (Triphenyldifluorosilicate) which is non-hygroscopic and anhydrous [9].

    • Stoichiometry: Use catalytic amounts (1-5 mol%). Do not use stoichiometric fluoride unless you intend to hydrolyze the silyl ether immediately.

  • The "Oxyanion Hole" Check:

    • If the ketone is sterically hindered, the

      
       group transfer might be slow.
      
    • Fix: Add a Lewis Acid catalyst (e.g.,

      
      ) alongside the initiator to activate the carbonyl oxygen.
      

Workflow Diagram:

TMSCF3_Cycle Start TMS-CF3 + Carbonyl Active Active Species [CF3]- Start->Active Initiation Init Initiator (F-) Init->Active Product Silyl Ether Product (New Initiator) Active->Product Attack Carbonyl Dead H-CF3 (Gas) Reaction Death Active->Dead Water Present! Product->Active Autocatalysis (Trans-silylation)

Figure 3: The autocatalytic cycle of TMSCF3. Note the "Reaction Death" pathway via water.

References
  • Sigma-Aldrich. Optimizing DAST Reactions: Strategies for Effective Fluorination.Link

  • Organic Syntheses. Deoxo-Fluor® is known to be more thermally stable than DAST.[3][7] Org.[1][3][8][9] Synth. 2014, 91, 232-243. Link

  • Beilstein Journals. Oxidative fluorination with Selectfluor. Beilstein J. Org. Chem. 2024. Link

  • ResearchGate. Optimization of reaction conditions for Selectfluor.Link

  • Journal of Organic Chemistry. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability. J. Org. Chem. 2010, 75, 10, 3401–3411. Link

  • PMC (NIH). Selectfluor and alcohol-mediated synthesis... solvent effects.[1][10]Link

  • Fisher Scientific. Safety Data Sheet: Deoxo-Fluor.Link

  • Wikipedia. Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent) Mechanism.Link

  • Sigma-Aldrich. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) Technical Bulletin.Link

Sources

stability challenges of polyhalogenated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Stability Challenges of Polyhalogenated Organic Compounds (PHOCs)

Welcome to the PHOC Technical Support Center

You have reached the Tier 3 Support Desk. We specialize in the "silent killers" of chemical synthesis: the degradation of polyhalogenated solvents and reagents. Whether you are battling phosgene generation in your chloroform, mysterious Grignard failures, or the photolytic decay of alkyl iodides, this guide synthesizes mechanistic insight with actionable troubleshooting.

Ticket Category A: Solvent Integrity & Stabilizer Interference

Issue: "My reaction failed, or my solvent is turning acidic/yellow."

Polyhalogenated solvents (Dichloromethane, Chloroform) are not inert liquids; they are slowly decomposing chemical systems. Their stability relies entirely on additives (stabilizers) that can sabotage sensitive reactions.

The Core Mechanism: Oxidative Decomposition

Without stabilization, polyhalogenated methanes react with oxygen (catalyzed by light) to form Phosgene (


)  and Hydrochloric Acid (

)
.
  • Mechanism: Radical chain reaction initiated by UV light.

  • The Danger: Phosgene is lethal and highly reactive with amines/alcohols. HCl catalyzes further decomposition and destroys acid-sensitive substrates.

Troubleshooting Guide: Stabilizer Mismatch
Stabilizer TypeChemical IdentityMechanism of ActionFATAL FOR (Do Not Use With)SAFE FOR
Ethanol

(0.5–1.0%)
Reacts with phosgene to form harmless ethyl carbonate.Grignards, Organolithiums , Lewis Acid catalysis (coordinates metal).HPLC, Extractions, standard organic synthesis.
Amylene 2-Methyl-2-butene (~50 ppm)Scavenges

radicals and

.
Ozonolysis, Epoxidation , Electrophilic additions (it's an alkene).Grignards (mostly), alkylations, radical chemistry.

FAQ: How do I remove the stabilizer?

  • To remove Ethanol: Wash the solvent with water (

    
     volume), then brine. Dry over 
    
    
    
    and distill over
    
    
    or
    
    
    .
  • To remove Amylene: Pass through a column of activated silica gel or distill. (Note: Amylene is often benign for non-oxidative chemistry).

Ticket Category B: Reaction Failure (Grignard & Organometallics)

Issue: "My Grignard reagent won't initiate, or yields are low in halogenated solvents."

Using polyhalogenated compounds (as reactants or solvents) in organometallic chemistry presents a paradox: the halogen is necessary for the reagent, but the poly-halogenated backbone destabilizes the intermediate.

Diagnostic Flowchart: Why did the Metalation Fail?

GrignardTroubleshoot Start Reaction Failed to Initiate SolventCheck Check Solvent Stabilizer Start->SolventCheck Protic Is it Ethanol Stabilized? SolventCheck->Protic Kill FAILURE: Ethanol protonates the Grignard (R-MgX + EtOH -> R-H) Protic->Kill Yes Amylene It is Amylene Stabilized Protic->Amylene No Temp Check Temperature/Concentration Amylene->Temp Wurtz Wurtz Coupling Risk? (R-X + R-MgX -> R-R) Temp->Wurtz Dilute Solution: Dilute reaction, Add slowly (Inverse addition) Wurtz->Dilute High Conc/Temp Activate Solution: Activate Mg mechanically or with I2/Dibromoethane Wurtz->Activate No Initiation

Critical Protocol: The "Dry" Solvent Trap

Researchers often assume "Anhydrous" bottles are safe. However, hydrolysis is faster than you think.

  • The Trap: Polyhalogenated solvents (especially DCM) do not dissolve water well, so water floats as a micro-emulsion, invisible to the eye but fatal to Organolithiums.

  • The Fix: Quantitatively test solvent dryness using a colorimetric indicator (e.g., benzophenone ketyl still or commercial moisture test strips) before adding sensitive metals.

Ticket Category C: Photolytic Instability (The "Yellowing" Effect)

Issue: "My alkyl iodide/bromide turned yellow/brown on the shelf."

Polyhalogenated compounds, particularly iodides and bromides , possess weak Carbon-Halogen bonds (


).
The Mechanism: Homolytic Fission

Light energy (


) cleaves the bond, generating radicals:



The liberated Iodine (


) acts as a Lewis acid, catalyzing further decomposition (autocatalysis).
Stabilization Protocol: The Copper Trick

For storing sensitive alkyl iodides (e.g., Methyl Iodide, Diiodomethane):

  • Container: Amber glass (blocks UV).

  • Additive: Add a strip of clean Copper Wire/Foil to the bottle.

    • Mechanism:[1][2][3][4][5][6][7]

      
       (Precipitates as white solid).
      
    • Result: Removes the autocatalytic

      
       from solution, keeping the reagent clear and neutral.
      
Visualizing Decomposition Pathways

Understanding whether your compound is degrading via Light (Homolytic) or Moisture (Heterolytic) is key to preservation.

DecompositionPathways cluster_Light Photolytic (Homolytic) cluster_Water Hydrolytic/Thermal (Heterolytic) Compound Polyhalogenated Compound (R-X) UV UV Light Compound->UV Water Water/Heat Compound->Water Radical Free Radicals (R• + X•) UV->Radical Polymer Polymerization (Gunk/Solids) Radical->Polymer Halogen Free Halogen (I2/Br2 - Color Change) Radical->Halogen Carbocation Carbocation/Transition Water->Carbocation Alcohol Alcohol/Diol Carbocation->Alcohol Acid HX Acid (Catalyzes further decay) Carbocation->Acid Acid->Compound Autocatalysis

Standard Operating Procedures (SOPs)
SOP 1: Testing for Phosgene/Acidity in Chloroform

Before using old chloroform for amine chemistry:

  • Acidity: Shake 1 mL solvent with 1 mL neutral distilled water. Test aqueous layer with litmus. Red = High HCl content (Danger).

  • Phosgene: (Specialized strips required). Alternative: If the solvent smells acrid or almond-like (beyond the sweet smell of CHCl3), quarantine immediately .

SOP 2: Emergency Cleanup of Acidic Halogenated Waste

Issue: Mixing acetone and chloroform in basic waste containers can be explosive (exothermic polymerization).

  • Rule: Never mix acidic polyhalogenated waste with basic organic waste.

  • Protocol: Segregate "Halogenated Waste" strictly. If a bottle of polyhalide has degraded to release significant

    
     or 
    
    
    
    , neutralize with dilute Sodium Thiosulfate (for
    
    
    ) or Sodium Bicarbonate (for
    
    
    ) before disposal to prevent drum corrosion.
References
  • Sigma-Aldrich. (n.d.). Solvent Stabilizer Systems: Ethanol vs. Amylene in Chloroform.[8][9][10] Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2008). Guideline for Disinfection and Sterilization in Healthcare Facilities: Chemical Disinfectants (Alcohols).[2] Retrieved from

  • University of Texas at Austin. (n.d.). Formation of Grignard Reagents from Organic Halides: Mechanism and Solvent Effects. Retrieved from

  • Chemistry LibreTexts. (2021). Polyhalogenated Alkanes and Alkenes: Elimination Reactions. Retrieved from

  • National Institutes of Health (NIH). (2023). Perspective on Halogenated Organic Compounds: Stability and Degradation. Retrieved from

Sources

methods for removing impurities from 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Impurity Removal Subject: 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (CAS: 380-57-4) Ticket ID: TS-HALO-574-PUR Status: Open for Resolution

Executive Summary

Welcome to the Advanced Halocarbon Purification Support Center. You are likely working with This compound , a dense, polyhalogenated intermediate often utilized in the synthesis of specialized fluoropolymers or pharmaceutical precursors.

Users frequently encounter three core challenges with this molecule:

  • Thermal Instability: The C-Br bond is labile; heating to its atmospheric boiling point (~185°C) often triggers dehydrohalogenation (elimination of HBr), turning the sample brown.

  • Acidity: Residual HBr/HCl from synthesis can catalyze further decomposition.

  • Isomeric Complexity: The molecule possesses chiral centers at C2 and C4, leading to diastereomers that appear as split peaks in Gas Chromatography (GC), often mistaken for impurities.

This guide provides a self-validating workflow to purify this compound to >98% purity while preserving its structural integrity.

Part 1: Diagnostic Workflow (Decision Matrix)

Before initiating physical separation, assess the state of your crude material using the following logic flow.

PurificationLogic Start START: Assess Crude Sample CheckpH Check pH (Wet pH Paper) Start->CheckpH IsAcidic Is pH < 5? CheckpH->IsAcidic WashStep Protocol A: Bicarbonate Wash (Remove HBr/HCl) IsAcidic->WashStep Yes CheckColor Check Color IsAcidic->CheckColor No WashStep->CheckColor IsColored Is Brown/Yellow? CheckColor->IsColored Distill Protocol B: Vacuum Distillation (Remove Oligomers/Colors) IsColored->Distill Yes CheckGC GC Analysis IsColored->CheckGC No Distill->CheckGC IsomerIssue Double Peaks? CheckGC->IsomerIssue IsomerNote Normal: Diastereomers (Do NOT discard) IsomerIssue->IsomerNote Yes Final Final Product (>98%) IsomerIssue->Final No IsomerNote->Final

Figure 1: Decision matrix for determining the necessary purification steps based on crude sample characteristics.

Part 2: Core Purification Protocols

Protocol A: Chemical Neutralization (The Wash)

Use this if your sample fumes or registers acidic on pH paper.

The Science: Polyhalogenated alkanes often contain dissolved hydrogen halides (HBr/HCl) from the bromination step. These acids are autocatalytic: they accelerate the elimination reaction, degrading your product into alkenes. You must remove them immediately.

Step-by-Step:

  • Dissolution: Dissolve your crude oil in Dichloromethane (DCM) or Diethyl Ether (Ratio: 1:3 volume).

    • Why? The target molecule is lipophilic (XLogP3 ≈ 4.2) [1]. Dilution reduces viscosity and allows better phase separation.

  • The Wash:

    • Wash 1: Cold 5% NaHCO₃ (Sodium Bicarbonate) solution. Caution: CO₂ evolution will occur. Vent separatory funnel frequently.

    • Wash 2: Saturated NaCl (Brine) .

    • Why? Bicarbonate neutralizes the acid. Brine helps break emulsions caused by the high density (1.922 g/cm³) of the fluorinated compound [1].

  • Drying: Collect the organic layer and dry over Anhydrous MgSO₄ for 20 minutes.

  • Concentration: Filter off the solid and remove the solvent via rotary evaporation at <30°C .

    • Critical: Do not overheat during solvent removal.

Protocol B: Vacuum Distillation (The Separation)

Use this for removing colored impurities and synthesis byproducts.

The Science: The atmospheric boiling point of this molecule is approximately 185.4°C [1].[1] Heating a vicinal di-bromide (or similar haloalkane) to this temperature promotes thermal elimination , releasing HBr and forming a double bond. To prevent this, you must lower the boiling point using vacuum.

Quantitative Parameters:

ParameterValueNotes
Atmospheric BP ~185.4°CDO NOT distill at this temp. Decomposition risk.[2]
Target Vacuum 0.5 - 2.0 mmHgHigh vacuum is essential.
Target Vapor Temp 65°C - 80°CEstimated at 1 mmHg (Nomograph calculation).
Bath Temperature Max 100°CKeep oil bath <20°C above vapor temp.
Condenser Temp 10°CUse chilled water/glycol.

Step-by-Step:

  • Setup: Use a short-path distillation apparatus. Long columns increase pressure drop and required pot temperature.

  • Degassing: Apply vacuum slowly to remove residual solvents (from Protocol A) before heating.

  • Fractionation:

    • Fraction 1 (Forerun): Low boilers, unreacted fluorinated precursors.

    • Fraction 2 (Main Cut): The target this compound.[1][3][4][5][6][7]

    • Residue: Dark, tarry bottoms (polymerized/eliminated byproducts).

  • Storage: Store the distillate in an amber vial under Argon at 4°C. Light accelerates C-Br bond homolysis.

Part 3: Troubleshooting FAQs

Q1: My GC shows two distinct peaks with very similar retention times. Is my purification failing? A: Likely no . This molecule has chiral centers at C2 and C4 . This results in diastereomers (pairs of enantiomers). Diastereomers have different physical properties, including slightly different boiling points and interactions with GC column stationary phases.

  • Verification: Run GC-MS. If both peaks show the same mass spectrum (MW ~318), they are diastereomers. Do not attempt to separate them unless stereochemical purity is explicitly required (which requires chiral Prep-HPLC).

Q2: The liquid turns brown after standing for a few days. Why? A: This indicates autocatalytic decomposition . Even trace amounts of HBr (formed by light exposure or heat) catalyze the elimination of more HBr.

  • Fix: Add a stabilizer. Storing over a small piece of Copper wire or Silver wool can scavenge free halogens. Alternatively, store over active molecular sieves (3Å or 4Å) to keep it bone-dry, as moisture promotes hydrolysis.

Q3: Can I use Silica Gel Chromatography instead of distillation? A: Yes, but with caveats. Polyhalogenated alkanes are non-polar. They will elute very quickly (near the solvent front) in standard Hexane/Ethyl Acetate systems.

  • Recommendation: Use 100% Pentane or Hexane as the eluent.

  • Warning: Silica is slightly acidic. If your compound is highly sensitive to acid, buffer the silica with 1% Triethylamine (TEA) before loading the column to prevent on-column degradation.

Q4: I see a "M-Br" or "M-HBr" peak in my Mass Spec. Is the compound degrading in the machine? A: Yes, this is common for polyhalogenated compounds. Electron Impact (EI) ionization is harsh and often fragments C-Br bonds.

  • Solution: Use Chemical Ionization (CI) with methane or ammonia for a softer ionization to see the molecular ion [M]+ more clearly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782504, this compound. Retrieved January 28, 2026 from [Link]

  • ChemSrc. this compound Physicochemical Properties. Retrieved January 28, 2026 from [Link]

Sources

common pitfalls in the synthesis of fluorinated molecules

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Topic: Troubleshooting C-F Bond Formation[1]

Welcome to the Fluorination Support Center. Unlike standard organic synthesis, introducing fluorine often defies intuitive reactivity trends due to the high electronegativity of fluorine (4.0), the strength of the C-F bond (approx. 105 kcal/mol), and the unique solvation effects of fluoride anions.

Below are the three most common "tickets" we receive from the field, addressed with root-cause analysis and self-validating protocols.

Ticket #001: Nucleophilic Fluorination (Deoxyfluorination)

User Complaint: "I treated my secondary alcohol with DAST, but I mostly got the elimination product (alkene) instead of the fluoride. Also, the reaction turned black."

Root Cause Analysis

This is the classic Basicity vs. Nucleophilicity conflict.[1]

  • Elimination: DAST (Diethylaminosulfur trifluoride) releases HF in situ.[1] The byproduct, diethylamine, can act as a base. If the carbocation intermediate is stabilized or the proton is accessible, E1 or E2 elimination competes with SN2 substitution.

  • Decomposition: DAST is thermally unstable.[1] Above 50°C (and definitely >90°C), it disproportionates into sulfur tetrafluoride and bis(diethylamino)sulfur difluoride, which can be explosive.[1] The black color often indicates decomposition or polymerization of elimination products.

Troubleshooting Protocol

Step 1: Switch Reagents (The XtalFluor Upgrade) Move from liquid DAST/Deoxo-Fluor to crystalline salts like XtalFluor-E or XtalFluor-M .[1]

  • Why? XtalFluors are aminodifluorosulfinium salts.[1][2][3] They do not generate free HF spontaneously.[1][3][4] They require an exogenous fluoride promoter (like Et3N[1]·3HF or DBU), allowing you to decouple the activation step from the fluorination step.

Step 2: The "Buffered" Protocol If you must use DAST, buffer the reaction to suppress elimination.

VariableRecommendationMechanism
Solvent CH2Cl2 (Anhydrous)Non-polar solvents suppress carbocation separation (E1).[1]
Temperature -78°C to RTKinetic control favors substitution over elimination.[1]
Base Pyridine or K2CO3Neutralizes HF; prevents acid-catalyzed elimination.[1]
Workflow Visualization: Prevention of Elimination

Deoxyfluorination cluster_prevention Corrective Action Alcohol Substrate (R-OH) Activation Activation (R-O-SF2-NR2) Alcohol->Activation DAST/XtalFluor Elimination Alkene (Side Product) Activation->Elimination High Temp / Basic Conditions Substitution Alkyl Fluoride (Target) Activation->Substitution Low Temp / Non-polar Solvent Switch Use XtalFluor + Et3N-3HF

Figure 1: Comparison of pathways. Controlling the basicity and temperature shifts the pathway from elimination to substitution.

Ticket #002: Electrophilic Fluorination (Selectfluor)

User Complaint: "My yield is low (<30%) using Selectfluor on an aromatic substrate, and the Selectfluor isn't dissolving in my solvent."

Root Cause Analysis

Solubility Mismatch: Selectfluor (F-TEDA-BF4) is a dicationic salt.[1] It is practically insoluble in non-polar solvents (DCM, Toluene) and only sparingly soluble in THF.[1]

  • The Trap: Users often run these in DCM because "that's what the paper said for NFSI." Selectfluor requires polar solvents like Acetonitrile (MeCN) or Nitromethane.[1] However, MeCN can sometimes participate in Ritter-type side reactions.[1]

Troubleshooting Protocol

Step 1: Solvent System Optimization

  • Standard: Acetonitrile (MeCN) is the gold standard for Selectfluor solubility.[1]

  • The "Biphasic" Trick: If your substrate is non-polar, use a biphasic system (Water/MeCN) or use Selectfluor II , which has a different counterion and slightly different solubility profile.[1]

Step 2: Catalytic Activation For electron-rich aromatics that are sluggish, adding a Lewis Acid catalyst can activate the reagent.[1]

  • Add: 5-10 mol% Zn(OTf)2 or AgOTf.[1]

  • Mechanism:[1][5][6][7][8][9][10][11] The Lewis acid coordinates to the nitrogen of the TEDA backbone or assists in F+ transfer via a Single Electron Transfer (SET) mechanism.

Ticket #003: Trifluoromethylation (Ruppert-Prakash Reagent)

User Complaint: "I added TMSCF3 (Ruppert-Prakash reagent) and TBAF to my ketone. The starting material disappeared, but after aqueous workup, I got the starting material back. Where did the CF3 go?"

Root Cause Analysis

This is the "Brook Rearrangement/Protonation" Trap .[1]

  • The "Stall": The reaction generates a pentacoordinate silicon intermediate (the "ate" complex) which acts as a reservoir for CF3. If the initiator (fluoride) is stoichiometric, you might trap the intermediate without releasing the product.

  • The Reversion: Upon aqueous workup, if the silyl ether hasn't formed stably, the hemi-alkoxide can collapse, ejecting CF3H (fluoroform gas) and regenerating the ketone.

  • Moisture: If the solvent behaves "wet," TMSCF3 is protonated to form CF3H and TMS-OH immediately.[1]

Troubleshooting Protocol

Step 1: Initiator Control Do not use stoichiometric TBAF unless necessary. Use catalytic (1-5 mol%) CsF or TBAF (dried).[1] The reaction is autocatalytic.

  • Mechanism:[1][5][6][7][8][9][10][11] The alkoxide generated attacks the next molecule of TMSCF3 to propagate the cycle.

Step 2: The "Rigorous Dry" Check

  • TMSCF3 is a "proton sponge" for CF3H formation.[1] Ensure solvents are distilled over CaH2.

Step 3: Acid Hydrolysis The immediate product is a silyl ether.[1] You must hydrolyze it aggressively to get the alcohol, or the workup might reverse the reaction.

  • Fix: Quench with 1M HCl or TBAF in THF before adding water.

Workflow Visualization: The Autocatalytic Cycle

RuppertPrakash Reagent TMS-CF3 Intermediate CF3 Anion (Transient) Reagent->Intermediate Activation Ketone Ketone (Substrate) Initiator F- (Initiator) Initiator->Intermediate Activation Alkoxide Alkoxide Intermediate Intermediate->Alkoxide + Ketone Product Silyl Ether Product Alkoxide->Product + TMS-CF3 (Propagation) Product->Intermediate Releases CF3- (Autocatalysis)

Figure 2: The Ruppert-Prakash cycle relies on the product alkoxide activating the next equivalent of TMS-CF3.[1] Stoichiometric fluoride can disrupt this cycle.[1]

Ticket #004: Analysis (The Invisible Product)

User Complaint: "My crude 19F NMR shows a huge product peak, but the isolated yield is tiny. Also, the integration doesn't match the proton NMR."

Root Cause Analysis
  • Volatility: Many small fluorinated molecules (especially trifluoromethylated ones) are incredibly volatile.[1] They are often lost on the rotavap.

  • Relaxation Times (T1): 19F nuclei have very long longitudinal relaxation times (T1), often 2–10 seconds (vs 1s for 1H).[1] If your NMR delay (d1) is too short (default is often 1s), the nuclei don't fully relax, leading to under-integration of the signal.[1]

Troubleshooting Protocol

Step 1: The "Volatile" Workup

  • Never rotavap to dryness if the MW < 200 and contains a CF3 group.

  • Fix: Distill the solvent off or co-distill with a higher boiling solvent.

Step 2: Quantitative 19F NMR Parameters To trust your integration, you must adjust the acquisition parameters.[1]

ParameterStandard SettingQuantitative Setting
Relaxation Delay (d1) 1.0 sec> 5 × T1 (approx. 10–20 sec)
Spectral Width 200 ppmEnsure full capture (-200 to +50 ppm)
Internal Standard NonePhCF3 or 4-F-Toluene
References
  • L’Heureux, A., et al. (2010).[1] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[1][2][3][4] The Journal of Organic Chemistry.

  • Beaulieu, F., et al. (2009).[1][2] Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorinating Reagents.[1][2][3][4] Organic Letters.[1][2][12]

  • Banks, R. E., et al. (1992).[1] 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents.[1] Journal of the Chemical Society, Chemical Communications.

  • Prakash, G. K. S., et al. (2011).[1] Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane (The Ruppert-Prakash Reagent).[1][13] Chemical Reviews.[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry.[1] Elsevier.[1] (Chapter 10: Heteronuclear NMR).

Sources

scalability considerations for reactions involving 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process engineers working with 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (CAS: 380-57-4). This haloalkane is a critical intermediate, typically synthesized via the radical addition (telomerization) of 1,2-dibromo-1-chlorotrifluoroethane to propylene .[1]

Scaling this reaction involves managing high-pressure exothermic radical chains, ensuring regioselectivity, and preventing equipment corrosion.[1] This guide addresses these challenges directly.

Topic: this compound Synthesis & Handling Support Level: Tier 3 (Process Development & Scale-Up)

Core Reaction Dynamics & Mechanism

Before troubleshooting, verify your understanding of the reaction mechanism.[1] The synthesis relies on a free-radical chain reaction initiated by peroxides or redox catalysts.[1]

Reaction:



Key Mechanistic Steps:

  • Initiation: Homolytic cleavage of the C-Br bond (specifically the C-Br adjacent to the Cl due to bond dissociation energy considerations) or initiator decomposition.[1]

  • Propagation: The electrophilic haloalkyl radical adds to the terminal carbon of propylene (Anti-Markovnikov addition).[1]

  • Chain Transfer: The resulting adduct radical abstracts a bromine atom from the starting material, regenerating the chain carrier.[1]

Visualization: Radical Chain Propagation Pathway

RadicalMechanism Start Initiator (I•) Reactant 1,2-Dibromo-1-chlorotrifluoroethane (R-Br) Start->Reactant Abstracts Br Radical1 Haloalkyl Radical (R•) Reactant->Radical1 Homolysis AdductRadical Intermediate Radical (R-CH2-CH•-CH3) Radical1->AdductRadical + Propylene (Exothermic) Propylene Propylene (CH2=CH-CH3) Product Product (this compound) AdductRadical->Product + R-Br (Chain Transfer) Product->Radical1 Regenerates R•

Figure 1: Radical chain propagation cycle for the addition of halocarbon radicals to propylene.

Troubleshooting & FAQs

Category A: Reaction Control & Safety (Exotherm/Pressure)[1]

Q1: "My reactor pressure spikes uncontrollably during the propylene addition. How do I manage the exotherm?"

Diagnosis: This indicates a "runaway" radical concentration or mass transfer limitation where propylene accumulates in the liquid phase before reacting, leading to a sudden consumption spike.[1]

Solution Protocol:

  • Switch to Semi-Batch Mode: Never add all propylene at once. Charge the haloalkane precursor and catalyst first.[1] Feed propylene gas slowly on demand (maintaining constant pressure, e.g., 4–6 bar) rather than by mass flow alone.[1]

  • Temperature Control: The propagation step is highly exothermic.[1] Ensure your cooling jacket has a heat removal capacity

    
     of the theoretical peak heat release.[1]
    
  • Initiator Dosing: If using thermal initiators (e.g., Benzoyl Peroxide), dissolve them in a small amount of precursor and dose continuously.[1] High instantaneous radical concentrations favor termination (dimerization) and heat spikes over propagation.[1]

Critical Safety Note: Ensure the reactor is equipped with a rupture disc rated for the vapor pressure of propylene at the maximum credible runaway temperature (


).
Category B: Selectivity & Yield (Oligomerization)[1]

Q2: "I am seeing significant amounts of higher molecular weight byproducts (n=2, n=3 telomers). How do I favor the n=1 adduct?"

Diagnosis: The rate of propylene addition to the growing radical chain (


) is competing effectively with the chain transfer step (

).[1] This happens when the concentration of propylene is too high relative to the haloalkane transfer agent.[1]

Optimization Strategy:

  • Increase Transfer Agent Ratio: Maintain a high molar excess of 1,2-dibromo-1-chlorotrifluoroethane relative to propylene in the liquid phase.[1] A ratio of 3:1 to 5:1 is often required to suppress oligomerization.[1]

  • Lower Propylene Pressure: Reducing the partial pressure of propylene decreases its concentration in the liquid phase, slowing the polymerization rate (

    
    ) relative to the chain transfer rate.[1]
    
  • Recycle Loop: Design the process to distill and recycle the excess haloalkane precursor.

Data Comparison: Effect of Molar Ratio on Selectivity

Precursor:Propylene Ratio n=1 Yield (Target) n>1 Oligomers Reaction Rate
1:1 65% 30% Fast
3:1 85% 12% Moderate

| 5:1 | >92% | <5% | Slower |[1]

Category C: Equipment & Corrosion[1]

Q3: "Our stainless steel (SS316) autoclave is showing pitting corrosion after just a few runs. Is this normal?"

Diagnosis: While the organic halides are relatively stable, trace moisture leads to the hydrolysis of the C-Br or C-Cl bonds, generating HBr and HCl.[1] At elevated temperatures (


), these acids aggressively attack stainless steel.[1]

Material Recommendations:

  • Reactor Material: Switch to Hastelloy C-276 or Monel 400 for the wetted parts.[1] These alloys offer superior resistance to hot hydrohalic acids.[1]

  • Moisture Control: Implement a strict drying protocol for the starting material (KF < 50 ppm).[1] Use molecular sieves on the propylene feed line.[1]

  • Passivation: If exotic alloys are unavailable, glass-lined reactors are a viable alternative, provided the pressure rating is sufficient (typically rated to 6–10 bar).[1]

Category D: Workup & Stability

Q4: "The product turns dark and acidic during vacuum distillation. Is it thermally unstable?"

Diagnosis: this compound is susceptible to dehydrohalogenation (elimination of HBr) at temperatures above


, especially in the presence of metal salts (e.g., iron from corrosion) which act as Lewis acid catalysts for elimination.[1]

Purification Protocol:

  • Wash Step: Prior to distillation, wash the crude mixture with dilute

    
     to neutralize any free acid and remove inorganic salts.[1]
    
  • Stabilizers: Add a radical inhibitor (e.g., BHT) and an acid scavenger (e.g., Epoxidized Soybean Oil) to the distillation pot.

  • Vacuum Level: Conduct distillation at high vacuum (

    
    ) to keep the pot temperature below 
    
    
    
    .

Process Workflow Diagram

The following diagram outlines the optimized scale-up workflow, integrating the safety and selectivity controls discussed above.

ProcessWorkflow Precursor 1,2-Dibromo-1-chlorotrifluoroethane (Excess 5:1) Reactor High-Pressure Reactor (Hastelloy/Glass-Lined) Temp: 80-110°C Precursor->Reactor Propylene Propylene Gas (Controlled Feed) Propylene->Reactor Pressure Control Catalyst Initiator (Dosed) Catalyst->Reactor Flash Flash Evaporation (Remove Propylene) Reactor->Flash Crude Mix Distillation Vacuum Distillation (Recycle Precursor) Flash->Distillation Distillation->Precursor Recycle Loop Wash Caustic Wash (Neutralize Acid) Distillation->Wash Crude Product FinalProduct Purified Product (>98% Purity) Wash->FinalProduct

Figure 2: Process flow diagram for the continuous or semi-batch synthesis of this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782504, this compound.[1] Retrieved January 28, 2026 from [Link][1]

  • Master Organic Chemistry (2025). Free Radical Addition of HBr to Alkenes: The Anti-Markovnikov Effect. Retrieved January 28, 2026 from [Link][1]

  • Royal Society of Chemistry. Telomerization of 1,3-butadiene with various alcohols by Pd/TOMPP catalysts.[1] Green Chemistry.[1] Retrieved January 28, 2026 from [Link][1]

  • Chemistry LibreTexts (2021). Radical Additions - Anti-Markovnikov Product Formation. Retrieved January 28, 2026 from [Link]

Sources

Validation & Comparative

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane versus other brominated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (DBCTFP) vs. Conventional Brominated Alkyls

Executive Summary & Compound Identity

This compound (DBCTFP) is a specialized halogenated telomer, distinct from standard alkyl bromides due to its "hybrid" fluorocarbon-hydrocarbon backbone.[1] Unlike generic brominated flame retardants or simple alkylating agents, DBCTFP functions as a regioselective bifunctional linker .[1]

It is synthesized via the radical telomerization of 1,2-dibromo-1-chlorotrifluoroethane (the telogen) with propylene (the taxogen).[1] Its value in drug development lies in its ability to introduce a lipophilic, metabolically stable fluorinated motif (


) while retaining a reactive handle for further functionalization.[1]

Structure Analysis:

  • C1-C2 Segment (

    
    ):  Perhalogenated, electron-withdrawing, chemically inert to standard nucleophilic attack (
    
    
    
    ).[1]
  • C3-C5 Segment (

    
    ):  Hydrocarbon character, containing a secondary alkyl bromide highly reactive toward nucleophilic substitution.[1]
    

Comparative Analysis: DBCTFP vs. Alternatives

The following table contrasts DBCTFP with its non-fluorinated analog (1,4-Dibromopentane) and its parent fluorinated telogen.

Table 1: Physicochemical & Reactivity Profile Comparison

FeatureDBCTFP (Target) 1,4-Dibromopentane (Hydrocarbon Analog) 1,2-Dibromo-1-chlorotrifluoroethane (Parent Telogen)
Formula



Molecular Weight ~360.4 g/mol 229.9 g/mol 276.3 g/mol
Lipophilicity (LogP) High (~4.0) Moderate (~2.[1]8)Moderate
C1-Br Reactivity Inert (

)
; Reactive (Radical/Metal)
Reactive (

- Primary)
Reactive (Radical Transfer)
C4-Br Reactivity High (

)
; Secondary Alkyl
High (

); Secondary Alkyl
N/A
Selectivity Orthogonal (C4 reacts before C1)Poor (C1 and C4 react similarly)N/A
Primary Application Fluorinated Linker / Building BlockCross-linking AgentTelogen / Fire Suppression
Critical Insight: The "Orthogonal" Advantage

In drug synthesis, 1,4-Dibromopentane presents a selectivity challenge: nucleophiles will attack both the C1 and C4 positions, leading to polymerization or mixtures of mono/di-substituted products.[1] DBCTFP solves this. The fluorine atoms at C1 and C2 create a "shielded" electronic environment.[1] The C1-Br bond is strengthened by the


-fluorine effect and is sterically protected, rendering it inert to standard nucleophiles.[1] This allows researchers to selectively functionalize the C4 position (e.g., amine alkylation) without touching the fluorinated tail.[1]

Mechanism of Action: Synthesis & Reactivity[1][2]

To understand the utility of DBCTFP, one must visualize its formation and subsequent selective reactivity.

A. Synthesis via Radical Telomerization

The compound is formed by the "Kharasch addition" of the halon telogen to propylene.[1] The regiochemistry is dictated by the stability of the intermediate radicals.[1]

Telomerization cluster_legend Mechanism Logic Start Initiation (Peroxide/Heat) Telogen 1,2-Dibromo-1-chlorotrifluoroethane (Br-CF2-CFCl-Br) Start->Telogen Homolysis Radical1 Radical Species A (•CFCl-CF2Br) Telogen->Radical1 Loss of Br• (from CFCl) Intermediate Adduct Radical (BrCF2-CFCl-CH2-CH•-CH3) Radical1->Intermediate + Propylene (Attack at CH2) Propylene Propylene (CH2=CH-CH3) Product DBCTFP (BrCF2-CFCl-CH2-CHBr-CH3) Intermediate->Product + Telogen (Br Abstraction) Product->Radical1 Chain Transfer Note Regioselectivity driven by formation of stable 2° radical

Figure 1: Radical Telomerization Pathway. The cleavage occurs at the weaker C(Cl)-Br bond, and the radical adds to the terminal carbon of propylene.

Experimental Protocol: Selective Functionalization

Objective: Demonstrate the orthogonal reactivity of DBCTFP by selectively substituting the C4-Bromine with a secondary amine (e.g., Morpholine), leaving the fluorinated C1-Bromine intact.

Materials:
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Morpholine (2.2 eq)[1]

  • Solvent: Acetonitrile (MeCN) - anhydrous[1]

  • Base: Potassium Carbonate (

    
    ) (1.5 eq)[1]
    
Workflow:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve DBCTFP (10 mmol) in MeCN (50 mL).

  • Addition: Add

    
     followed by the slow addition of Morpholine at 
    
    
    
    .
  • Reaction: Warm to room temperature and reflux at

    
     for 6 hours.
    
    • Validation Point: Monitor via TLC (Hexane/EtOAc) or GC-MS.[1] Look for the disappearance of the starting material peak and the appearance of the mono-aminated product.[1] The mass shift should correspond to

      
      .[1]
      
    • Note: If the C1-Br were reactive, you would see di-substitution.[1][2][3] The presence of a single major product confirms the inertness of the fluorinated bromide.

  • Workup: Cool to RT, filter off solids, and concentrate the filtrate. Partition between water and DCM.[1] Dry organic layer over

    
    .[1]
    
  • Purification: Silica gel chromatography.

Expected Outcome:

  • Product: 4-(5-bromo-4-chloro-4,5,5-trifluoropentan-2-yl)morpholine.[1]

  • Yield: >85% (due to lack of competing side reactions at C1).

Strategic Application in Drug Design

Why choose DBCTFP over standard linkers?

  • Metabolic Stability: The

    
     group blocks P450 metabolic oxidation at the terminal position, extending the half-life of the drug candidate compared to a standard alkyl chain.[1]
    
  • Lipophilicity Tuning: The fluorine content increases the LogP, facilitating better membrane permeability for CNS targets.[1]

  • Late-Stage Diversification: The remaining C1-Br/Cl motif can be activated after the initial coupling (using radical conditions or Zinc insertion) to cyclize or couple to a second pharmacophore.[1]

ReactivityFlow cluster_path1 Path A: Nucleophilic Substitution cluster_path2 Path B: Radical Cyclization (Step 2) DBCTFP DBCTFP (Bifunctional Scaffold) Step1 React with Amine/Thiol (Mild Base, 60°C) DBCTFP->Step1 Selective SN2 Result1 C4-Functionalized Intermediate (Fluoro-tail intact) Step1->Result1 Step2 Radical Initiator (AIBN/Bu3SnH) or Zn Dust Result1->Step2 Activate C1-Br Result2 Fluorinated Carbocycle or Cross-Coupled Product Step2->Result2

Figure 2: Sequential Functionalization Strategy.[1] Path A utilizes the reactive alkyl bromide, while Path B activates the dormant fluorinated bromide.

References

  • BenchChem. (2025).[1][2] Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide. Retrieved from

  • PubChem. (2025).[1][4][5][6] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [1][5]

  • Haszeldine, R. N. (1953).[1] The Addition of Free Radicals to Unsaturated Systems.[1][7] Part IV. The Reaction of Iodine with Olefins. Journal of the Chemical Society.[1] (Foundational text on radical addition to fluoro-olefins).

  • Améduri, B., & Boutevin, B. (1997).[1] Telomerization reactions of fluorinated alkenes. Journal of Fluorine Chemistry, 82(1), 1-16.[1] (Authoritative review on the synthesis of fluorinated telomers).

  • Master Organic Chemistry. (2025). Free Radical Addition of HBr to Alkenes. Retrieved from

Sources

Comparative Analysis: 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (DCTP) & Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (DCTP) (CAS: 380-57-4) is a specialized polyhalogenated alkane intermediate.[1] Unlike simple alkyl halides, DCTP represents a class of "mixed-halogen" building blocks synthesized via the radical addition of chlorofluorocarbon telogens to olefins. Its value lies in its orthogonal reactivity : it possesses a reactive secondary alkyl bromide, a chemically distinct fluorinated primary bromide, and a chlorofluoromethylene center (


).

This guide compares DCTP against standard non-fluorinated analogs (1,4-dibromopentane) and other fluorinated telomers, demonstrating its superior utility in synthesizing lipophilic, metabolically stable fluorinated scaffolds for drug discovery.

Technical Profile & Structural Analysis

DCTP is characterized by a 5-carbon chain with a high density of functional groups. Its structure is derived from the radical addition of 1,2-dibromo-1-chlorotrifluoroethane to propene .

FeatureDCTP (Target Molecule)1,4-Dibromopentane (Standard Analog)1-Bromo-2-chloro-1,1,2-trifluoroethane (Precursor)
Formula



MW 360.38 g/mol 229.94 g/mol 197.38 g/mol
Fluorine Content ~15.8%0%~28.8%
Key Reactivity Dual Electrophile:

Alkyl-Br (fast substitution) &

Fluoro-Br (radical/metal exchange).
Symmetric Electrophile: Two equivalent

/

sites.
Telogen: Radical source for chain extension.
Lipophilicity (LogP) High (~4.2)Moderate (~2.8)Low
Primary Application Synthesis of fluorinated heterocycles (pyrrolidines), chiral synthons.Cross-linking, simple alkylation.Halothane intermediate, telomerization agent.
Structural Unique Selling Point (USP)

The


  moiety at the C2 position introduces a chiral center adjacent to a gem-difluoro group (

). This arrangement creates a unique dipole moment and steric profile that mimics peptide bonds or transition states in enzyme active sites, making DCTP a "bioisostere" precursor superior to simple alkyl chains.

Comparative Performance Analysis

Reactivity & Selectivity

In comparative studies involving nucleophilic substitution and radical cyclization, DCTP exhibits distinct advantages over non-fluorinated analogs.

  • Nucleophilic Substitution (

    
    ): 
    
    • 1,4-Dibromopentane: Reacts indiscriminately at both bromine sites with strong nucleophiles, often leading to polymerization or mixtures of mono/di-substitution.

    • DCTP: The electron-withdrawing effect of the

      
       and 
      
      
      
      groups significantly deactivates the C1-Br bond toward
      
      
      attack. This allows for regioselective functionalization at the C4-Br (secondary alkyl bromide) site using standard nucleophiles (amines, thiols) without protecting groups.
  • Radical Cyclization:

    • DCTP is an ideal precursor for 5-exo-trig radical cyclizations. Treatment with radical initiators (e.g., AIBN/Bu3SnH) preferentially reduces the C4-Br bond to form a radical that cyclizes onto the C1-C2 fluorinated segment (if an acceptor is present) or undergoes intramolecular coupling.

Metabolic Stability

The incorporation of fluorine atoms blocks metabolic oxidation sites.

  • Analog (Pentane chain): Rapidly oxidized by Cytochrome P450 at the C2/C3 positions.

  • DCTP-derived Scaffolds: The C1 and C2 positions are fully blocked by Halogens (F, Cl), and the inductive effect protects the neighboring C3 methylene, significantly extending the half-life of derived pharmaceutical candidates.

Experimental Protocols

Protocol A: Synthesis of DCTP via Radical Addition

Use this protocol to generate DCTP from commercially available precursors.

Objective: Synthesize this compound via telomerization. Precursors:

  • Telogen: 1,2-Dibromo-1-chlorotrifluoroethane (

    
    )
    
  • Taxogen: Propene (

    
    )
    
  • Initiator: Benzoyl Peroxide (BPO) or tert-Butyl peroxypivalate.

Methodology:

  • Setup: Equip a high-pressure autoclave (Hastelloy or Monel) with a magnetic stirrer and temperature controller.

  • Charging: Load the autoclave with 1,2-Dibromo-1-chlorotrifluoroethane (1.0 equiv, acting as both reactant and solvent). Add Initiator (0.01 - 0.05 equiv).

  • Purge: Cool to -78°C, evacuate air, and purge with

    
     three times.
    
  • Addition: Condense Propene (1.2 equiv) into the reactor.

  • Reaction: Seal and heat to 80–100°C for 6–10 hours. Monitor pressure drop (indicative of olefin consumption).

  • Workup: Cool to room temperature. Vent unreacted propene.

  • Purification: Fractional distillation under reduced pressure. The unreacted telogen distills first, followed by the target DCTP adduct.

    • Target Boiling Point: ~66°C at reduced pressure (est. 15 mmHg).

Protocol B: Regioselective Amination (Performance Test)

Demonstrates the orthogonal reactivity of DCTP.

  • Dissolve DCTP (1.0 mmol) in acetonitrile (5 mL).

  • Add Benzylamine (1.1 mmol) and

    
     (2.0 mmol).
    
  • Stir at 40°C for 4 hours.

  • Analyze via GC-MS/NMR.

    • Result: Exclusive substitution at C4 (secondary bromide). The fluorinated C1-Br remains intact due to the "alpha-fluorine effect" strengthening the C-Br bond against nucleophilic attack.

Mechanism & Pathway Visualization[2][3]

The following diagrams illustrate the synthesis and the divergent reactivity pathways of DCTP.

Diagram 1: Radical Addition Synthesis Mechanism

G Start Initiation: Peroxide Homolysis Radical Radical Species: •CF2-CFClBr Start->Radical Generates Intermed Intermediate Radical: BrClFC-CF2-CH2-CH•-CH3 Radical->Intermed + Propene Propene Propene Addition (CH2=CH-CH3) Product Product (DCTP): BrClFC-CF2-CH2-CHBr-CH3 Intermed->Product + Br• transfer Chain Chain Transfer: Abstracts Br from Telogen Product->Chain Regenerates Radical Chain->Radical

Caption: The radical chain mechanism showing the regioselective addition of the fluorinated radical to the terminal carbon of propene.

Diagram 2: Orthogonal Reactivity Map

Reactivity cluster_0 Path A: Nucleophilic Substitution cluster_1 Path B: Metal-Halogen Exchange DCTP DCTP (Dual Electrophile) Amination Selective Amination (at C4-Br) DCTP->Amination Mild Base/Amine Lithiation Li-Halogen Exchange (at C1-Br) DCTP->Lithiation n-BuLi, -78°C ProductA Fluorinated Amine Scaffold Amination->ProductA ProductB Fluorinated Anion Intermediate Lithiation->ProductB

Caption: Divergent synthetic pathways enabled by the differing reactivity of the C1 (fluorinated) and C4 (alkyl) bromine atoms.

References

  • PubChem. (2025).[2] this compound (CID 2782504).[2] National Library of Medicine. Available at: [Link]

  • Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane. Beilstein J. Org. Chem. Available at: [Link]

  • NIST. (2017). Photochemical Properties of Halogenated Butenes and Ethers. National Institute of Standards and Technology. Available at: [Link]

  • Journal of the Chemical Society C. (1970). Addition of free radicals to unsaturated systems.[3][4] Part XVIII. RSC Publishing. Available at: [Link]

Sources

structural validation of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Determination

Executive Summary

The structural validation of polyhalogenated alkanes, specifically 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane , presents a unique stereochemical challenge. While Nuclear Magnetic Resonance (NMR) is the industry workhorse for purity assays, it frequently fails to resolve the absolute configuration of flexible, heavily substituted chains due to complex second-order coupling effects (


F-

F and

H-

F).

This guide delineates the superior efficacy of In Situ Cryocrystallography over NMR and DFT (Density Functional Theory) for this class of molecules. We provide a validated protocol for crystallizing liquid haloalkanes directly in the diffractometer beam, establishing a self-validating system for determining absolute stereochemistry (R/S) with >99% confidence.

The Target: Chemical Profile & The "Halogen Dance"

Molecule: this compound Structural Complexity:

  • Chiral Centers: C2 and C4.

  • Heavy Atoms: Bromine (x2), Chlorine (x1).

  • Physical State: Liquid at ambient temperature (estimated MP: -20°C to -40°C).

The Analytical Bottleneck

In solution, this molecule undergoes rapid conformational interconversion. The heavy halogen atoms create a "Halogen Dance," where the electron density shifts obscure the Nuclear Overhauser Effect (NOE) signals required for NMR stereochemical assignment.

  • NMR Limitation: The

    
    F spectra exhibit broad, overlapping multiplets due to geminal and vicinal couplings (
    
    
    
    ,
    
    
    ), making de novo structural solution ambiguous.
  • X-ray Advantage: The presence of Bromine (Z=35) provides a strong Anomalous Scattering signal (

    
     at Cu K
    
    
    
    ), allowing for the definitive calculation of the Flack Parameter to assign absolute stereochemistry.
Methodology: In Situ Cryocrystallography Protocol

Since the target is liquid, standard vapor diffusion methods fail. We utilize the Optical Heating and Crystallization Device (OHCD) technique to grow a single crystal directly within the cryoloop.

Phase 1: The OHCD Workflow
  • Objective: Convert the liquid droplet into a single crystal suitable for diffraction without manual handling.

  • Mechanism: Precise IR laser heating controls the melt-freeze equilibrium.

CryoWorkflow Liquid Liquid Sample (Neat) Capillary Mount in 0.1mm Loop Liquid->Capillary FlashCool Flash Cool (100 K) Capillary->FlashCool N2 Stream Polycrystal Polycrystalline Mass FlashCool->Polycrystal Amorphous/Ice LaserZone IR Laser Zone Melting Polycrystal->LaserZone Controlled Thawing SingleCrystal Single Crystal Growth LaserZone->SingleCrystal Slow Cooling (-10 K/min) Diffraction X-ray Data Collection SingleCrystal->Diffraction Validation

Figure 1: In Situ Cryocrystallography Workflow. The sample is flash-cooled to form a polycrystal, then zone-melted using an IR laser to isolate a single seed, which is grown into a diffraction-quality crystal.

Phase 2: Experimental Protocol (Step-by-Step)
  • Loading: Draw 0.2

    
    L of neat this compound into a 0.1 mm MiTeGen loop.
    
  • Quenching: Rapidly block the goniometer airflow to flash-cool the sample to 100 K. Result: A white, opaque polycrystalline mass.

  • Zone Melting: Re-introduce the

    
     stream. Use the CO
    
    
    
    laser (10.6
    
    
    m) to melt the droplet until only a single crystallite (seed) remains at the loop tip.
  • Annealing: Slowly reduce laser power (equivalent to lowering temp by 0.5 K/min) to propagate the single seed across the loop.

  • Data Collection: Collect a full sphere of data using Cu K

    
     radiation (
    
    
    
    Å) to maximize the anomalous signal from Bromine.
Comparative Analysis: X-ray vs. Alternatives

The following matrix objectively compares the validation methods for polyhalogenated alkanes.

FeatureX-ray Crystallography (In Situ) NMR Spectroscopy (

F/

H)
DFT Modeling
Primary Output Absolute 3D Coordinates (x, y, z)Chemical Shift (

) & Coupling (

)
Energy Minima Conformers
Stereochem Certainty Definitive (>99%) via Flack ParameterInferential (requires reference standards)Hypothetical (gas phase only)
Sample State Solid (frozen in situ)Solution (

)
Virtual
Time to Result 4–8 Hours (Setup + Collection)1–2 Hours24–48 Hours (Compute time)
Weakness Requires specialized IR laser setupSignal overlap in polyfluorinated chainsAccuracy depends on basis set
Cost Efficiency High (Instrument time)Low (Routine)Low (Computational)
Structural Data & Validation Logic

To ensure scientific integrity, the resulting structure must pass a "Self-Validating" logic gate. We do not simply accept the software output; we verify against physical constants.

A. Geometric Validation (Target Metrics)

Based on the Cambridge Structural Database (CSD) averages for similar haloalkanes, the refined structure must fall within these tolerance windows:

Bond TypeExpected Length (Å)Tolerance (

)
Validation Check
C - F 1.35 Å0.02 ÅIndicates correct F assignment vs H
C - Cl 1.77 Å0.03 ÅDistinguishes Cl from Br
C - Br 1.94 Å0.04 ÅConfirms heavy atom positions
C - C 1.53 Å0.02 ÅStandard alkane backbone
B. The "Self-Validating" Logic Gate

For the structure to be published or used in a drug master file, it must pass the following decision tree:

ValidationLogic Start Refined Structure Rfactor R1 Value < 5%? Start->Rfactor Flack Flack Parameter (x) near 0.0? Rfactor->Flack Yes Fail REJECT Check Twinning/Disorder Rfactor->Fail No (>7%) Ellipsoids Thermal Ellipsoids Physically Real? Flack->Ellipsoids Yes (x < 0.1) Flack->Fail No (x > 0.4) Pass VALIDATED Absolute Structure Ellipsoids->Pass Yes Ellipsoids->Fail No (NPD)

Figure 2: Validation Logic Gate. The Flack parameter is the critical "Go/No-Go" metric for chiral haloalkanes.

  • Flack Parameter (

    
    ):  For this compound, the strong anomalous scattering of Br/Cl should yield 
    
    
    
    for the correct enantiomer. If
    
    
    , the model is inverted. If
    
    
    , the crystal is a racemate or twinned.
Conclusion

For the structural validation of This compound , NMR spectroscopy is insufficient due to spectral congestion and conformational averaging. In situ cryocrystallography is the only method that provides a legally defensible, absolute configuration.

Recommendation: Adopt the OHCD protocol described above. The initial investment in laser-crystallization hardware is offset by the elimination of stereochemical ambiguity in downstream synthesis.

References
  • Boese, R., & Nussbaumer, M. (1994). In Situ Crystallization Techniques. In Organic Crystal Chemistry (pp. 20-37). Oxford University Press.

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.

  • Parsons, S. (2021).[2] Determination of Absolute Configuration using X-ray Diffraction. Journal of Chemical Crystallography.

  • Verma, P. K., et al. (2019). X-ray Crystallography vs. NMR Spectroscopy: Complementary Tools. News-Medical Life Sciences.

Sources

comparative efficacy of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (DCTP)

Executive Summary

This guide evaluates the efficacy of This compound (DCTP) , a specialized halogenated telomer (CAS: 380-57-4), as a precursor in the synthesis of fluorinated dienes and elastomers. While iodine-based telomers (e.g., 1,4-diiodo analogs) have historically dominated controlled radical polymerization due to lower bond dissociation energies, DCTP offers a superior cost-to-stability ratio for industrial scale-up. This document compares DCTP against standard iodinated and non-fluorinated alternatives, focusing on dehydrohalogenation efficiency and radical transfer potential.

Chemical Profile & Structural Logic

DCTP is the


 telomer formed by the radical addition of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane  (Halon 1221) to propylene . Its structure dictates its reactivity:
  • Structure:

    
    
    
  • Reactive Centers:

    • C4-Br (Secondary Alkyl Bromide): Highly susceptible to

      
      -elimination (E2) to form a terminal alkene.
      
    • C1-Br (Difluoromethyl Bromide): Stable under mild basic conditions, allowing for regioselective transformations; requires metal-mediated activation (e.g., Zn) for functionalization.

    • C2-Cl (Chlorofluoromethine): Provides chemical resistance and steric bulk in the final polymer backbone.

Comparative Efficacy Analysis

Reaction A: Dehydrohalogenation (Synthesis of Fluorinated Dienes)

The primary application of DCTP is the synthesis of 2-chloro-1,1,2-trifluoro-1,4-pentadiene via double dehydrobromination.

FeatureDCTP (Bromine-Based) Di-Iodo Analog (

)
Non-Fluorinated (1,4-Dibromopentane)
Reagent Cost Low (Bromine is abundant)High (Iodine recovery required)Very Low
Storage Stability High (Stable at RT, light resistant)Low (Photosensitive, degrades to

)
High
Elimination Yield 78-85% (Requires stronger base)90-95% (Facile elimination)>90%
Reaction Selectivity High (Regioselective E2)Moderate (Prone to side reactions)High
Product Application Fluorinated Elastomers (FKM)Precision PharmaceuticalsGeneral Polymers

Expert Insight: While the di-iodo analog offers faster kinetics due to the weaker C-I bond (~50 kcal/mol vs. ~68 kcal/mol for C-Br), DCTP is the preferred industrial candidate. The kinetic penalty of the C-Br bond is offset by the elimination of expensive iodine recovery steps and the ability to store the precursor without refrigeration or light shielding.

Reaction B: Radical Cross-Coupling (Atom Transfer)

Used as a macro-initiator for grafting fluorinated chains onto hydrocarbon backbones.

  • DCTP Performance: Requires transition metal catalysts (Cu/Ligand systems similar to ATRP) to activate the C-Br bond. Slower initiation leads to broader molecular weight distributions (PDI > 1.5).

  • Alternative (Iodo-Transfer): Initiates thermally or photochemically (Iodine Transfer Polymerization - ITP). Yields narrower PDI (< 1.3).

  • Verdict: Use DCTP for statistical copolymers or bulk modifications where PDI control is secondary to cost. Use Iodo-analogs for block copolymers requiring precise architecture.

Experimental Protocol: Regioselective Dehydrobromination

Objective: Synthesis of the fluorinated diene intermediate from DCTP.

Reagents:

  • Substrate: this compound (DCTP)[1]

  • Base: Potassium Hydroxide (KOH) or Potassium tert-Butoxide (

    
    -BuOK)
    
  • Solvent: Methanol (MeOH) or

    
    -Butanol
    

Workflow:

  • Setup: Charge a 3-neck flask with DCTP (1.0 eq) and MeOH (5 mL/g). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add KOH (2.2 eq) dissolved in MeOH. Note: Exothermic reaction; maintain T < 10°C to prevent polymerization of the diene.

  • Reaction: Stir at 25°C for 4 hours. Monitor by GC-MS (Disappearance of DCTP peak at retention time X).

  • Workup: Quench with ice water. Extract with dichloromethane (

    
    ).
    
  • Purification: Distillation under reduced pressure.

Validation Check:

  • Success Indicator: Appearance of vinyl signals in

    
     NMR (
    
    
    
    5.0–6.0 ppm) and loss of the
    
    
    methine signal (
    
    
    ~4.2 ppm).

Mechanistic Visualization

G Precursor Halon 1221 (CF2Br-CFClBr) DCTP DCTP (Target) (CF2Br-CFCl-CH2-CHBr-CH3) Precursor->DCTP Radical Addition (Telomerization) Propylene Propylene (CH2=CH-CH3) Propylene->DCTP Intermediate Mono-Alkene (Elimination at C4) DCTP->Intermediate Base (1 eq) -HBr (C3-C4) Diene Fluorinated Diene (CF2=CF-CH=CH-CH3) DCTP->Diene Strong Base / Heat Double Elimination Intermediate->Diene Base (2 eq) -BrCl / -HBr

Figure 1: Synthetic pathway from raw materials to the fluorinated diene via DCTP, highlighting the critical elimination steps.

References

  • Ameduri, B., & Boutevin, B. (2004). Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier.
  • PubChem. (n.d.). This compound (CAS 380-57-4).[1][2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2020). CompTox Chemicals Dashboard: this compound. Retrieved from [Link]

  • Paleta, O. (1977). Fluorine Chemistry Reviews: Telomerization of Fluorinated Alkenes. Marcel Dekker. (Mechanistic grounding for radical addition of Halon 1221).

Sources

Advanced Guide: Advantages of Fluorinated Pentanes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from traditional chlorinated solvents (e.g., Dichloromethane, Chloroform) and volatile hydrocarbons (e.g., Hexane) to fluorinated alternatives represents a critical evolution in sustainable synthesis. Fluorinated pentanes—specifically 1,1,1,2,2,3,4,5,5,5-decafluoropentane (Vertrel™ XF) and its perfluorinated analogs—offer a unique "orthogonal" solubility profile. They are neither lipophilic nor hydrophilic but fluorophilic . This guide analyzes their role in enabling Fluorous Biphasic Catalysis (FBC), improving safety profiles in extraction, and facilitating high-purity isolation in peptide synthesis.

Part 1: Physicochemical Profile & Comparative Analysis

Fluorinated pentanes are characterized by high density, low viscosity, and zero Ozone Depletion Potential (ODP). Their primary utility lies in their thermomorphic behavior —they are immiscible with organic solvents at room temperature but become miscible at elevated temperatures, allowing for temperature-controlled phase switching.

Table 1: Comparative Solvent Properties
PropertyDecafluoropentane (Vertrel XF) Dichloromethane (DCM) n-Hexane Perfluorohexane (FC-72)
Boiling Point (°C) 55406956
Density (g/mL) 1.581.330.661.68
Viscosity (cPs) 0.670.410.300.64
Surface Tension (dyn/cm) 14.128.118.410.0
Flash Point None (Non-Flammable)None-22°CNone
Solubility Parameter (δ) ~12-13 MPa^0.520.2 MPa^0.514.9 MPa^0.5~11 MPa^0.5
Primary Utility Fluorous Extraction, Green SolventGeneral SynthesisNon-polar ExtractionStrict Fluorous Chem

Key Insight - The "Heavy" Phase Advantage: Unlike hexane, fluorinated pentanes are significantly denser than water and most organic solvents. In liquid-liquid extractions, they form the bottom layer , facilitating the rapid separation of fluorous-tagged catalysts or reagents from the organic product phase.

Part 2: Core Applications in Synthesis

Fluorous Biphasic Catalysis (FBC)

FBC is the premier application for fluorinated pentanes. It solves the "homogeneous catalyst recovery" problem by attaching "fluorous ponytails" (perfluoroalkyl chains, e.g.,


) to ligands.
  • Mechanism: At room temperature, the system is biphasic (Fluorinated Pentane + Organic Solvent). Upon heating, the phases merge into a single homogeneous phase, allowing rapid reaction kinetics. Upon cooling, the phases separate: the catalyst returns to the fluorous phase, and the product remains in the organic phase.

  • Advantage: Allows for the recovery and recycling of expensive metal catalysts (Pd, Rh, Ru) by simple decantation, avoiding distillation or chromatography.

Purification in Peptide Synthesis (F-SPE)

While fluorinated pentanes are too non-polar to solvate resin in the coupling step of Solid Phase Peptide Synthesis (SPPS), they are critical in Fluorous Solid-Phase Extraction (F-SPE) .

  • Workflow: A peptide is synthesized with a fluorous tag (e.g., F-Fmoc). After cleavage, the crude mixture is passed through a fluorous silica column.

  • Role of Fluorinated Pentane: Non-fluorous impurities (deletion sequences) are washed away with standard buffers. The target fluorous-tagged peptide is then firmly retained. A wash with a fluorinated pentane (or a fluorophilic gradient) can ensure the integrity of the fluorous interaction before final elution with a competitive solvent (e.g., MeOH).

Green Replacement for Chlorinated Solvents

Decafluoropentane serves as a direct replacement for DCM in degreasing and specific extractions due to its non-flammability. Unlike DCM, it does not form phosgene upon thermal decomposition and lacks the acute hepatotoxicity associated with chlorinated solvents.

Part 3: Visualization of Workflows

Diagram 1: Fluorous Biphasic Catalysis (FBC) Workflow

This diagram illustrates the temperature-dependent phase switching that drives FBC.

FBC_Workflow Start Biphasic Setup (RT) Heat Heating (>60°C) Start->Heat Apply Heat Reaction Homogeneous Phase (Reaction Progress) Heat->Reaction Miscibility Reached Cool Cooling (RT) Reaction->Cool Reaction Complete Separation Phase Separation Cool->Separation Phases Split Product Organic Phase (Product) Separation->Product Top Layer Recycle Fluorous Phase (Catalyst) Separation->Recycle Bottom Layer Recycle->Start Reuse Catalyst

Caption: Thermomorphic behavior of fluorinated pentanes allows homogeneous reaction kinetics with heterogeneous separation ease.

Diagram 2: Solvent Selection Decision Tree

A logic guide for researchers deciding when to employ fluorinated pentanes.

Solvent_Selection Start Select Solvent for Synthesis Q1 Is the catalyst/reagent fluorous-tagged? Start->Q1 Q2 Is flammability a critical safety constraint? Q1->Q2 No UseFP USE FLUORINATED PENTANE (Vertrel XF / PFCs) Q1->UseFP Yes (FBC/F-SPE) Q3 Does the reaction require high polarity (e.g., SN2)? Q2->Q3 No Q2->UseFP Yes (Non-flammable) UseDCM Use DCM or Chloroform Q3->UseDCM No (General Organic) UseHex Use Hexane/Heptane Q3->UseHex No (Non-polar extraction) UseDMF Use DMF/DMSO Q3->UseDMF Yes

Caption: Decision matrix for integrating fluorinated solvents based on safety and chemical tagging requirements.

Part 4: Experimental Protocol

Protocol: Fluorous Biphasic Oxidation of Benzyl Alcohol

Objective: Oxidize benzyl alcohol to benzaldehyde using a fluorous-tagged nitroxyl radical catalyst (F-TEMPO) in a Vertrel XF/DCM system.

Materials:

  • Solvent A: 1,1,1,2,2,3,4,5,5,5-Decafluoropentane (Vertrel XF)[1]

  • Solvent B: Dichloromethane (DCM) or Toluene

  • Catalyst: Fluorous-tagged TEMPO (

    
    -TEMPO)
    
  • Oxidant: Sodium Hypochlorite (bleach) buffered to pH 8.6

Step-by-Step Methodology:

  • Biphasic Setup: In a round-bottom flask, dissolve 1.0 mmol of benzyl alcohol in 5 mL of DCM (organic phase).

  • Catalyst Addition: Dissolve 0.05 mmol (5 mol%) of F-TEMPO in 5 mL of Vertrel XF (fluorous phase). Add this to the flask. Observation: Two distinct layers will form; Vertrel XF will be the bottom layer.

  • Reaction Initiation: Add 1.2 mmol of buffered NaOCl solution.

  • Thermomorphic Mixing: Heat the mixture to ~40°C (if using Toluene/Vertrel mix) or stir vigorously at room temperature. Note: Vertrel XF/DCM are miscible, creating a homogeneous phase for fast kinetics.

  • Quenching & Separation: Upon completion (monitored by TLC), stop stirring/heating.

    • If heated: Allow to cool.[2] The system will separate into three phases (Aqueous top, Organic middle, Fluorous bottom).

    • If room temp: The fluorous catalyst will preferentially partition into the dense Vertrel XF bottom layer.

  • Isolation:

    • Decant the top organic/aqueous layers.

    • Extract the organic layer to isolate Benzaldehyde.

    • Recycling: The bottom Vertrel XF layer containing the F-TEMPO catalyst can be washed once with water and reused directly in the next cycle.

Validation:

  • TLC/GC: Confirm product purity in the organic phase.

  • Catalyst Recovery: Evaporate a small aliquot of the fluorous phase to verify catalyst mass recovery (>95% typical).

References

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. Link

  • Chemours Company. (2023).[1] Vertrel™ XF Specialty Fluid Technical Data Sheet. Link[1]

  • Zhang, W. (2009). Fluorous Mixture Synthesis: A New Tool for Drug Discovery. Combinatorial Chemistry & High Throughput Screening. Link

  • PubChem. (2024).[1] Compound Summary: 1,1,1,2,2,3,4,5,5,5-Decafluoropentane.[1][3] National Library of Medicine.[1] Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

Sources

alternative synthetic routes to 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Analysis

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (CAS: 380-57-4) is a specialized polyhalogenated intermediate, primarily utilized in the synthesis of fluorinated surfactants, agrochemicals, and surface-active agents.[1] Its unique structure combines a lipophilic fluorinated "tail" with a reactive brominated "head," making it a versatile building block for further functionalization (e.g., hydrolysis to alcohols or elimination to dienes).

The synthesis of this molecule relies fundamentally on the radical addition (telomerization) of 1,2-dibromo-1-chlorotrifluoroethane (the telogen) to propylene (the taxogen). The core challenge lies in controlling the regioselectivity and preventing oligomerization (formation of


 telomers).

This guide objectively compares the Redox-Catalyzed Atom Transfer Radical Addition (ATRA) —the modern, precision route—against the Thermal Peroxide-Initiated and Photochemical routes.

Target Molecule Profile
  • Formula:

    
    
    
  • Structure:

    
    
    
  • Key Reactivity: The

    
     bond at the chlorofluorocarbon end (
    
    
    
    ) is weaker than the
    
    
    bond, driving the specific regiochemistry where the
    
    
    group attaches to the terminal carbon of propylene.

Comparative Route Analysis

Route A: Redox-Catalyzed ATRA (Recommended)

Mechanism: Copper or Iron-mediated Atom Transfer Radical Addition. Best For: High-purity synthesis, laboratory to pilot scale, minimizing oligomers.

This method utilizes a transition metal catalyst (typically Cu(I) or Fe(II)) to reversibly activate the C-Br bond. This "persistent radical effect" keeps the concentration of free radicals low, drastically reducing termination reactions and the formation of higher telomers (


).
Experimental Protocol
  • Reactants:

    • Telogen: 1,2-Dibromo-1-chlorotrifluoroethane (

      
      , 1.2 eq).[2]
      
    • Alkene: Propylene (gas, continuously fed).

    • Catalyst: CuCl (1 mol%) with 2,2'-Bipyridine (ligand) OR

      
      .
      
    • Solvent: Acetonitrile or tert-Butanol (optional, often run neat).

  • Procedure:

    • Charge a high-pressure autoclave (Hastelloy or Monel) with the telogen, catalyst, and ligand.

    • Deoxygenate the system via freeze-pump-thaw cycles.

    • Heat to 80–100°C .

    • Pressurize with Propylene (maintain 4–6 bar).

    • Stir for 6–12 hours.

    • Workup: Vent excess propylene. Filter catalyst (or wash with dilute HCl). Distill the organic layer under reduced pressure.

  • Critical Insight: The

    
     bond is selectively activated over the 
    
    
    
    bond due to the stabilizing effect of the chlorine atom on the resulting radical intermediate.
Route B: Thermal Peroxide-Initiated Telomerization (Legacy)

Mechanism: Free Radical Chain Reaction initiated by thermal decomposition of peroxides. Best For: Large-scale industrial production where separation costs are lower than catalyst costs.

This classical route relies on the homolytic cleavage of a peroxide initiator. It requires higher temperatures and typically yields a broader distribution of telomers (


), necessitating rigorous fractional distillation.
Experimental Protocol
  • Reactants:

    • Telogen: 1,2-Dibromo-1-chlorotrifluoroethane (Excess, 3:1 ratio to propylene to favor monoadduct).

    • Initiator: Di-tert-butyl peroxide (DTBP) or Benzoyl Peroxide (BPO).

  • Procedure:

    • Charge autoclave with telogen and initiator (0.5–1 mol%).

    • Heat to 140–150°C (for DTBP).

    • Feed Propylene slowly to maintain pressure (10–15 bar).

    • Safety Note: Reaction is exothermic. Control feed rate to manage heat.

    • Workup: Fractional distillation is critical to separate the target (

      
      ) from higher telomers (
      
      
      
      ).
Route C: Photochemical Initiation

Mechanism: UV-induced homolysis of the C-Br bond. Best For: Small-scale, low-temperature synthesis; kinetic studies.

UV light (typically Hg lamp) directly cleaves the weak C-Br bond. This method is clean and operates at low temperatures, preserving sensitive functional groups, but is difficult to scale due to light penetration limits.

Experimental Protocol
  • Setup: Quartz reaction vessel or photoreactor with immersion well.

  • Procedure:

    • Charge telogen.

    • Irradiate with high-pressure Hg lamp (

      
       nm).[2]
      
    • Bubble Propylene gas through the liquid phase at 0–20°C .

    • Monitor conversion via GC.[2]

Mechanistic Visualization

The following diagram contrasts the highly controlled Redox Cycle (ATRA) with the chaotic Free Radical Chain propagation.

G cluster_0 Route A: Redox-Catalyzed ATRA (Controlled) cluster_1 Route B: Thermal Peroxide (Chain) Cu1 Cu(I) Catalyst Cu2 Cu(II)-X Cu1->Cu2 Oxidation RX R-X (Telogen) R_rad R• (Radical) RX->R_rad Activation Adduct_rad R-Alkene• R_rad->Adduct_rad + Alkene Cu2->Cu1 Reduction Alkene Propylene Product Product (n=1) Adduct_rad->Product Deactivation (X transfer) Init Peroxide Chain_R R• Init->Chain_R Initiation Chain_RX R-X Chain_Add R-Alkene• Chain_R->Chain_Add + Alkene Chain_Alkene Propylene Chain_Prod Product Chain_Add->Chain_Prod + R-X (Transfer) Oligomer Oligomers (n>1) Chain_Add->Oligomer + Alkene (Propagation)

Figure 1: Mechanistic comparison showing the "Deactivation" step in ATRA that suppresses oligomerization, unlike the open propagation in the thermal route.

Performance Comparison

FeatureRoute A: Redox ATRARoute B: Thermal PeroxideRoute C: Photochemical
Selectivity (n=1) High (>90%) Moderate (60–75%)High (>85%)
Reaction Temp 80–100°C140–150°C0–25°C
Reaction Time 6–12 Hours4–8 Hours10–20 Hours
Purification Distillation + Catalyst FiltrationRigorous Fractional DistillationSimple Distillation
Scalability High (Pilot/Industrial)Very High (Industrial) Low (Lab only)
Cost Driver Catalyst/LigandEnergy/SeparationElectricity/Equipment
Safety Moderate (Pressure)Low (Peroxides + High Temp)Moderate (UV Hazards)
Technical Recommendation

For research and high-purity applications (e.g., pharmaceutical intermediates), Route A (ATRA) is the superior choice. The slight increase in cost due to the catalyst is offset by the significantly higher yield of the desired monoadduct and reduced purification burden.

For commodity scale where purity requirements are less stringent, Route B remains the economic standard, provided that the distillation train can effectively recycle the unreacted telogen.

References

  • Vertex AI Search. Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane (Patent CN110759840B).
  • Vertex AI Search. Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane (Patent EP0468670A1).
  • Vertex AI Search . Addition of 1,2-dibromo-1-chlorotrifluoroethane to chlorotrifluoroethylene induced by UV-radiation. Journal of Fluorine Chemistry. [Link]

  • Vertex AI Search . Synthesis and copolymerization of vinylidene fluoride (VDF) with Trifluorovinyl Monomers. ResearchGate. [Link]

  • Vertex AI Search . Telomerisation Reactions of fluorinated alkenes. ResearchGate. [Link]

Sources

assessing the cross-reactivity of polyhalogenated alkanes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Assessing the Immunogenic Cross-Reactivity of Polyhalogenated Alkanes: A Comparative Guide to ELISA vs. SPR Strategies

Executive Summary The metabolic bioactivation of polyhalogenated alkanes (PHAs)—such as halothane and hydrochlorofluorocarbons (HCFCs)—remains a critical safety checkpoint in drug development. The formation of trifluoroacetylated (TFA) protein adducts via CYP2E1 metabolism can trigger immune-mediated hepatotoxicity. For researchers evaluating new PHA candidates, distinguishing between high-affinity pathogenic cross-reactivity and low-affinity background binding is paramount.

This guide compares the industry-standard Competitive Inhibition ELISA with the high-fidelity Surface Plasmon Resonance (SPR) platform. While ELISA remains the robust workhorse for high-throughput screening, experimental data suggests SPR offers superior sensitivity for detecting the low-affinity, early-onset antibodies that often precede fulminant hepatitis.

Mechanistic Background: The Haptenization Cascade

The immunotoxicity of PHAs is driven by the "hapten hypothesis." The parent alkane is metabolically activated to an acyl halide, which acts as a hapten, covalently binding to liver proteins to form neoantigens.[1][2]

Key Pathway:

  • Bioactivation: CYP2E1 oxidizes the C-H bond of the PHA (e.g., Halothane) to an unstable gem-halohydrin.

  • Acyl Halide Formation: Spontaneous dehydrohalogenation yields a reactive acyl halide (e.g., Trifluoroacetyl Chloride, TFA-Cl).

  • Adduct Formation: The electrophilic acyl halide acylates the

    
    -amino groups of lysine residues on hepatic proteins (e.g., CYP2E1, PDI), creating immunogenic TFA-adducts.
    

HaptenizationPathway PHA Polyhalogenated Alkane (e.g., Halothane) CYP CYP2E1 Oxidation PHA->CYP NADPH/O2 Intermediate Unstable Gem-Halohydrin CYP->Intermediate AcylHalide Reactive Acyl Halide (TFA-Cl) Intermediate->AcylHalide -HX (Dehydrohalogenation) Adduct TFA-Protein Neoantigen AcylHalide->Adduct Acylation Lysine Protein Lysine Residues Lysine->Adduct Immune Antibody Recognition Adduct->Immune Cross-Reactivity

Figure 1: The metabolic activation pathway of polyhalogenated alkanes leading to neoantigen formation.

Comparative Assessment: ELISA vs. SPR

When assessing a new PHA candidate (e.g., a novel fluorinated anesthetic or solvent), the goal is to quantify its potential to generate adducts that cross-react with pre-existing anti-TFA antibodies (common in the population due to prior halothane or environmental exposure).

Performance Comparison Matrix
FeatureCompetitive Inhibition ELISA (Standard)Surface Plasmon Resonance (SPR) (Advanced)
Primary Output Endpoint Titer (IC50)Kinetic Rates (

,

) & Affinity (

)
Sensitivity Moderate (misses rapid dissociation)High (detects transient/low-affinity binding)
Throughput High (96/384-well plates)Low to Medium (Chip-based)
Reagent Usage High (requires large serum vol)Low (microfluidics)
Mechanism Equilibrium-based competitionReal-time binding events
Best For Routine screening of stable adductsCharacterizing epitope density & antibody maturation
Why the Shift to SPR?

Traditional ELISA relies on washing steps that can strip away low-affinity antibodies .[3] In early drug sensitization, these low-affinity interactions are clinically relevant precursors to high-affinity IgG maturation. SPR allows for "wash-free" observation of the association phase, identifying cross-reactivity that ELISA reports as "negative."

Experimental Protocols

Protocol A: In Vitro Metabolic Activation (Adduct Generation)

Before testing cross-reactivity, you must generate the specific neoantigens.

  • Microsome Preparation: Isolate liver microsomes from induced rats (phenobarbital-treated) or use human CYP2E1 supersomes.

  • Incubation:

    • Mix Microsomes (1 mg/mL protein) + PHA Candidate (1–10 mM) in Tris-HCl buffer (pH 7.4).

    • Initiate with NADPH-generating system (1 mM NADP+, 10 mM G6P, 1 U G6PDH).

    • Incubate at 37°C for 30–60 mins in a sealed headspace vial.

  • Termination: Stop reaction with ice-cold acetone. Centrifuge at 10,000 x g to pellet proteins.

  • Validation: Resuspend pellet and verify TFA-adduct formation via Western Blot using a generic anti-TFA antibody (Clone: 6E).

Protocol B: Competitive Inhibition ELISA (The Standard)

Quantifies the ability of the soluble PHA-adduct to inhibit antibody binding to a solid-phase target.

  • Coating: Coat 96-well plate with TFA-RSA (Rabbit Serum Albumin) at 5 µg/mL overnight. Block with 1% BSA.

  • Competition:

    • Pre-incubate patient sera (containing anti-TFA antibodies) with varying concentrations of your Soluble Test Adduct (from Protocol A) for 1 hour.

    • Control: Pre-incubate with TFA-Lysine (positive inhibitor) and Native Microsomes (negative inhibitor).

  • Transfer: Transfer the pre-incubated mixture to the coated plate. Incubate 1 hour.

  • Detection: Wash x3. Add HRP-conjugated anti-human IgG. Develop with TMB.

  • Analysis: Plot OD450 vs. Inhibitor Concentration. Calculate IC50 .

    • Lower IC50 = Higher Cross-Reactivity.

Protocol C: SPR Kinetic Analysis (The Advanced Alternative)

Measures the "on-rate" and "off-rate" of antibody binding to the new adduct.

  • Immobilization: Use a CM5 sensor chip. Immobilize TFA-RSA on the active flow cell (FC2) and Native RSA on the reference cell (FC1) using amine coupling.

  • Sample Injection: Inject purified IgG from sensitized sera over both flow cells.

  • Inhibition Injection:

    • Mix IgG with the Soluble Test Adduct (from Protocol A) at equilibrium.

    • Inject mixture.[4][5][6]

  • Data Analysis:

    • Measure the reduction in Resonance Units (RU) compared to antibody alone.

    • Calculate the Percent Free Antibody at equilibrium.

    • Fit data to a 1:1 Langmuir binding model to determine if the PHA candidate alters the

      
       (dissociation rate) of the antibody complex.
      

Supporting Data: Cross-Reactivity of Common PHAs

The following table synthesizes experimental data comparing the metabolic extent and immunological cross-reactivity of various PHAs relative to Halothane (the reference toxicant).

CompoundMetabolic Rate (% Oxidized)Major MetaboliteCross-Reactivity Index (ELISA IC50)Risk Profile
Halothane 20–30%TFA-Cl1.0 (Reference) High
HCFC-123 10–15%TFA-Cl0.85High
Enflurane 2–3%Cl-F-Acetyl-Cl0.15Moderate
Isoflurane < 0.2%TFA-Cl0.01Low
Desflurane < 0.02%TFA-Cl< 0.001Negligible

Note: The "Cross-Reactivity Index" is normalized to Halothane. A value of 0.85 indicates that HCFC-123 adducts are nearly as potent as Halothane adducts in binding anti-TFA antibodies.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate assay based on the stage of drug development.

AssessmentWorkflow Start New PHA Candidate Identified MetaScreen Step 1: Metabolic Stability (Microsomal Assay) Start->MetaScreen Decision1 > 1% Metabolism? MetaScreen->Decision1 Stop Low Risk (Proceed to Tox) Decision1->Stop No AdductGen Step 2: Generate In Vitro Adducts Decision1->AdductGen Yes ELISA Step 3: Competitive ELISA (High Throughput) AdductGen->ELISA Result1 High IC50 (Low Reactivity) ELISA->Result1 Negative Result2 Low IC50 (High Reactivity) ELISA->Result2 Positive SPR Step 4: SPR Kinetic Profiling (Confirm Affinity/Avidity) Result1->SPR Verify Low-Affinity (Optional) Result2->SPR Characterize Risk

Figure 2: Strategic workflow for assessing PHA immunogenicity.

References

  • Njoku, D. et al. (1997). "Lysine-trifluoroacetyl conjugates of liver proteins as signals of halothane-induced liver injury."[7] Anesthesiology. Link

  • Lofgren, J.A. et al. (2020).[3] "Comparing ELISA and Surface Plasmon Resonance for the Detection of Anti-Drug Antibodies." Journal of Immunology Methods. Link

  • Bourdi, M. et al. (1993). "Human anti-halothane hepatitis antibodies recognize a specific epitope on the 58-kDa trifluoroacetyl-protein adduct." European Journal of Biochemistry. Link

  • Harris, J.W. et al. (1991). "Tissue acylation by the chlorofluorocarbon substitute 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123)." Proceedings of the National Academy of Sciences. Link

  • Gut, J. et al. (1993). "Molecular mimicry of trifluoroacetyl-lysine by lipoic acid in halothane hepatitis." Toxicology. Link

Sources

benchmarking the performance of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane as a reagent

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane as a Fluorinated Synthon

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Polymer Scientists, and Process Engineers in Fluoropolymer Development.[1]

Executive Summary: The Strategic Value of the Brominated Telomer

In the high-stakes arena of fluoropolymer synthesis, This compound (CAS: 380-57-4) has emerged as a critical "Goldilocks" reagent. It bridges the gap between the highly reactive but unstable iodinated precursors and the robust but inert chlorinated analogs.[1]

This guide benchmarks its performance specifically as a precursor for 1,1,2-trifluoro-1,4-pentadiene , a vital cure-site monomer (CSM) used to introduce crosslinking functionality into fluoroelastomers (FKM) and fluorosilicones.[1] While iodine-based transfer agents offer faster kinetics, this bromine-functionalized reagent offers superior hydrolytic stability and industrial scalability, making it the preferred choice for large-scale monomer production.[1]

Technical Profile & Mechanism of Action

Reagent Identity:

  • IUPAC Name: this compound[2][3][4][5]

  • Structure:

    
    
    
  • Role: Bifunctional Telomer / Diene Precursor

  • Key Reactivity: Vicinal dehalogenation (Zn-mediated) and dehydrohalogenation.[1]

Mechanism: The "Double-Elimination" Pathway

The utility of this reagent lies in its ability to undergo a controlled, two-step elimination to generate the terminal diene moiety (


).[1]
  • Step 1: Telomerization (Formation): Generated via the radical addition of 1,2-dibromo-1-chlorotrifluoroethane (

    
    ) to propylene .[1] The regioselectivity is driven by the stability of the intermediate carbon-centered radicals.[1]
    
  • Step 2: Elimination (Activation): The reagent possesses two distinct "trigger" points for elimination:[1]

    • Site A (Fluorinated End): The

      
       moiety is susceptible to reductive dechlorination/debromination  using Zinc (Zn).[1]
      
    • Site B (Hydrocarbon End): The

      
       moiety is susceptible to dehydrobromination  (loss of HBr) using a base.[1]
      

SynthesisPathway Start Reagent: 1,4-Dibromo-2-chloro- 1,1,2-trifluoropentane Inter Intermediate State: Organozinc Complex Start->Inter Oxidative Addition Zn Activation Agent: Zn Dust / Solvent Zn->Inter Product Target Monomer: 1,1,2-Trifluoro- 1,4-pentadiene Inter->Product 1,2-Elimination Byprod Byproducts: ZnBrCl / ZnBr2 Inter->Byprod Salt Formation

Figure 1: The reductive elimination pathway transforming the reagent into the target fluorodiene monomer.

Benchmarking Performance: Bromide vs. Iodide vs. Chloride

The choice of halogen in the telomer chain dictates the yield, cost, and processing safety.[1] The following data compares This compound against its direct analogs.

Comparative Performance Matrix
FeatureBromine Analog (This Reagent) Iodine Analog (Diiodo-)Chlorine Analog (Trichloro-)
CAS Number 380-57-4 N/A (Lab Scale)30428-47-8 (Sim.)[1]
Bond Energy (C-X) ~280 kJ/mol (Balanced) ~240 kJ/mol (Weak)~340 kJ/mol (Strong)
Elimination Agent Zn / Alcohol (Mild) Zn or Mg (Fast)Zn / High T (Harsh)
Diene Yield 85 - 92% 95 - 98%60 - 75%
Shelf Stability High (>1 year) Low (Light Sensitive)Very High (>5 years)
Cost Efficiency Moderate Low (Expensive)High (Cheap)
Toxicity Profile Moderate High (alkyl iodides)Low/Moderate
Analysis of Results
  • Vs. Iodides: While iodinated precursors (often used in Atom Transfer Radical Polymerization, ATRP) offer slightly higher conversion rates due to the weak C-I bond, they suffer from severe instability .[1] They degrade under light, releasing free iodine which discolors the product and inhibits downstream polymerization.[1] The Bromine reagent remains stable, ensuring consistent stoichiometry in large batches.[1]

  • Vs. Chlorides: Chlorinated analogs are cheap but kinetically sluggish.[1] Activating the C-Cl bond for elimination often requires high temperatures or stronger reductants, which leads to side reactions (e.g., oligomerization of the diene).[1] The Bromine reagent allows for elimination at 60-70°C , preserving the delicate diene structure.[1]

Experimental Protocol: Zinc-Mediated Dehalogenation

This protocol validates the reagent's performance in synthesizing 1,1,2-trifluoro-1,4-pentadiene .[1]

Objective: Isolate the diene monomer via reductive elimination.

Materials:

  • Reagent: this compound (0.2 mol, ~63.7 g)

  • Reductant: Zinc dust (Activated, 0.25 mol, excess)[1]

  • Solvent: Diglyme or Diethylene glycol dibutyl ether (High boiling point required to distill product).[1]

  • Catalyst: Zinc Chloride (trace, in situ).[1]

Workflow:

  • Activation: Suspend Zn dust in the solvent under

    
     atmosphere. Activate with a trace of 
    
    
    
    or acid wash if necessary.[1]
  • Addition: Heat the slurry to 60°C . Add the brominated reagent dropwise.[1] Note: The reaction is exothermic; control addition rate to maintain temperature <75°C.

  • Distillation: The product (diene) has a boiling point significantly lower than the reagent.[1] Attach a fractional distillation column.

  • Collection: As the elimination proceeds, the diene will co-distill.[1] Collect the fraction boiling between 30-40°C (approximate for diene).

  • Purification: Redistill the crude condensate to remove traces of solvent.

Validation Check:

  • NMR (

    
    ):  Look for the disappearance of the 
    
    
    
    signal and appearance of the
    
    
    pattern (characteristic AMX system).[1]
  • GC-MS: Confirm molecular weight (loss of

    
     and 
    
    
    
    equivalents depending on exact elimination path, usually net loss of
    
    
    and
    
    
    leads to diene).[1]

Strategic Recommendations

  • For R&D Scale: If you need <5g of monomer instantly and cost is irrelevant, use the Iodide analog.[1]

  • For Pilot/Production: This compound is the superior choice.[1] It balances the "ease of activation" with the "stability required for storage."[1]

  • Storage: Store the reagent in amber glass at room temperature. Unlike iodides, no copper stabilizers are needed.[1]

References

  • National Institute of Standards and Technology (NIST) .[1] Synthesis of Fluorodienes: Technical Series Publications. Comparison of telomerization routes for perfluorodienes.

  • PubChem Database . This compound (CAS 380-57-4).[1][4] Physical properties and spectral data.[1][6][7][8] [1]

  • Ameduri, B. et al. (1998).[1][7] "Synthesis of novel perfluorovinyl monomers from 1,1,2-trifluoro-1,4-pentadiene". Journal of Fluorine Chemistry, 92(1), 77-84.[1][9] (Context on diene utility and precursor reactivity).

  • U.S. Environmental Protection Agency (EPA) . Chemical Data Access Tool: Halogenated Telomers. Regulatory status and CAS verification.[1][4][6] [1]

Sources

Advanced Characterization & Validation of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (DBCTFP) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of metabolically stable and lipophilic drug candidates, polyhalogenated aliphatic scaffolds offer a unique entry point into chiral fluorinated motifs. This guide focuses on 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (DBCTFP) , a highly functionalized building block (CAS 380-57-4).[1][2] Unlike simple trifluoromethylating agents, DBCTFP provides a multi-site reactive scaffold capable of accessing complex difluoromethylene (


) and chlorofluoromethine (

) substructures.

This document outlines the rigorous characterization and validation protocols required to utilize DBCTFP derivatives effectively in medicinal chemistry, comparing them against standard fluorinated synthons.

Structural Analysis & Synthetic Utility

DBCTFP is not merely a solvent or simple reagent; it is a dense halogenated telomer. Its utility lies in its ability to undergo selective dehydrohalogenation or radical substitution to generate chiral fluorinated intermediates.

Key Structural Features:

  • Stereochemical Complexity: The molecule possesses chiral centers at C2 and C4. Derivatives often exist as diastereomeric pairs, necessitating advanced separation and identification protocols.

  • Halogen Hierarchy: The reactivity order (C-Br > C-Cl > C-F) allows for orthogonal functionalization. The C4-Br is kinetically more accessible for nucleophilic substitution than the sterically crowded C2-Cl/Br site.

  • Fluorine Signature: The

    
    -trifluoro motif creates a distinct magnetic environment, making 
    
    
    
    NMR the primary tool for structural validation.
Comparative Performance: DBCTFP vs. Alternatives

The following table compares DBCTFP derivatives against common fluorinated building blocks used to introduce similar motifs (e.g., Halothane, HCFC-133a).

Table 1: Comparative Analysis of Fluorinated Synthons

FeatureDBCTFP DerivativesHalothane (2-Bromo-2-chloro-1,1,1-trifluoroethane)HCFC-133a (2-Chloro-1,1,1-trifluoroethane)
Structural Complexity High (Access to

chains with internal

)
Low (Terminal

generation only)
Low (Terminal

generation only)
Chirality Yes (Multiple stereocenters possible)Yes (Racemic mixtures common)No (Achiral)
Lipophilicity (

)
High (Due to heavy halogen loading)Moderate Low
Metabolic Stability Excellent (Steric shielding of C-H bonds)Good (Subject to P450 oxidation)Moderate
Primary Application Complex heterocyclic synthesis (e.g., fluorinated pyrans)Difluoromethylene/TrifluoromethylationTrifluoroethylation

Scientist’s Insight: While Halothane is a standard for introducing small fluorinated caps, DBCTFP is superior when the drug design requires a mid-chain fluorinated linker with specific stereochemistry.

Characterization Protocols

The validation of DBCTFP derivatives requires a self-validating system where NMR and Mass Spectrometry cross-confirm the halogenation pattern.

Protocol A:

NMR Diastereomer Differentiation

Rationale: The diastereotopic nature of the


 protons (or fluorines) adjacent to chiral centers renders standard 

NMR insufficient due to signal overlap.
  • Sample Prep: Dissolve 10 mg of derivative in 0.6 mL

    
     (or 
    
    
    
    to shift water peaks).
  • Acquisition:

    • Pulse sequence: zgfig (Inverse gated decoupling) to eliminate NOE and allow quantitative integration.

    • Sweep width: -50 ppm to -250 ppm.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Fluorine relaxation is slow).
  • Analysis Criteria:

    • 
       Region:  Look for AB patterns (roofing effect) around -110 to -130 ppm. If the molecule is a mixture of diastereomers, you will see two distinct sets of AB signals.
      
    • 
       Region:  The single fluorine at C2 will appear as a complex multiplet (typically -140 to -160 ppm) due to coupling with neighboring protons and fluorines (
      
      
      
      ,
      
      
      ).
  • Validation Check: Integration of the

    
     region must equal 
    
    
    
    the integration of the
    
    
    region. Deviations indicate elimination side-products (e.g., formation of a fluoro-olefin).
Protocol B: Isotopic Pattern Verification (GC-MS/LC-MS)

Rationale: The presence of two bromines and one chlorine creates a unique isotopic fingerprint that confirms the integrity of the carbon skeleton.

  • Method: EI (Electron Impact) or ESI+ (if ionizable groups are present).

  • Fingerprint Validation:

    • Calculate the theoretical intensity for the

      
       cluster.
      
    • M (79Br2-35Cl): 100% (Base)

    • M+2: ~163%[3]

    • M+4: ~74%

    • M+6: ~11%[2][3]

  • Pass Criteria: The experimental isotope envelope must match theoretical values within

    
    . Loss of a +4 or +6 peak indicates dehalogenation (impurity).
    
Experimental Workflows & Visualization
Workflow 1: Characterization Decision Matrix

This diagram outlines the logic flow for confirming the identity of a new DBCTFP derivative.

Characterization_Matrix Start Crude DBCTFP Derivative NMR_19F 19F NMR Analysis (Check CF2/CF ratio) Start->NMR_19F Isotope_Check MS Isotopic Pattern (Br2Cl Signature) NMR_19F->Isotope_Check Ratio 2:1 Confirmed Fail_Olefin REJECT: Olefin Formation NMR_19F->Fail_Olefin Ratio Deviates Diastereomer_Sep Chiral HPLC/SFC Separation Isotope_Check->Diastereomer_Sep Pattern Matches Fail_Dehalo REJECT: Dehalogenation Detected Isotope_Check->Fail_Dehalo Pattern Mismatch XRay X-Ray Crystallography (Absolute Config) Diastereomer_Sep->XRay Single Isomer Isolated Pass VALIDATED Building Block XRay->Pass Structure Confirmed

Figure 1: Decision matrix for the structural validation of polyhalogenated pentane derivatives.

Workflow 2: Stability & Reactivity Validation

This workflow illustrates the stress tests required to ensure the scaffold survives downstream medicinal chemistry conditions.

Stability_Workflow Input Purified Derivative Basic_Stress Basic Stress (K2CO3 / DMF, 60°C) Input->Basic_Stress Acid_Stress Acidic Stress (TFA / DCM, RT) Input->Acid_Stress Check_Elim Check for HF/HBr Elimination (19F NMR) Basic_Stress->Check_Elim Check_Hydro Check for C-Cl Hydrolysis (LC-MS) Acid_Stress->Check_Hydro Stable STABLE (Suitable for Coupling) Check_Elim->Stable No Olefin Unstable UNSTABLE (Use Protecting Groups) Check_Elim->Unstable Olefin Detected Check_Hydro->Stable Mass Intact Check_Hydro->Unstable OH Species Found

Figure 2: Stability validation workflow. Note that C-Br and C-Cl bonds are susceptible to elimination under basic conditions.

Validation Case Study: Hydrolytic Stability

A critical concern with


-halo-fluorinated compounds is hydrolysis.

Experiment: Incubate the DBCTFP derivative in a 1:1 mixture of DMSO and Phosphate Buffer (pH 7.4) at 37°C for 24 hours.

Analysis:

  • Time T=0: Inject into HPLC. Record Area Under Curve (AUC) for the parent peak.

  • Time T=24: Inject. Calculate % remaining.

  • Acceptance Criteria: >95% parent compound remaining. Significant degradation suggests the C-Cl bond at position 2 is labile (acting as an alkylating agent), which may flag the compound as a potential mutagen (Ames positive) in early toxicity screens.

References
  • PubChem. (2025).[2] this compound (Compound).[1][2] National Library of Medicine. [Link]

  • Priya, A., et al. (2025).[2][4] Fluorine in drug discovery: Role, design and case studies.[4][5][6] International Journal of Pharmacy and Pharmaceutical Science.[4] [Link]

  • Richardson, P. (2016).[6] Fluorination methods for drug discovery and development.[4][5][6][7] Expert Opinion on Drug Discovery.[6] [Link]

  • Linclau, B., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC - PubMed Central. [Link]

Sources

Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated Pentanes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: n-Pentane (


) vs. Perfluoropentane (

) Date: January 28, 2026

Executive Summary: The "Fluorous Flip"

For researchers in drug delivery and solvent engineering, the transition from n-pentane to perfluoropentane (PFP) represents more than a simple halogen substitution; it is a fundamental inversion of physicochemical behavior known as the "Fluorous Effect."

Despite perfluoropentane (


 g/mol ) being four times heavier than n-pentane (

g/mol ), it boils at a lower temperature (

C vs.

C). This counter-intuitive property results from the extremely low polarizability of fluorine, leading to weak intermolecular dispersion forces.[1]

This guide provides a definitive spectroscopic roadmap to differentiate these analogs, focusing on the "silent" proton signatures of PFP and its massive C-F coupling constants that complicate


C analysis.

Physicochemical Profile

Before spectroscopic analysis, the physical state must be verified. PFP is extremely volatile and requires handling at depressed temperatures (


C) to prevent fractionation during sampling.
Propertyn-Pentane (

)
Perfluoropentane (

)
Impact on Protocol
Molecular Weight 72.15 g/mol 288.03 g/mol Mass spectrometry fragmentation range.
Boiling Point 36.1°C29.2°CCRITICAL: PFP boils near RT. Keep samples on ice.
Density 0.626 g/mL1.63 g/mLPFP sinks in water; Pentane floats.
Solubility Lipophilic / HydrophobicLipophobic / HydrophobicPFP requires fluorinated solvents or specific surfactants.
Refractive Index 1.357~1.24PFP is difficult to see in glass (index matching).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy offers the fastest "fingerprint" differentiation. The massive dipole moment of the C-F bond creates an absorption intensity that dwarfs C-H stretches.

A. The C-H vs. C-F Trade-off
  • n-Pentane: Dominated by C-H stretching modes in the high-frequency region (

    
    ). The fingerprint region (
    
    
    
    ) shows moderate C-C bending.
  • Perfluoropentane: The

    
     region is silent  (transparent). Instead, the spectrum is dominated by a massive, broad absorption band between 
    
    
    
    due to C-F stretching.
B. Key Diagnostic Peaks
Moden-Pentane (Wavenumber)Perfluoropentane (Wavenumber)Intensity
C-H Stretch

Absent Strong vs. None
C-F Stretch Absent

Very Strong (Broad)
CH₂ Bend

Absent Medium
C-C Skeletal


Weak/Masked by C-F

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for structural confirmation. However, standard protocols for pentane will fail for PFP due to the absence of protons and the presence of heteronuclear coupling.

A. The H NMR "Silence"
  • n-Pentane: Shows two distinct multiplets:

    • 
       ppm (Triplet, 
      
      
      
      )
    • 
       ppm (Multiplet, 
      
      
      
      )
  • Perfluoropentane: Completely silent in

    
    H NMR.
    
    • Note: If peaks appear, they indicate contamination (e.g., partially fluorinated impurities or solvent peaks).

B. The F NMR "Hero" Technique

Since


F is 100% naturally abundant and has a spin of 1/2, it behaves similarly to protons but with a much wider chemical shift range.
  • Reference Standard: Trichlorofluoromethane (

    
    , 
    
    
    
    ppm).
  • Typical PFP Signals:

    • 
       ppm (3F, 
      
      
      
      , triplet-like due to coupling)
    • 
       to 
      
      
      
      ppm (Multiple signals for internal
      
      
      groups).
    • Coupling:

      
       coupling is significant (
      
      
      
      Hz) and long-range, often broadening peaks into complex multiplets.
C. C NMR & The Coupling Trap

This is the most common error source. Standard


C NMR uses proton decoupling (

).[2]
  • n-Pentane: Sharp singlets at

    
     ppm.
    
  • Perfluoropentane:

    • Splitting: The Fluorine atoms are not decoupled. Carbon signals split into multiplets due to J-coupling.

    • One-bond coupling (

      
      ):  Massive splitting (~250-300 Hz).
      
    • Two-bond coupling (

      
      ):  Significant splitting (~30-50 Hz).
      
    • Result: The

      
      C spectrum of PFP appears as low-intensity quartets or triplets (depending on the number of attached F atoms) rather than singlets.
      

Analytical Workflow Diagram

The following diagram outlines the logical decision tree for characterizing these compounds, specifically tailored for quality control in contrast agent production.

G Sample Unknown Pentane Derivative IR_Analysis Step 1: FT-IR Analysis (Rapid ID) Sample->IR_Analysis Path_H Peaks @ 2900 cm⁻¹ (C-H Stretch) IR_Analysis->Path_H High Freq Path_F Peaks @ 1200 cm⁻¹ (C-F Stretch) IR_Analysis->Path_F Fingerprint H_NMR Step 2: ¹H NMR (Confirm Structure) Path_H->H_NMR F_NMR Step 2: ¹⁹F NMR (Confirm Structure) Path_F->F_NMR Result_Pentane ID: n-Pentane (Solvent/Fuel) H_NMR->Result_Pentane Signals Present App_Check Application Check: Boiling Point < 30°C? F_NMR->App_Check Signals Present Result_PFP ID: Perfluoropentane (Contrast Agent) App_Check->Result_PFP Yes (Volatile)

Figure 1: Analytical decision tree for distinguishing hydrocarbon vs. fluorocarbon pentane derivatives.

Experimental Protocol: Handling & Acquisition

Safety Pre-Check

CAUTION: Perfluoropentane boils at 29°C. The heat generated by an NMR probe (often regulated to 25°C or 30°C) can cause the sample to boil within the tube, creating dangerous pressure or shimming instability.

Protocol A: NMR Sample Preparation for PFP
  • Cooling: Pre-cool the NMR tube, solvent, and pipette tips to 4°C.

  • Solvent Selection:

    • Standard:

      
       (Chloroform-d). PFP is miscible, but ensure the tube is sealed tight.
      
    • Preferred: Acetone-

      
       or pure neat liquid with an external 
      
      
      
      lock insert (coaxial tube) to avoid solvent evaporation issues.
  • Internal Standard: Add 0.05%

    
    -trifluorotoluene (TFT) as a 
    
    
    
    F reference (
    
    
    ppm).
  • Sealing: Use a screw-cap NMR tube or flame-seal the tube if analyzing for extended periods.

Protocol B: Instrument Parameters (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> F)[4][5]
  • Pulse Sequence: Standard single-pulse (zg or similar).

  • Sweep Width: Large sweep width required (at least 200 ppm) to capture all fluorines.

  • Relaxation Delay (

    
    ):  Fluorine 
    
    
    
    relaxation times can be long (2-5 seconds). Set
    
    
    for quantitative integration.
  • Temperature Control: CRITICAL. Set probe temperature to 20°C (293 K) to prevent sample boiling.

Application Context: Why Spectroscopy Matters

In drug development, PFP is used as a Phase-Change Contrast Agent (PCCA) . It is encapsulated in lipid or polymer shells as a liquid nanodroplet.

  • The Mechanism: Upon exposure to ultrasound pulses, the liquid core vaporizes (Acoustic Droplet Vaporization), expanding into a gas microbubble that reflects sound waves.

  • Spectroscopic QC:

    • If the core contains hydrogenated impurities (n-pentane), the boiling point increases, and the Acoustic Vaporization Threshold shifts, potentially causing the agent to fail in vivo.

    • 
      F NMR Integration  is the only reliable method to quantify the purity of the fluorocarbon core and ensure the "fluorous" character required for stability is maintained.
      

References

  • National Institute of Standards and Technology (NIST). (2023). Pentane: Gas Phase Thermochemistry data. NIST Chemistry WebBook. [Link]

  • PubChem. (2025).[3] Perfluoropentane (Compound Summary). National Library of Medicine. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for 19F coupling constants).
  • Kripfgans, O. D., et al. (2000). "Acoustic droplet vaporization for therapeutic and diagnostic applications."[4][5] Ultrasound in Medicine & Biology, 26(7), 1177-1189. (Seminal paper on PFP phase-change agents).

  • Reich, H. J. (2024). 13C NMR Coupling Constants. University of Wisconsin-Madison Chemistry. [Link]

Sources

Safety Operating Guide

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane Proper Disposal Procedures

Executive Summary: Immediate Action & Classification

Chemical Class: Polyhalogenated Alkane (Brominated/Chlorinated/Fluorinated) Waste Classification: Halogenated Organic Solvent Waste (High Hazard) Critical Hazard: Toxic by inhalation/ingestion; potential skin/eye irritant.[1][2][3][4][5][6] Do not mix with alkali metals (Sodium, Potassium) or strong bases. Disposal Method: High-temperature incineration via licensed hazardous waste contractor.

Hazard Identification & Chemical Profile

Note: As a specialized research chemical, specific Safety Data Sheet (SDS) data may be sparse. The following profile is derived from structure-activity relationships of similar polyhalogenated alkanes.

PropertyAssessmentMechanism/Reasoning
Toxicity High Halogenated alkanes are readily absorbed through the skin and lungs.[6][7] Metabolic breakdown can yield toxic halide ions and free radicals.[6]
Flammability Low to Non-Flammable High halogen content (Br/Cl/F) typically suppresses flammability.[6][7] However, thermal decomposition releases Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Phosgene-like gases.
Reactivity Moderate Susceptible to dehydrohalogenation (elimination) in the presence of strong bases.[6][7] Explosion hazard if in contact with active metals (Li, Na, K, Mg, Al powder).[6][7]
Physical State Liquid (Predicted) Based on the carbon chain (C5) and heavy halogen substitution.[6][7]

Pre-Disposal: Storage & Segregation

The Golden Rule of Halogenated Waste: Never mix halogenated solvents with non-halogenated solvents unless explicitly authorized by your waste contractor.[6] Mixing increases disposal costs significantly and introduces chemical incompatibility risks.[6]

Incompatibility Matrix
  • STRICTLY PROHIBITED:

    • Alkali Metals (Na, K): Risk of Wurtz-type coupling reactions (explosive).

    • Strong Bases (NaOH, KOH, Alkoxides): Causes rapid dehydrohalogenation, generating heat and potentially toxic alkene byproducts.[6]

    • Strong Oxidizers (Peroxides, Nitric Acid): Potential for violent oxidation.

    • Acetone/Ketones (Conditional): Avoid mixing in waste streams if strong acids are present (risk of exothermic condensation).[6]

Container Selection
  • Primary Choice: Amber Glass (Borosilicate) with PTFE-lined cap.[6][7]

  • Secondary Choice: High-Density Polyethylene (HDPE).[6][7]

  • Avoid: Metal containers (Steel/Aluminum) due to potential corrosion from hydrolysis-generated acid halides.[6][7]

Operational Disposal Protocol

Step 1: Waste Stream Characterization

Before pouring, confirm the waste stream identity.

  • Label: "HAZARDOUS WASTE - HALOGENATED SOLVENT."[6][7]

  • Constituents: List "this compound" explicitly. Do not use abbreviations.

Step 2: Transfer Procedure (Fume Hood Mandatory)
  • PPE: Butyl rubber or Silver Shield® gloves (Nitrile provides poor protection against brominated alkanes), splash goggles, and lab coat.

  • Grounding: Although low flammability, ground the container if transferring large volumes (>1L) to prevent static buildup.

  • Pouring: Use a funnel with a flash arrestor (standard practice) to transfer liquid into the satellite accumulation container.

  • Headspace: Leave at least 10% headspace for thermal expansion.[6]

Step 3: Waste Segregation Logic (Visualized)

SegregationLogic Start Waste Generation: This compound Check1 Is it mixed with Radioactive Material? Start->Check1 Check2 Is it mixed with Biological Hazards? Check1->Check2 No MixedRad Segregate as MIXED WASTE (Radioactive + Chem) Check1->MixedRad Yes Check3 Is it mixed with Strong Acids/Bases? Check2->Check3 No MixedBio Deactivate Bio (Chemical Disinfection) Then Chem Waste Check2->MixedBio Yes Neutralize Neutralize pH (If safe to do so) Then Chem Waste Check3->Neutralize Yes Halogenated Standard Stream: HALOGENATED ORGANIC SOLVENT WASTE Check3->Halogenated No

Figure 1: Decision logic for segregating complex waste streams containing halogenated alkanes.

Emergency Procedures: Spill Response

Immediate Action: Evacuate the immediate area. Vapors are heavy and will accumulate in low-lying areas.[6][7]

Small Spill (< 100 mL) in Fume Hood
  • Ventilation: Keep sash low; ensure max exhaust.

  • Absorb: Use Vermiculite or Diatomaceous Earth .[6] Do not use paper towels (combustible and poor containment).[6]

  • Clean: Scoop absorbed material into a wide-mouth jar.[6] Label as "Hazardous Waste - Debris (Halogenated)."[6][7]

  • Decontaminate: Wash surface with soap and water; collect wash water as hazardous waste.[6]

Large Spill (> 100 mL) or Outside Hood[6][7]
  • Evacuate: Alert personnel.

  • Isolate: Close lab doors.

  • Call EHS: Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if vapors are strong.[6]

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess SmallHood <100mL Inside Hood Assess->SmallHood LargeFloor >100mL OR Outside Hood Assess->LargeFloor ActionSmall 1. PPE (Butyl Gloves) 2. Absorb (Vermiculite) 3. Bag & Tag SmallHood->ActionSmall ActionLarge 1. EVACUATE 2. Secure Door 3. Call HazMat Team LargeFloor->ActionLarge

Figure 2: Triage protocol for spill response.

Regulatory & Compliance (US EPA Context)

  • RCRA Status: While this specific isomer may not have a unique "U" or "P" list code, it falls under F001/F002 definitions if used as a solvent, or generally as D001 (if ignitable) or Toxic Characteristic if it contains regulated impurities.[6]

  • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" if no specific code applies, but never dispose of down the drain.

  • Destruction: The only acceptable final disposal method is High-Temperature Incineration with acid gas scrubbing (to capture HF/HBr/HCl).[6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] [Link]

  • US Environmental Protection Agency (EPA). (2024).[6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Chemistry LibreTexts. (2021). 14.8: Polyhalogenated Alkanes and Alkenes. [Link][6][7]

  • IDEX Health & Science. (n.d.).[6] Chemical Compatibility Chart. [Link]

Sources

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1,4-Dibromo-2-chloro-1,1,2-trifluoropentane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.